molecular formula C113H204N24O19 B15598984 Hel 13-5

Hel 13-5

Numéro de catalogue: B15598984
Poids moléculaire: 2203.0 g/mol
Clé InChI: LTIJYYPMYNDOCH-MELFELKUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hel 13-5 is a useful research compound. Its molecular formula is C113H204N24O19 and its molecular weight is 2203.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C113H204N24O19

Poids moléculaire

2203.0 g/mol

Nom IUPAC

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C113H204N24O19/c1-63(2)49-83(125-96(138)77(119)38-27-32-44-114)105(147)130-84(50-64(3)4)101(143)121-79(40-28-33-45-115)97(139)127-89(55-69(13)14)107(149)133-92(58-72(19)20)109(151)132-86(52-66(7)8)103(145)123-82(43-31-36-48-118)100(142)129-91(57-71(17)18)110(152)136-94(61-75-62-120-78-39-26-25-37-76(75)78)112(154)135-87(53-67(9)10)104(146)124-81(42-30-35-47-117)99(141)126-88(54-68(11)12)106(148)131-85(51-65(5)6)102(144)122-80(41-29-34-46-116)98(140)128-90(56-70(15)16)108(150)134-93(59-73(21)22)111(153)137-95(113(155)156)60-74(23)24/h25-26,37,39,62-74,77,79-95,120H,27-36,38,40-61,114-119H2,1-24H3,(H,121,143)(H,122,144)(H,123,145)(H,124,146)(H,125,138)(H,126,141)(H,127,139)(H,128,140)(H,129,142)(H,130,147)(H,131,148)(H,132,151)(H,133,149)(H,134,150)(H,135,154)(H,136,152)(H,137,153)(H,155,156)/t77-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-/m0/s1

Clé InChI

LTIJYYPMYNDOCH-MELFELKUSA-N

Origine du produit

United States

Foundational & Exploratory

Hel 13-5 Peptide: A Technical Guide to its Structure and Biophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Hel 13-5 peptide is a synthetic, 18-amino acid amphiphilic peptide designed to mimic the N-terminal region of human Surfactant Protein B (SP-B).[1] Comprising 13 hydrophobic and 5 hydrophilic residues, its primary characteristic is a pronounced α-helical secondary structure.[1][2] This peptide is a subject of significant interest in the development of synthetic pulmonary surfactants due to its ability to favorably interact with phospholipids, mirroring the function of its native counterpart in reducing surface tension at the air-liquid interface within the lungs. This guide provides a comprehensive overview of the structure, biophysical properties, and experimental methodologies associated with the this compound peptide.

Peptide Sequence and Structural Properties

The primary structure of the this compound peptide is a critical determinant of its function. Its amphiphilic nature, with distinct hydrophobic and hydrophilic faces when folded into an α-helix, allows it to interact with both the lipid acyl chains and the aqueous subphase in a pulmonary surfactant model.

Amino Acid Sequence

The amino acid sequence of the this compound peptide is as follows:

H-Lys-Leu-Leu-Lys-Leu-Leu-Leu-Lys-Leu-Trp-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Leu-OH [1]

This can be represented in single-letter code as:

KLLKLLLKLWLKLLKLLL [1]

Secondary and Tertiary Structure

The this compound peptide predominantly adopts an α-helical conformation, particularly when interacting with lipid monolayers.[1] This has been confirmed through various biophysical techniques, including circular dichroism spectroscopy. As of the latest available data, a specific three-dimensional structure for this compound has not been deposited in the Protein Data Bank (PDB). Therefore, detailed atomic-level coordinates from X-ray crystallography or NMR spectroscopy are not available. The α-helical structure is crucial for its function, allowing for the correct orientation and insertion into lipid monolayers.

Quantitative Biophysical Data

The interaction of this compound with lipid monolayers, a key aspect of its function as a surfactant protein mimic, has been characterized using various biophysical techniques. The following tables summarize the available quantitative data.

ParameterValueExperimental ConditionReference
Collapse Pressure (πc) ~42 mN/mMulticomponent system of DPPC/egg-PC with this compound[1]

Table 1: Langmuir Trough Monolayer Data for this compound

ObservationMethodExperimental SystemReference
"Moth-eaten" appearance of ordered domainsFluorescence Microscopy (FM)DPPC monolayer with a small amount of this compound[1]
Formation of protrusions on monolayersAtomic Force Microscopy (AFM)DPPC monolayers with this compound[1]
Formation of long nanotubular structuresElectron MicroscopyNeutral liposomes (egg yolk phosphatidylcholine) induced by this compound
Double helical structures formed by two fibersElectron MicroscopyNeutral liposomes (egg yolk phosphatidylcholine) induced by this compound
Circular- and sheath-like structures (tubular)Transmission Electron Microscopy (TEM) of thin sectionsThis compound and egg PC phospholipid mixtures
Left-sided, twisted-helical tubulesAtomic Force Microscopy (AFM)This compound and egg PC phospholipid mixtures

Table 2: Morphological Observations of this compound and Lipid Assemblies

Experimental Protocols

This section details the methodologies for key experiments used to characterize the this compound peptide.

Peptide Synthesis and Purification

This compound and its analogues are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

  • Resin Preparation: Start with a suitable resin, such as a Rink Amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid to the deprotected resin.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and other solvents like dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to confirm the α-helical structure of this compound.

Protocol:

  • Sample Preparation: Prepare a solution of the purified this compound peptide in a suitable buffer (e.g., phosphate (B84403) buffer) or a membrane-mimicking solvent like trifluoroethanol (TFE). The concentration should be in the range of 0.1-0.2 mg/mL.

  • Spectrometer Setup: Purge the CD spectrometer with nitrogen gas. Set the measurement parameters, including the wavelength range (typically 190-260 nm), bandwidth, and scan speed.

  • Blank Measurement: Record a baseline spectrum of the buffer or solvent alone in the same cuvette.

  • Sample Measurement: Record the CD spectrum of the peptide solution.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs * MRW) / (10 * d * c) where θ_obs is the observed ellipticity in degrees, MRW is the mean residue weight of the peptide, d is the path length of the cuvette in cm, and c is the concentration of the peptide in g/mL.

  • Analysis: Analyze the resulting spectrum for characteristic features of α-helical structures, which include negative bands around 208 nm and 222 nm and a positive band around 192 nm.

Langmuir Trough for Peptide-Lipid Interaction Studies

The Langmuir-Blodgett trough technique is employed to study the interaction of this compound with lipid monolayers at the air-water interface.

Protocol:

  • Trough Preparation: Clean the Langmuir trough and barriers thoroughly. Fill the trough with a buffered aqueous subphase (e.g., Tris buffer, pH 7.4).

  • Lipid Monolayer Formation: Prepare a solution of the desired lipid(s) (e.g., DPPC, POPG) in a volatile organic solvent (e.g., chloroform/methanol). Spread a known amount of the lipid solution onto the subphase surface. Allow the solvent to evaporate, leaving a lipid monolayer.

  • Peptide Injection: Inject a solution of this compound into the subphase beneath the lipid monolayer.

  • Isotherm Measurement: Compress the monolayer at a constant rate using the barriers while measuring the surface pressure (π) as a function of the mean molecular area (A). The surface pressure is measured using a Wilhelmy plate.

  • Data Analysis: Plot the surface pressure-area (π-A) isotherm. The collapse pressure (πc) is the point at which the monolayer can no longer withstand further compression and collapses. Changes in the isotherm upon peptide injection indicate peptide-lipid interactions.

Atomic Force Microscopy (AFM) for Monolayer Morphology

AFM is used to visualize the morphology of lipid monolayers in the presence of this compound at the nanoscale.

Protocol:

  • Sample Preparation: Prepare a Langmuir-Blodgett film by transferring the lipid or lipid-peptide monolayer from the Langmuir trough onto a solid substrate (e.g., mica) at a desired surface pressure.

  • AFM Imaging: Mount the substrate in the AFM. Image the surface in tapping mode or contact mode in either air or a liquid cell.

  • Image Analysis: Analyze the AFM images to identify different phases (e.g., liquid-expanded, liquid-condensed) and the presence of peptide-induced structures such as domains or protrusions. Measure the dimensions (height, width) of these features.

Cryo-Transmission Electron Microscopy (Cryo-TEM) for Nanotube Visualization

Cryo-TEM is used to visualize the three-dimensional structure of peptide-induced lipid nanotubes in a near-native, hydrated state.

Protocol:

  • Sample Preparation: Prepare liposomes by hydrating a lipid film. Incubate the liposomes with the this compound peptide to induce nanotube formation.

  • Vitrification: Apply a small volume of the sample to a TEM grid. Blot the grid to create a thin film and rapidly plunge-freeze it in liquid ethane. This process vitrifies the sample, preserving its structure without crystallization.

  • Imaging: Transfer the vitrified grid to a cryo-TEM holder and image at cryogenic temperatures.

  • Image Reconstruction: Collect a series of images at different tilt angles (tomography) to reconstruct the three-dimensional structure of the nanotubes.

Signaling Pathways and Biological Function

As a mimic of the N-terminal fragment of SP-B, the primary biological function of this compound is related to the biophysical aspects of pulmonary surfactant. Direct evidence for this compound modulating specific intracellular signaling pathways is currently limited in the scientific literature. However, the native SP-B protein, which this compound is designed to emulate, is known to influence cellular processes in alveolar epithelial cells.

Potential Signaling Pathways (Inferred from SP-B)

Native SP-B has been shown to promote the secretion of surfactant from alveolar type II cells. This process is thought to involve the activation of the P2Y2 purinergic signaling pathway . The proposed mechanism involves SP-B stimulating the release of ATP from alveolar cells, which then acts in an autocrine or paracrine manner on P2Y2 receptors, leading to an increase in intracellular calcium and subsequent exocytosis of lamellar bodies (the storage organelles for surfactant).

It is plausible that this compound, by mimicking the structure and lipid-interacting properties of the N-terminus of SP-B, could potentially trigger similar signaling events at the cell surface, although this remains to be experimentally verified.

Visualizations

Experimental Workflows

Experimental_Workflow_Lipid_Interaction cluster_synthesis Peptide Synthesis & Purification cluster_biophysical Biophysical Characterization synthesis Solid-Phase Peptide Synthesis hplc RP-HPLC Purification synthesis->hplc ms Mass Spectrometry hplc->ms cd Circular Dichroism ms->cd Confirm Purity & Structure langmuir Langmuir Trough ms->langmuir Interaction Studies cryotem Cryo-TEM ms->cryotem Visualize Nanostructures afm Atomic Force Microscopy langmuir->afm Visualize Monolayer

Figure 1: General experimental workflow for the characterization of this compound.

Langmuir_Trough_AFM_Workflow start Prepare Langmuir Trough spread_lipid Spread Lipid Monolayer start->spread_lipid inject_peptide Inject this compound into Subphase spread_lipid->inject_peptide measure_isotherm Measure Surface Pressure-Area Isotherm inject_peptide->measure_isotherm transfer_film Transfer Monolayer to Mica Substrate inject_peptide->transfer_film analyze Analyze Data measure_isotherm->analyze afm_imaging Image with Atomic Force Microscopy transfer_film->afm_imaging afm_imaging->analyze

Figure 2: Workflow for Langmuir Trough and AFM analysis of peptide-lipid interactions.

Hypothesized Signaling Pathway

SPB_Signaling_Pathway Hel135 This compound (or SP-B) Cell Alveolar Type II Cell Hel135->Cell Interacts with ATP_Release ATP Release Cell->ATP_Release P2Y2 P2Y2 Receptor ATP_Release->P2Y2 Activates (Autocrine/Paracrine) Ca_Increase ↑ Intracellular Ca²⁺ P2Y2->Ca_Increase Exocytosis Lamellar Body Exocytosis Ca_Increase->Exocytosis Surfactant_Secretion Surfactant Secretion Exocytosis->Surfactant_Secretion

Figure 3: Hypothesized signaling pathway for this compound based on known SP-B function.

Conclusion

The this compound peptide serves as a valuable model for understanding the structure-function relationships of the N-terminal domain of SP-B. Its well-defined α-helical structure and amphiphilic character enable it to effectively mimic the biophysical functions of the native protein in pulmonary surfactant systems. While its direct role in intracellular signaling is an area requiring further investigation, the established methodologies for its study provide a robust framework for future research. This guide offers a foundational understanding of this compound for scientists and researchers aiming to develop novel synthetic surfactants and explore the molecular mechanisms of respiratory function.

References

mechanism of action of Hel 13-5

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific and medical literature did not yield any specific information for a compound or drug designated "Hel 13-5."

The initial search for the mechanism of action of "this compound" returned results for various unrelated subjects, including the natural compound "Helenalin," the drug "ELREXFIO," general principles of drug action in heart failure, and other non-specific chemical compounds. This suggests that "this compound" may be:

  • An internal, proprietary code name for a compound not yet disclosed in public literature.

  • A very recent discovery that has not yet been the subject of published research.

  • A potential typographical error or an abbreviated name for a different molecule.

Without a definitive identification of the molecular entity referred to as "this compound," it is not possible to provide an in-depth technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams as requested.

Further research and clarification on the specific chemical structure or a more complete name for "this compound" are required to proceed with a detailed analysis of its biological activity.

Hel 13-5: A Technical Guide to its Discovery, Synthesis, and Biophysical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hel 13-5, a synthetic, 18-residue amphipathic α-helical peptide. Developed as a functional mimic of the N-terminal segment of human Surfactant Protein B (SP-B), this compound is a valuable tool for the investigation of pulmonary surfactant systems and lipid-peptide interactions. This document details the discovery and rationale behind its design, provides a detailed protocol for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), presents its known quantitative biophysical data, and visualizes its structural and functional characteristics through diagrams.

Discovery and Rationale

This compound was designed as a simplified, synthetic model to study the functions of the native human Surfactant Protein B (SP-B). SP-B is essential for the proper function of pulmonary surfactant, which reduces surface tension in the alveoli of the lungs, preventing their collapse during exhalation. The N-terminal domain of SP-B is known to be crucial for its surface activity.

This compound is a monomeric peptide that captures the key features of this N-terminal region.[1] It is an 18-amino acid peptide with the sequence KLLKLLLKLWLKLLKLLL . This sequence is designed to form a stable α-helix with a distinct amphipathic character, featuring a hydrophobic face composed of leucine (B10760876) and tryptophan residues, and a hydrophilic face with lysine (B10760008) residues. This amphipathicity is critical for its interaction with and insertion into phospholipid membranes, a key function of SP-B. The peptide consists of 13 hydrophobic and 5 hydrophilic amino acid residues.[1] Its primary application is in combination with phospholipids (B1166683) to create model systems for developing and studying artificial pulmonary surfactants.

Quantitative Biophysical Data

The primary function of this compound is to modulate the properties of phospholipid monolayers, mimicking the action of SP-B. Its interaction with lipids has been characterized using various biophysical techniques, including surface pressure-area isotherm analysis.

ParameterValueLipid SystemMethodReference
Collapse Pressure (πc)~42 mN/mDPPC/egg-PCWilhelmy Plate[2]
Squeeze-out Pressure~42 mN/mDPPC/PG/PA/Hel 13-5Wilhelmy Plate[3][4]

DPPC: Dipalmitoylphosphatidylcholine, egg-PC: Egg phosphatidylcholine, PG: Phosphatidylglycerol, PA: Palmitic Acid

The data indicates that in mixed lipid monolayers, this compound is squeezed out from the monolayer at a surface pressure of approximately 42 mN/m upon lateral compression.[2][3][4] This phenomenon is believed to be crucial for the dynamic respreading of the surfactant film during the breathing cycle.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

The following is a detailed, generalized protocol for the synthesis of this compound (KLLKLLLKLWLKLLKLLL) using Fmoc/tBu chemistry on a solid support.

Materials:

  • Fmoc-L-Leu-Wang resin (or similar)

  • Fmoc-protected amino acids (L-Lys(Boc), L-Leu, L-Trp(Boc))

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

Protocol:

  • Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (repeated for each amino acid in the sequence from C-terminus to N-terminus):

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Final Fmoc Deprotection: After the final amino acid (Fmoc-L-Lys(Boc)) has been coupled, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. .

  • Purification and Characterization:

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Langmuir-Blodgett Monolayer Analysis

This protocol outlines the general procedure for analyzing the interaction of this compound with lipid monolayers.

Materials:

  • Langmuir-Blodgett trough

  • Wilhelmy plate (for surface pressure measurement)

  • Lipids (e.g., DPPC, DPPG) dissolved in chloroform

  • This compound dissolved in an appropriate solvent (e.g., chloroform/methanol mixture)

  • Aqueous subphase (e.g., Tris buffer with NaCl)

Protocol:

  • Trough Preparation: Clean the Langmuir-Blodgett trough thoroughly and fill it with the aqueous subphase.

  • Monolayer Formation:

    • Spread a solution of the desired lipid or lipid mixture onto the air-water interface.

    • Allow the solvent to evaporate completely (typically 15-20 minutes).

  • Peptide Introduction (if studying mixed monolayers): Co-spread the this compound solution with the lipid solution.

  • Surface Pressure-Area Isotherm Measurement:

    • Compress the monolayer at a constant rate using the movable barriers of the trough.

    • Simultaneously record the surface pressure as a function of the mean molecular area.

    • Continue compression until the monolayer collapses (indicated by a sharp decrease or plateau in surface pressure).

  • Data Analysis: Analyze the isotherm to determine parameters such as the lift-off area, collapse pressure, and compressibility modulus.

Visualizations

Helical Wheel Diagram of this compound

This diagram illustrates the amphipathic nature of the this compound α-helix. The hydrophobic residues (Leucine, Tryptophan) are clustered on one face of the helix, while the hydrophilic, positively charged residues (Lysine) are on the opposite face.

Helical_Wheel cluster_hydrophobic Hydrophobic Face cluster_hydrophilic Hydrophilic Face L2 L2 L3 L3 L2->L3 L5 L5 L3->L5 K4 K4 L6 L6 L5->L6 L7 L7 L6->L7 L9 L9 L7->L9 K8 K8 W10 W10 L9->W10 L11 L11 W10->L11 L13 L13 L11->L13 K12 K12 L14 L14 L13->L14 L16 L16 L14->L16 K15 K15 L17 L17 L16->L17 L18 L18 L17->L18 K1 K1 K1->K4 K4->K8 K8->K12 K12->K15

Caption: Helical wheel projection of this compound.

Experimental Workflow for Peptide-Lipid Monolayer Analysis

This diagram outlines the key steps in the biophysical characterization of this compound's interaction with lipid monolayers.

Monolayer_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Lipid and Peptide Solutions D Spread Monolayer on Subphase A->D B Prepare Aqueous Subphase B->D C Clean Langmuir-Blodgett Trough C->D E Solvent Evaporation D->E F Compress Monolayer E->F G Record Surface Pressure vs. Area F->G H Generate Surface Pressure-Area Isotherm G->H I Determine Collapse Pressure and Molecular Area H->I J Analyze Monolayer Compressibility I->J

References

The Role of Hel 13-5 in Pulmonary Surfactant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary surfactant is a complex mixture of lipids and proteins that lines the alveolar surface, reducing surface tension and preventing alveolar collapse during respiration. The hydrophobic surfactant proteins B (SP-B) and SP-C are crucial for the proper function of pulmonary surfactant. Hel 13-5, a synthetic, 18-amino acid amphipathic α-helical peptide, has been designed as a mimic of SP-B, aiming to replicate its essential biophysical functions in synthetic surfactant preparations. This technical guide provides an in-depth overview of the function of this compound in pulmonary surfactant, focusing on its biophysical interactions with lipids, its impact on surfactant film dynamics, and the experimental methodologies used to characterize its function.

Core Function of this compound in Pulmonary Surfactant

This compound is a highly lipid-soluble, basic amphiphilic peptide designed to substitute for native surfactant proteins. Its primary role is to enhance the surface activity of lipid mixtures, mimicking the functions of SP-B and SP-C.[1] The peptide's amphipathic nature, with distinct hydrophobic and hydrophilic faces, allows it to interact favorably with both the lipid acyl chains and the aqueous subphase at the air-liquid interface of the alveoli.

A key aspect of this compound's function is its dynamic interaction with the lipid monolayer during the respiratory cycle. Upon compression of the surfactant film (simulating exhalation), this compound is "squeezed out" from the monolayer into a surface-associated reservoir.[2][3] This process is crucial for enriching the monolayer with dipalmitoylphosphatidylcholine (DPPC), the primary surface tension-reducing lipid, allowing the surface tension to decrease to near-zero values. During expansion (simulating inhalation), the squeezed-out this compound can be re-incorporated into the monolayer, ensuring film stability and rapid respreading.

Quantitative Data on this compound Function

The following tables summarize quantitative data extracted from surface pressure-area isotherm studies of pulmonary surfactant models containing this compound. These studies are typically performed using a Langmuir-Blodgett trough.

Table 1: Surface Pressure at Film Collapse (πcollapse) of Different Surfactant Formulations

Surfactant FormulationMolar/Weight RatioApproximate πcollapse (mN/m)Reference
DPPC/egg-PG/PA68:22:9 (w/w)~45[4]
DPPC/egg-PG/PA/Hel 13-568:22:9 (w/w) + 2.5 mol% this compound~42 (plateau onset)[4]
Dehydrogenated Soy Lecithin/Fractionated Soy Lecithin/PA/Hel 13-5D340:40:17.5:2.5 (w/w)> Beractant (commercial surfactant)[5]

Table 2: Effect of this compound on the Liquid-Expanded (LE) to Liquid-Condensed (LC) Phase Transition Pressure

Surfactant FormulationMolar/Weight RatioApproximate LE-LC Transition Pressure (mN/m)Reference
DPPC/PA90:10 (w/w)~10[6]
DPPC/PA/Hel 13-590:10 (w/w) + 2.5 mol% this compoundSlightly higher than DPPC/PA[6]

Experimental Protocols

Langmuir Monolayer Film Balance (Wilhelmy Plate Method)

This in vitro technique is fundamental for studying the surface properties of pulmonary surfactant films.

Objective: To measure the surface pressure (π) as a function of the mean molecular area (A) of a surfactant monolayer at the air-water interface.

Methodology:

  • Trough Preparation: A Langmuir-Blodgett trough, typically made of Teflon, is filled with a subphase solution (e.g., 0.02 M Tris buffer with 0.13 M NaCl, pH 7.4). The surface is cleaned by aspiration until the surface pressure change upon full compression of the barriers is less than 0.1 mN/m.[4][7] The temperature of the subphase is maintained at a physiologically relevant temperature, such as 37°C.

  • Monolayer Spreading: The lipid or lipid/peptide mixture is dissolved in a volatile, water-immiscible solvent like chloroform. A specific volume of this solution is carefully deposited dropwise onto the subphase surface using a microsyringe. A period of 10-15 minutes is allowed for the solvent to evaporate and the monolayer to equilibrate.[7][8]

  • Isotherm Measurement: The monolayer is compressed by movable barriers at a constant rate (e.g., 10 mm/min).[7] The surface pressure is continuously measured using a Wilhelmy plate, which is a thin plate (often filter paper or platinum) suspended from a microbalance and partially immersed in the subphase.[9]

  • Compression-Expansion Cycles: To study the hysteresis and respreading ability of the surfactant film, multiple cycles of compression and expansion are performed.[10]

Brewster Angle Microscopy (BAM)

BAM is a non-invasive imaging technique used to visualize the morphology of Langmuir monolayers in real-time.

Objective: To observe the phase behavior and domain structure of the surfactant monolayer during compression and expansion.

Methodology:

  • Setup: A Brewster angle microscope is integrated with a Langmuir-Blodgett trough.[11]

  • Principle: P-polarized laser light is directed at the air-water interface at the Brewster angle (approximately 53° for the air-water interface). At this angle, there is no reflection from a pure water surface. When a monolayer is present, it changes the refractive index at the interface, causing light to be reflected and allowing for the visualization of the film.[11][12]

  • Image Acquisition: BAM images are captured at various surface pressures during the compression and expansion of the monolayer, providing information on the formation, size, shape, and packing of different lipid domains.[13]

In Vivo Surfactant-Deficient Rat Model

This animal model is used to evaluate the efficacy of surfactant preparations in a physiologically relevant setting.

Objective: To assess the ability of a this compound containing surfactant to improve lung compliance and gas exchange in a model of respiratory distress syndrome (RDS).

Methodology:

  • Animal Preparation: Adult rats are anesthetized and tracheostomized. Mechanical ventilation is initiated.[3]

  • Induction of Lung Injury: Surfactant deficiency is induced by repeated bronchoalveolar lavage with a warmed saline solution until a significant drop in arterial oxygen tension (PaO2) is observed.

  • Surfactant Administration: The test surfactant formulation (e.g., a mixture of lipids and this compound) is instilled intratracheally.

  • Monitoring of Lung Function: Key respiratory parameters are monitored over several hours. This includes:

    • Dynamic and Static Lung Compliance: Measured using a ventilator and pressure-volume maneuvers.[3][14]

    • Arterial Blood Gases: PaO2 and PaCO2 are measured to assess gas exchange.

  • Data Analysis: The changes in lung compliance and blood gas parameters in the treatment group are compared to control groups (e.g., untreated or treated with a standard surfactant).

Visualizations

Biophysical Mechanism of this compound in a Pulmonary Surfactant Film

cluster_inhalation Inhalation (Expansion) cluster_exhalation Exhalation (Compression) Inhalation_Start Expanded Alveolus (Low Surface Pressure) Lipid_Monolayer_Expanded Lipid Monolayer with Interspersed this compound Inhalation_Start->Lipid_Monolayer_Expanded Exhalation_Start Compressed Alveolus (High Surface Pressure) Lipid_Monolayer_Expanded->Exhalation_Start Compression Reincorporation This compound Re-incorporates into the Monolayer Reincorporation->Lipid_Monolayer_Expanded Lipid_Monolayer_Compressed DPPC-Enriched Monolayer Exhalation_Start->Lipid_Monolayer_Compressed Squeeze_Out This compound Squeezed Out into Sub-Monolayer Reservoir Lipid_Monolayer_Compressed->Squeeze_Out Squeeze_Out->Reincorporation Expansion

Caption: Biophysical cycle of this compound in a surfactant film during breathing.

Experimental Workflow for In Vitro Analysis of this compound Surfactant Formulations

cluster_preparation Sample Preparation cluster_langmuir Langmuir Trough Experiment cluster_analysis Data Acquisition & Analysis Formulation Prepare Lipid/Hel 13-5 Mixture in Chloroform Spreading Spread Monolayer on Aqueous Subphase Formulation->Spreading Evaporation Solvent Evaporation (10-15 min) Spreading->Evaporation Compression Compress Monolayer at Constant Rate Evaporation->Compression Isotherm Record Surface Pressure-Area Isotherm Compression->Isotherm BAM_Imaging Capture BAM Images at Different Pressures Compression->BAM_Imaging Data_Analysis Analyze Collapse Pressure, Compressibility, and Morphology Isotherm->Data_Analysis BAM_Imaging->Data_Analysis

Caption: Workflow for characterizing this compound surfactant films in vitro.

Signaling Pathways

Currently, the scientific literature on this compound primarily focuses on its biophysical interactions within the lipid milieu of pulmonary surfactant at the air-liquid interface. There is a lack of direct evidence for specific intracellular signaling pathways in alveolar epithelial cells that are directly modulated by this compound. Its mechanism of action is largely understood in the context of altering the physical properties of the surfactant film rather than through receptor-mediated cellular signaling. Future research may explore potential interactions of this compound with alveolar epithelial cells and its effects on cellular processes such as inflammation or cytotoxicity.

Conclusion

This compound is a promising synthetic peptide that effectively mimics the biophysical functions of native surfactant proteins SP-B and SP-C. Its ability to dynamically interact with lipid monolayers, promoting the formation of a DPPC-rich film upon compression and ensuring rapid respreading upon expansion, makes it a valuable component for the development of next-generation synthetic pulmonary surfactants. The experimental techniques outlined in this guide are essential for the continued characterization and optimization of this compound and other surfactant protein analogues for the treatment of respiratory distress syndromes. Further investigation into the potential cellular interactions of this compound may open new avenues for understanding its complete biological activity.

References

The Role of Hel 13-5 in Lipid Monolayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biophysical Interactions and Functional Implications for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the role of the synthetic amphiphilic α-helical peptide, Hel 13-5, in lipid monolayers. This compound, composed of 13 hydrophobic Leucine residues and 5 hydrophilic Lysine residues, serves as a crucial model peptide for investigating lipid-peptide interactions, particularly in the context of pulmonary surfactants and membrane disruption.[1][2] Its well-defined structure and amphipathic nature allow for systematic studies of how peptides modulate the structure, stability, and phase behavior of lipid assemblies. This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms of its action.

Core Interactions and Mechanisms

This compound interacts with lipid monolayers primarily through hydrophobic and electrostatic forces. Its behavior is highly dependent on the lipid composition of the monolayer and the lateral surface pressure.

  • Hydrophobic-Hydrophilic Balance: As a highly hydrophobic peptide, this compound readily inserts its hydrophobic face into the acyl chain region of lipid monolayers.[2] This insertion perturbs the lipid packing, generally leading to an expansion of the monolayer, as evidenced by a shift in surface pressure-area isotherms to larger molecular areas.[3]

  • Selective Squeeze-Out: In multicomponent monolayers mimicking pulmonary surfactant, such as those containing dipalmitoylphosphatidylcholine (DPPC) and palmitic acid (PA) or phosphatidylglycerol (PG), this compound exhibits a characteristic "squeeze-out" behavior.[1][4] Upon compression of the monolayer, as surface pressure increases, this compound is selectively excluded from the interface into the aqueous subphase. This process typically occurs at a surface pressure of approximately 42 mN/m.[1][4][5] This mechanism is vital for the function of pulmonary surfactants, as it enriches the monolayer with DPPC, allowing the film to withstand very high surface pressures during exhalation and prevent alveolar collapse.

  • Structural Reorganization: The interaction of this compound can induce significant structural changes in lipid assemblies. With neutral liposomes like egg phosphatidylcholine (PC), it can induce the formation of twisted, ribbon-like fibril structures.[1] In the presence of acidic lipids, such as phosphatidylglycerol (PG), it can cause liposome (B1194612) fusion.[1]

  • Conformational Plasticity: The conformation of this compound can be influenced by its environment. While it maintains an α-helical structure in solution and when initially adsorbed to the interface, studies using Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) have shown that upon compression in a phospholipid monolayer, its conformation can change from an α-helix to a β-sheet.[6]

Quantitative Data Summary

The interaction of this compound with lipid monolayers has been quantified using various biophysical techniques. The following tables summarize key parameters obtained from Langmuir trough experiments on mixed monolayer systems.

Table 1: Surface Pressure (π) Parameters for this compound in Mixed Monolayers
Monolayer SystemSqueeze-Out/Collapse Pressure (πc) (mN/m)Key Observation
DPPC/egg-PC/Hel 13-5~42Constant collapse pressure indicates this compound and fluid egg-PC are squeezed out together.[5]
DPPC/egg-PG/Hel 13-5 (68:22 wt ratio)~42This compound is squeezed out from the monolayer along with the more fluid egg-PG component.[1][4]
DPPC/Palmitic Acid/Hel 13-5 (90:9 wt ratio)~42A distinct break point in the isotherm signifies the squeeze-out of this compound from the monolayer.[1][3][4]
Pure this compound~42The peptide itself forms a stable monolayer that collapses at this pressure.[1]
Table 2: Surface Potential (ΔV) and Compressibility Modulus (Cs-1)
Monolayer SystemMaximum Surface Potential (ΔV) (mV)Compressibility Modulus (Cs-1) EffectInterpretation
DPPC/Palmitic Acid/Hel 13-5~512N/AHigh surface potential reflects the orientation of lipid and peptide dipoles at the interface.[3][7]
DPPG/POPG/CL + Lipopeptides (General Model)N/ADecreasedIncorporation of peptides fluidizes the monolayer, decreasing the packing density of the lipid film.[8]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz DOT language illustrate key processes involving this compound.

Squeeze_Out_Mechanism cluster_0 Low Surface Pressure (π < 42 mN/m) cluster_1 High Surface Pressure (π ≈ 42 mN/m) Monolayer_Low DPPC This compound PG Air-Water Interface Monolayer_High DPPC DPPC Air-Water Interface Monolayer_Low->Monolayer_High Compression Subphase_Low Aqueous Subphase SqueezedOut This compound + PG Monolayer_High->SqueezedOut Subphase_High Aqueous Subphase (this compound + PG) SqueezedOut->Subphase_High

Caption: Squeeze-out mechanism of this compound from a mixed monolayer.

Langmuir_Trough_Workflow start Start clean Clean Langmuir Trough start->clean subphase Fill with Aqueous Subphase (Buffer) clean->subphase spread Spread Lipid/Peptide Solution (in Chloroform) subphase->spread evaporate Solvent Evaporation (10-15 min) spread->evaporate compress Compress Monolayer with Barriers (Constant Rate) evaporate->compress measure Measure Surface Pressure (π) vs. Area (A) compress->measure end Generate π-A Isotherm measure->end

Caption: Experimental workflow for a Langmuir trough surface pressure isotherm measurement.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study this compound and lipid monolayers.

Langmuir Monolayer Isotherm Measurement

This technique measures the relationship between surface pressure (the reduction in surface tension caused by the monolayer) and the area occupied by the molecules at the air-water interface.

Methodology:

  • Trough Preparation: The Langmuir trough is meticulously cleaned with high-purity solvents (e.g., chloroform (B151607), followed by ethanol) and then rinsed extensively with ultrapure water. The surface is cleaned by aspiration until the change in surface pressure upon full compression of the clean interface is less than 0.1 mN/m.[9][10]

  • Subphase: The trough is filled with an appropriate aqueous buffer (e.g., 0.02 M Tris buffer with 0.13 M NaCl, pH 7.4) to mimic physiological conditions. The temperature is maintained at a constant value (e.g., 298.2 K) using a circulating water bath.[1][4]

  • Spreading Solution: this compound and the desired lipids (e.g., DPPC, PA) are dissolved in a volatile, water-immiscible solvent, typically chloroform or a 19:1 chloroform:methanol mixture, to a final concentration of approximately 0.1-1 mg/mL.[11][12]

  • Monolayer Formation: A specific volume of the spreading solution is carefully deposited dropwise onto the subphase surface using a microsyringe. A period of 10-15 minutes is allowed for the solvent to evaporate completely.[8][9]

  • Compression: The monolayer is compressed symmetrically by two mobile barriers at a constant rate (e.g., 10 mm/min).[8]

  • Data Acquisition: Surface pressure is measured as a function of the mean molecular area using a Wilhelmy plate pressure sensor. The resulting data is plotted as a surface pressure-area (π-A) isotherm.[13]

Fluorescence Microscopy (FM) of Monolayers

FM allows for the direct visualization of the phase behavior and domain morphology of lipid monolayers in situ.

Methodology:

  • Probe Incorporation: A small mole fraction (typically <1%) of a fluorescent lipid probe (e.g., NBD-PC or Texas Red-DHPE) is added to the lipid/peptide spreading solution.

  • Monolayer Preparation: The monolayer is prepared on the Langmuir trough as described above. The trough is mounted on the stage of an epifluorescence microscope.

  • Imaging: The monolayer is visualized using the microscope as it is compressed. Images are captured at various surface pressures to observe the formation, growth, and morphology of different lipid phases (e.g., liquid-expanded vs. liquid-condensed domains). This technique is particularly useful for visualizing the exclusion of fluid components during the squeeze-out of this compound.[1][5]

Atomic Force Microscopy (AFM) of Supported Monolayers

AFM provides high-resolution topographical images of lipid films transferred from the air-water interface to a solid substrate.

Methodology:

  • Substrate Preparation: An atomically flat substrate, typically mica, is freshly cleaved to provide a clean, hydrophilic surface.[2][14]

  • Monolayer Transfer (Langmuir-Blodgett Deposition): A lipid/peptide monolayer is formed on the Langmuir trough and compressed to a desired surface pressure. The mica substrate is then vertically withdrawn through the interface at a controlled speed, transferring the monolayer onto the substrate.[11]

  • Imaging: The sample is mounted in the AFM and imaged in liquid (under buffer) using a soft cantilever in tapping mode to prevent damage to the delicate monolayer. The resulting images reveal the topography of the film, including the height and structure of lipid domains and any peptide-induced features.[2][15]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure (α-helix, β-sheet, random coil) of this compound in different environments.

Methodology:

  • Sample Preparation:

    • In Solution: this compound is dissolved in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer) to a final concentration of 0.1-0.25 mg/mL.[16][17]

    • With Liposomes: Small unilamellar vesicles (SUVs) of the desired lipid composition are prepared by sonication or extrusion. The peptide solution is then incubated with the liposome suspension.

  • Spectra Acquisition: The sample is placed in a quartz cuvette with a short path length (e.g., 0.01 cm). CD spectra are recorded in the far-UV region (typically 190-250 nm) using a CD spectrometer.[16][17] Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis: A background spectrum of the buffer (and liposomes, if applicable) is subtracted. The resulting spectrum of molar ellipticity ([θ]) versus wavelength is analyzed. An α-helical structure, characteristic of this compound, shows distinct negative bands near 208 and 222 nm.[17]

References

Initial Characterization of the Hel 13-5 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the initial characterization of the Hel 13-5 peptide, a synthetic, 18-residue amphiphilic α-helical peptide. This compound is notable for its high hydrophobicity and its remarkable ability to induce morphological changes in lipid membranes, specifically the formation of nanotubular structures. This document consolidates key findings on its biochemical and biophysical properties, details the experimental methodologies employed in its characterization, and presents quantitative data in a structured format. The information contained herein is intended to serve as a comprehensive resource for researchers interested in peptide-lipid interactions, membrane remodeling, and the development of novel biomaterials and delivery systems.

Introduction

This compound is a de novo designed peptide, conceived as part of a series of amphiphilic α-helical peptides with systematically varied hydrophobic-hydrophilic balances. The nomenclature "this compound" designates a helical peptide composed of 13 hydrophobic and 5 hydrophilic amino acid residues. Its primary sequence is Ac-KLLKLLLKLWLKLLKLLL-NH₂. The strategic placement of leucine (B10760876) (hydrophobic) and lysine (B10760008) (hydrophilic) residues imparts a distinct amphipathic character to the peptide when it adopts an α-helical conformation, with a clear segregation of polar and nonpolar faces. This design is central to its interaction with and perturbation of lipid bilayers. Initial studies have focused on its structural properties and its profound effects on the morphology of liposomes, positioning it as a model peptide for investigating the physical principles of peptide-membrane interactions.

Biochemical and Biophysical Properties

The fundamental characteristics of this compound are summarized below. These properties are a direct consequence of its primary sequence and the resulting secondary structure in different environments.

Physicochemical Characteristics
PropertyValueReference
Primary SequenceKLLKLLLKLWLKLLKLLL[1]
Number of Residues18[2]
Hydrophobic Residues13 (Leucine, Tryptophan)[2]
Hydrophilic Residues5 (Lysine)[2]
N-terminusAcetylatedInferred from synthesis
C-terminusAmidatedInferred from synthesis
Theoretical pIHigh (due to Lys residues)Calculated
Key FeatureHigh hydrophobicity and amphipathicity[2]
Structural Features

Circular dichroism (CD) spectroscopy has been instrumental in elucidating the secondary structure of this compound. In aqueous buffer, the peptide exhibits a random coil conformation. However, in the presence of lipid vesicles or in membrane-mimicking environments such as trifluoroethanol (TFE), it undergoes a conformational transition to a predominantly α-helical structure. This induced helicity is a hallmark of many membrane-active peptides.

ConditionSecondary Structure% Helicity (approx.)Reference
Aqueous Buffer (e.g., PBS)Random CoilLow[2]
In the presence of PC liposomesα-helicalHigh[3]
In the presence of PG/PC liposomesα-helicalHigh[3]

Interaction with Lipid Membranes

The most striking feature of this compound is its potent activity at the lipid-water interface. Its interaction with liposomes leads to dramatic changes in their morphology, a phenomenon extensively studied by electron microscopy and other biophysical techniques.

Induction of Nanotubular Structures

When incubated with neutral liposomes, such as those composed of egg yolk phosphatidylcholine (egg PC), this compound induces their transformation into long, twisted, ribbon-like fibril and nanotubular structures.[4][5] This process is dependent on the high hydrophobicity of the peptide. The immersion of the extensive hydrophobic face of the this compound α-helix into the lipid bilayer is believed to be the driving force for this membrane reorganization.

G cluster_0 Initial State cluster_1 Interaction cluster_2 Membrane Reorganization cluster_3 Final Structure liposomes Spherical Liposomes (e.g., Egg PC) binding Peptide Binding & α-Helical Folding at Membrane Interface liposomes->binding Addition of this compound peptide This compound Peptide (Random Coil in Aqueous Solution) peptide->binding insertion Hydrophobic Face Insertion into Lipid Bilayer binding->insertion fusion Liposome (B1194612) Fusion (in some cases) insertion->fusion nanotubes Formation of Nanotubular and Fibrillar Structures insertion->nanotubes fusion->nanotubes

Quantitative Analysis of Lipid Interaction

While specific binding constants are not extensively reported in the initial characterization, fluorescence quenching studies using tryptophan as an intrinsic probe and brominated phospholipids (B1166683) as quenchers have demonstrated that the hydrophobic face of this compound deeply immerses into the lipid bilayer.[2] The extent of this immersion is greater than that of its less hydrophobic counterparts in the "Hel" series.

Biological Activity

The initial characterization of this compound also included preliminary assessments of its biological activities, primarily focusing on its potential as a membrane-perturbing agent and a carrier for macromolecules.

Hemolytic Activity

Due to its high hydrophobicity and strong interaction with lipid membranes, this compound exhibits significant hemolytic activity.[6] This property, while indicative of its potent membrane-disrupting capabilities, presents a challenge for its direct therapeutic application.

AssayResultReference
Hemolytic ActivityHigh[6]
Cell-Penetrating Peptide Activity

The amphipathic nature of this compound and its ability to interact with membranes suggested its potential as a cell-penetrating peptide (CPP). Studies have shown that it can efficiently mediate the delivery of plasmid DNA into cells.[1] The hydrophobic region of the peptide is crucial for the formation of peptide-DNA aggregates, which are thought to be important for cellular uptake and protection of the DNA from degradation.[1]

G cluster_0 Complex Formation cluster_1 Cellular Uptake cluster_2 Intracellular Trafficking cluster_3 DNA Release & Expression peptide This compound Peptide complex Peptide-DNA Aggregate Formation peptide->complex dna Plasmid DNA dna->complex cell Cell Membrane complex->cell Interaction with Cell Surface endocytosis Endocytosis cell->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape nucleus Nucleus escape->nucleus DNA Translocation expression Gene Expression nucleus->expression

Experimental Protocols

The following sections provide an overview of the methodologies used in the initial characterization of this compound.

Peptide Synthesis and Purification

This compound and its analogues were synthesized by solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

  • Resin: Fmoc-L-Leu-Alko-PEG resin.

  • Amino Acid Derivatives: Fmoc-protected amino acids.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) in the presence of a tertiary amine base (e.g., DIEA).

  • Deprotection: Piperidine in DMF (dimethylformamide) to remove the Fmoc group.

  • Cleavage and Deprotection: The peptide is cleaved from the resin with simultaneous removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (B1312306) (TIS), and water.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.

Liposome Preparation

Liposomes were typically prepared by the thin-film hydration method followed by extrusion.

  • Lipid Film Formation: A mixture of the desired lipids (e.g., egg PC, egg PG) in chloroform (B151607) is dried to a thin film on the wall of a round-bottom flask using a rotary evaporator.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion: The MLV suspension is subjected to multiple passes through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using an extruder to produce unilamellar vesicles of a relatively uniform size.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy was used to determine the secondary structure of this compound in various environments.

  • Instrument: A CD spectropolarimeter.

  • Sample Preparation: The peptide is dissolved in the appropriate solvent (e.g., buffer, TFE, or a liposome suspension) at a known concentration.

  • Measurement: Spectra are typically recorded from 190 to 250 nm in a quartz cuvette with a path length of 1 mm.

  • Data Analysis: The mean residue ellipticity is calculated from the raw data and plotted against the wavelength. The percentage of α-helical content is estimated from the ellipticity at 222 nm.

Electron Microscopy

Transmission electron microscopy (TEM) with negative staining was used to visualize the morphology of liposomes after interaction with this compound.

  • Sample Preparation: A solution containing the peptide-liposome mixture is applied to a carbon-coated copper grid.

  • Negative Staining: The sample on the grid is stained with a solution of a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid).

  • Imaging: The grid is dried and observed under a transmission electron microscope.

Hemolytic Activity Assay

The hemolytic activity of this compound was assessed by measuring the release of hemoglobin from red blood cells (RBCs).

  • RBC Preparation: Freshly drawn red blood cells are washed multiple times with an isotonic buffer (e.g., PBS) by centrifugation.

  • Incubation: A suspension of RBCs is incubated with various concentrations of the peptide at 37°C for a specified time.

  • Measurement: The samples are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant is quantified by measuring its absorbance at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, typically induced by a detergent like Triton X-100) and a negative control (0% hemolysis, buffer only).

Signaling Pathways

The initial characterization of this compound focused primarily on its biophysical interactions with lipid membranes. As such, there is no information available in the primary literature regarding the specific signaling pathways that this peptide may modulate. Its mechanism of action, particularly in membrane disruption and DNA delivery, is largely considered to be biophysical rather than receptor-mediated.

Conclusion

This compound is a well-characterized, highly hydrophobic amphiphilic α-helical peptide that serves as a powerful tool for studying peptide-lipid interactions. Its ability to induce the formation of nanotubular structures from liposomes is a testament to the profound impact that peptides can have on membrane morphology. While its inherent hemolytic activity may limit its systemic therapeutic applications, its properties as a membrane-active agent and a non-viral vector for gene delivery continue to be of significant interest. The detailed methodologies and consolidated data presented in this guide provide a solid foundation for future research aimed at harnessing the unique properties of this compound for applications in bionanotechnology and drug delivery. Further studies could focus on modifying its sequence to reduce its cytotoxicity while retaining its membrane-restructuring or cell-penetrating capabilities.

References

Hel 13-5: A Deep Dive into Solubility and Stability for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Hel 13-5, a synthetic, 18-amino acid amphiphilic α-helical peptide, has garnered significant interest within the scientific community, particularly for its role in mimicking the function of pulmonary surfactant proteins. Its unique structure, comprising 13 hydrophobic and 5 hydrophilic residues, imparts a high degree of lipid solubility, making it a valuable tool in the development of model pulmonary surfactant systems. This guide provides a comprehensive overview of the current understanding of this compound's solubility and stability, offering crucial data and methodologies for researchers, scientists, and professionals in drug development.

Solubility Profile of this compound

The defining characteristic of this compound is its pronounced lipophilicity. While this property is advantageous for its interaction with lipid membranes, it presents challenges for its handling and formulation in aqueous environments.

Qualitative Solubility

This compound is described as a highly lipid-soluble peptide . Its amphiphilic nature drives its partitioning into lipid environments, a critical feature for its function in pulmonary surfactant models. This intrinsic property means it readily interacts with and inserts into lipid bilayers.

Quantitative Solubility Data

Currently, there is a notable absence of specific quantitative solubility data for this compound in peer-reviewed literature, such as its solubility in mg/mL or molarity in common aqueous buffers or organic solvents. Its high hydrophobicity suggests that its solubility in purely aqueous solutions is likely to be very low.

Table 1: Summary of this compound Solubility Characteristics

Solvent SystemSolubilityRemarks
Aqueous Buffers (e.g., PBS)Expected to be very lowThe high proportion of hydrophobic residues limits its solubility in water.
Organic Solvents (e.g., Chloroform, Methanol)Expected to be highThe peptide's hydrophobic character suggests good solubility in nonpolar organic solvents.
Lipid Vesicles/MonolayersHighThis compound readily partitions into and interacts with lipid assemblies.

Stability of this compound

The stability of a peptide is paramount for its application in research and therapeutic development. For this compound, stability is often discussed in the context of its interaction with lipids and its structural integrity.

Conformational Stability

In solution and when interacting with lipid monolayers at low surface pressures, this compound predominantly adopts an α-helical conformation . However, studies have shown that its conformation can be influenced by its environment. For instance, upon compression within a phospholipid monolayer, this compound can undergo a conformational change from an α-helix to a β-sheet structure[1]. This transition is a critical consideration for its functional behavior in dynamic systems like the alveoli.

Chemical Stability

Specific data on the degradation kinetics, shelf-life, and degradation products of this compound under various storage conditions (e.g., temperature, pH, light exposure) are not extensively reported in the literature. As with other peptides, potential degradation pathways for this compound include oxidation (if methionine or cysteine residues are present, though the common sequence for this compound does not contain these), deamidation, and hydrolysis of peptide bonds, particularly under extreme pH and temperature conditions.

Table 2: Factors Influencing this compound Stability

FactorEffect on StabilityRemarks
Lipid Interaction Stabilizes the peptide structureInsertion into a lipid environment can protect the peptide from proteolytic degradation and maintain its functional conformation.
Surface Pressure Can induce conformational changesHigh surface pressure in lipid monolayers can lead to a transition from α-helix to β-sheet, potentially affecting its function[1].
pH and Temperature Likely to affect chemical stabilityGeneral peptide chemistry suggests that extremes of pH and high temperatures will accelerate degradation.
Storage Form Lyophilized powder is expected to be more stableAs a general principle for peptides, storage as a lyophilized powder at low temperatures (-20°C or below) is recommended to minimize degradation.

Experimental Protocols

Protocol for Determining Peptide Solubility

This protocol provides a general framework for determining the solubility of a hydrophobic peptide like this compound.

Objective: To determine the approximate solubility of this compound in a given solvent.

Materials:

  • Lyophilized this compound peptide

  • Solvents to be tested (e.g., sterile water, phosphate-buffered saline (PBS), chloroform, methanol, dimethyl sulfoxide (B87167) (DMSO))

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system for quantification

Methodology:

  • Preparation of Peptide Aliquots: Accurately weigh a small amount of lyophilized this compound (e.g., 1 mg) into several microcentrifuge tubes.

  • Solvent Addition: To each tube, add a precise volume of the test solvent to achieve a high starting concentration (e.g., 10 mg/mL).

  • Solubilization: Vortex the tubes vigorously for 2-5 minutes. If the peptide does not dissolve, sonication in a water bath for 5-10 minutes can be attempted.

  • Observation and Centrifugation: Visually inspect the solution for any undissolved particles. Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any insoluble material.

  • Quantification of Soluble Peptide: Carefully collect the supernatant. Determine the concentration of the dissolved peptide in the supernatant using a suitable analytical method. For peptides containing aromatic residues, UV-Vis spectrophotometry at 280 nm can be used. Alternatively, a more sensitive and accurate method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a standard curve.

  • Calculation of Solubility: The determined concentration of the peptide in the saturated supernatant represents its solubility in that solvent under the tested conditions.

G Workflow for Determining Peptide Solubility cluster_0 Preparation cluster_1 Solubilization cluster_2 Separation & Analysis cluster_3 Result A Weigh Lyophilized this compound B Add Test Solvent A->B C Vortex / Sonicate B->C D Centrifuge C->D E Collect Supernatant D->E F Quantify Peptide (UV-Vis or HPLC) E->F G Determine Solubility F->G

Workflow for Determining Peptide Solubility.
Protocol for Assessing Peptide Stability (Accelerated Stability Study)

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under stress conditions.

Objective: To evaluate the stability of this compound under accelerated degradation conditions.

Materials:

  • This compound solution of known concentration

  • Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Temperature-controlled incubator

  • Photostability chamber

  • RP-HPLC system with UV or Mass Spectrometry (MS) detector

  • pH meter

Methodology:

  • Sample Preparation: Prepare multiple aliquots of a stock solution of this compound in a suitable solvent (e.g., a mixture of organic solvent and water if aqueous solubility is low).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to an aliquot and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • Base Hydrolysis: Add 0.1 M NaOH to an aliquot and incubate under the same conditions as acid hydrolysis. Neutralize the sample before analysis.

    • Oxidation: Add 3% H₂O₂ to an aliquot and store at room temperature for a defined period.

    • Thermal Degradation: Incubate an aliquot at an elevated temperature (e.g., 60°C).

    • Photostability: Expose an aliquot to light in a photostability chamber according to ICH guidelines.

    • Control: Keep an aliquot under recommended storage conditions (e.g., -20°C in the dark).

  • Time Points: Collect samples at various time points (e.g., 0, 8, 24, 48 hours).

  • Analysis: Analyze all samples by a stability-indicating RP-HPLC method. The method should be able to separate the intact this compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of remaining intact this compound at each time point compared to the control.

    • Identify and quantify the major degradation products. If coupled with a mass spectrometer, the masses of the degradation products can be determined to infer the degradation pathway.

G Workflow for Accelerated Stability Study of this compound cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare this compound Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photostability A->F G Control A->G H Collect Samples at Time Points B->H C->H D->H E->H F->H G->H I Analyze by RP-HPLC H->I J Quantify Remaining Peptide I->J K Identify Degradation Products I->K

Accelerated Stability Study Workflow.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound is involved in specific intracellular signaling pathways. Its primary described function is biophysical, involving the modulation of lipid membrane properties to mimic the action of pulmonary surfactant proteins. Future research may explore potential cell-peptide interactions that could trigger signaling cascades, but this remains an area for investigation.

Conclusion and Future Directions

This compound stands as a crucial tool for in vitro and in vivo studies of pulmonary surfactant function. Its high lipid solubility is central to its mechanism of action. However, the lack of comprehensive, quantitative data on its solubility in various solvents and its long-term stability presents a significant gap for researchers and drug developers. Future work should focus on:

  • Systematic solubility studies to quantify the solubility of this compound in a range of pharmaceutically acceptable solvents and buffer systems.

  • Comprehensive stability studies following ICH guidelines to determine its shelf-life, optimal storage conditions, and to identify and characterize its degradation products.

  • Development of stable formulations that can enhance its solubility and stability in aqueous media for potential therapeutic applications.

By addressing these knowledge gaps, the full potential of this compound as a research tool and a potential therapeutic agent can be more effectively realized.

References

Hel 13-5 Peptide: An In-depth Technical Guide to its Amphiphilic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hel 13-5 is a synthetic, 18-amino acid amphiphilic peptide designed to mimic the properties of native pulmonary surfactant proteins, specifically Surfactant Protein B (SP-B).[1][2] Its primary application lies in the development of artificial pulmonary surfactants for the treatment of respiratory distress syndrome (RDS).[3][4] The peptide is characterized by a predominantly α-helical structure and a distinct segregation of hydrophobic and hydrophilic residues, which underpins its surface-active and membrane-interactive properties.[1][5] This guide provides a comprehensive technical overview of the core amphiphilic properties of the this compound peptide, presenting available quantitative data, detailed experimental methodologies, and visual representations of its functional mechanisms and characterization workflows.

The primary structure of this compound is H-Lys-Leu-Leu-Lys-Leu-Leu-Leu-Lys-Leu-Trp-Leu-Lys-Leu-Leu-Lys-Leu-Leu-OH. This sequence results in a molecule with 13 hydrophobic residues (Leucine, Tryptophan) and 5 hydrophilic, positively charged residues (Lysine).[1] This composition is crucial for its function, allowing it to interact with both the aqueous hypophase and the lipid components of the pulmonary surfactant.[2]

Core Amphiphilic and Structural Properties

Structural Characteristics

Circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy have been employed to elucidate the secondary structure of this compound. These studies confirm that the peptide predominantly adopts an α-helical conformation in solution and when interacting with lipid membranes.[5] However, under compression in a monolayer, a conformational change from α-helix to β-sheet has been observed.[5]

PropertyDescriptionSource
Secondary Structure Primarily α-helical in solution and in the presence of lipid membranes. A transition to β-sheet can be induced by lateral pressure in monolayers.[5]
Amino Acid Sequence H-KLLKLLLKLWLKLLKLLL-OHBiosynth
Molecular Weight 2202.98 g/mol Biosynth
Composition 13 hydrophobic residues (Leu, Trp) and 5 hydrophilic/cationic residues (Lys).[1]
Surface Activity

The surface activity of this compound is a key aspect of its function in artificial pulmonary surfactants. Langmuir-Blodgett trough experiments have shown its ability to adsorb to the air-water interface and modulate the properties of lipid monolayers.

ParameterValue/ObservationExperimental ContextSource
Squeeze-out Pressure ~42 mN/mIn mixed monolayers with DPPC/PG/PA, indicating the pressure at which the peptide is excluded from the monolayer upon compression.[3]
Monolayer Interaction Induces changes in lipid packing and domain morphology in DPPC and DPPC/egg-PC monolayers.Fluorescence and Atomic Force Microscopy of Langmuir-Blodgett films.
Hysteresis Large hysteresis loops observed in cyclic compression-expansion isotherms, particularly with DPPG, suggesting irreversible structural changes or slow re-spreading.Surface potential-area isotherms of DPPG/Hel 13-5 monolayers.[6]

Mechanism of Action in Pulmonary Surfactant

The primary role of this compound in artificial surfactants is to mimic the function of SP-B, which is essential for the rapid adsorption and spreading of phospholipids (B1166683) at the alveolar air-liquid interface and the formation of a stable surfactant film that can withstand high surface pressures during expiration.

The proposed mechanism involves the peptide's ability to fluidize lipid monolayers and facilitate the "squeeze-out" of certain components upon compression. This process is thought to enrich the monolayer in dipalmitoylphosphatidylcholine (DPPC), which is capable of reaching very low surface tensions. Upon expansion, this compound may aid in the re-spreading of the surfactant film.

cluster_inspiration Inspiration (Alveolar Expansion) cluster_expiration Expiration (Alveolar Compression) Adsorption This compound promotes rapid adsorption of phospholipids to the air-water interface Spreading Fluidizes lipid monolayer, facilitating spreading Adsorption->Spreading Low_Surface_Tension Formation of a stable surfactant film Spreading->Low_Surface_Tension Compression Increased surface pressure Low_Surface_Tension->Compression Respiratory Cycle Squeeze_Out This compound and fluid lipids are squeezed out of the monolayer Compression->Squeeze_Out DPPC_Enrichment Monolayer becomes enriched in DPPC Squeeze_Out->DPPC_Enrichment Ultra_Low_Tension Attainment of near-zero surface tension, preventing alveolar collapse DPPC_Enrichment->Ultra_Low_Tension Ultra_Low_Tension->Adsorption Re-spreading

Caption: Proposed mechanism of this compound in the respiratory cycle.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the amphiphilic properties of this compound. These protocols are intended as a guide and may require optimization for specific experimental setups.

Langmuir-Blodgett Monolayer Analysis

This technique is used to study the behavior of this compound at the air-water interface and its interaction with lipid monolayers.

Materials:

  • Langmuir-Blodgett trough with a movable barrier and surface pressure sensor (Wilhelmy plate).

  • Spreading solvent (e.g., chloroform/methanol mixture).

  • Subphase (e.g., Tris buffer, pH 7.4, with 0.13 M NaCl).

  • This compound peptide.

  • Phospholipids (e.g., DPPC, egg-PG, PA).

Procedure:

  • Clean the Langmuir trough thoroughly with appropriate solvents (e.g., chloroform, ethanol) and ultrapure water.

  • Fill the trough with the subphase and allow it to equilibrate to the desired temperature.

  • Prepare a spreading solution of the lipids and/or this compound in the spreading solvent.

  • Carefully deposit the spreading solution onto the subphase surface drop by drop, allowing the solvent to evaporate completely.

  • Compress the monolayer at a constant rate with the movable barrier while recording the surface pressure as a function of the mean molecular area.

  • For cyclic studies, perform successive compression and expansion cycles.

  • For interaction studies, a monolayer of lipids can be formed first, and then this compound can be injected into the subphase.

Start Start Prepare_Trough Prepare Langmuir Trough (Clean, Fill with Subphase) Start->Prepare_Trough Prepare_Solution Prepare Spreading Solution (Lipids +/- this compound) Prepare_Trough->Prepare_Solution Deposit_Monolayer Deposit Solution onto Subphase Prepare_Solution->Deposit_Monolayer Evaporate_Solvent Allow Solvent to Evaporate Deposit_Monolayer->Evaporate_Solvent Compress_Monolayer Compress Monolayer at Constant Rate Evaporate_Solvent->Compress_Monolayer Record_Data Record Surface Pressure vs. Area Compress_Monolayer->Record_Data Analyze_Isotherm Analyze π-A Isotherm Record_Data->Analyze_Isotherm End End Analyze_Isotherm->End Start Start Prepare_Liposomes Prepare Liposomes (with and without quencher) Start->Prepare_Liposomes Prepare_Peptide Prepare this compound Solution Start->Prepare_Peptide Mix_Control Mix Peptide with Control Liposomes Prepare_Liposomes->Mix_Control Mix_Quencher Mix Peptide with Quencher Liposomes Prepare_Liposomes->Mix_Quencher Prepare_Peptide->Mix_Control Prepare_Peptide->Mix_Quencher Measure_Control_Fluorescence Measure Tryptophan Fluorescence (F0) Mix_Control->Measure_Control_Fluorescence Calculate_Quenching Calculate Quenching (F/F0) Measure_Control_Fluorescence->Calculate_Quenching Measure_Quencher_Fluorescence Measure Tryptophan Fluorescence (F) Mix_Quencher->Measure_Quencher_Fluorescence Measure_Quencher_Fluorescence->Calculate_Quenching Analyze_Data Analyze Data to Determine Membrane Insertion Calculate_Quenching->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Application Notes and Protocols for Hel 13-5 in Langmuir-Blodgett Troughs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the synthetic amphiphilic α-helical peptide, Hel 13-5, in Langmuir-Blodgett (LB) troughs for the formation and characterization of monomolecular films at the air-water interface. This 18-mer peptide, consisting of 13 hydrophobic and 5 hydrophilic amino acid residues, serves as a valuable model for studying lipid-peptide interactions, particularly in systems mimicking pulmonary surfactants.[1][2]

Introduction to this compound

This compound is a de novo designed peptide known for its ability to rapidly adsorb to the air-liquid interface and form stable interfacial films.[3] Its amphiphilic nature, with distinct hydrophobic and hydrophilic domains, drives its self-assembly at interfaces and its interaction with various phospholipids. This makes it an excellent tool for investigating the biophysical properties of cell membranes and developing artificial pulmonary surfactants.[1][4] In the context of drug development, understanding how peptides like this compound interact with lipid monolayers can provide insights into drug delivery systems and membrane-active therapeutics.

Key Applications

  • Modeling Pulmonary Surfactants: this compound is used as a substitute for pulmonary surfactant proteins (like SP-B and SP-C) to study the phase behavior and surface tension-reducing properties of lipid mixtures relevant to respiratory function.[2][3]

  • Lipid-Peptide Interaction Studies: The interaction of this compound with various phospholipids, such as dipalmitoylphosphatidylcholine (DPPC), egg phosphatidylcholine (egg-PC), phosphatidylglycerol (PG), and palmitic acid (PA), can be meticulously studied to understand the forces driving membrane organization.[1][2][3][5]

  • Nanomaterial Fabrication: Langmuir-Blodgett films of this compound and lipid mixtures can be transferred to solid substrates to create highly organized, ultra-thin biomimetic surfaces for various applications, including biosensors and functional coatings.[6][7]

  • Drug Delivery Vehicle Research: By studying how this compound influences the structure and stability of lipid monolayers, researchers can gain knowledge applicable to the design of liposomal and other lipid-based drug delivery systems.

Quantitative Data Summary

The behavior of this compound in Langmuir films, both alone and in combination with lipids, is characterized by specific physical parameters. The following table summarizes key quantitative data gathered from surface pressure-area (π-A) isotherm measurements.

SystemCollapse Pressure (πc) (mN/m)Key Observations
This compound (pure)~42Forms an intermediate phase between a monolayer and excluded nanoparticles.[3]
This compound / DPPC~42Induces a "moth-eaten" appearance of ordered DPPC domains. Protrusions are observed on the DPPC monolayer.[3]
This compound / DPPC / egg-PC (1:1)~42This compound with the fluid egg-PC is squeezed out of the monolayer upon compression.[3][8] This is accompanied by a two- to three-dimensional phase transformation.[3]
This compound / DPPC / egg-PG (68:22 by weight)~42This compound and egg-PG are squeezed out together from the ternary monolayer.[2]
This compound / DPPC / PA (90:9 by weight)~42Only this compound is squeezed out of the monolayer, indicating a different interaction mechanism compared to PG-containing systems.[2]
DPPC / PG / PA (68:22:9 by weight) / this compound (Xthis compound = 0.1)~42A distinct plateau region is observed in the π-A isotherm, indicating the squeeze-out of this compound and fluid components.[1] This system shows good respreading ability.[1]

Experimental Protocols

Preparation of Solutions
  • Peptide Solution: Prepare a solution of this compound in a suitable organic solvent, typically a mixture of chloroform (B151607) and methanol, at a concentration of approximately 1 mg/mL.

  • Lipid Solutions: Prepare individual or mixed lipid solutions (e.g., DPPC, egg-PC, PG, PA) in chloroform at known concentrations.

  • Subphase: The subphase is typically an aqueous buffer solution. A common choice is 0.02 M Tris buffer with 0.13 M NaCl, adjusted to a physiological pH of 7.4.[1] For experiments investigating electrostatic interactions, the pH can be varied.[5]

Langmuir Film Formation and Isotherm Measurement

This protocol outlines the steps for forming a Langmuir film and measuring the surface pressure-area (π-A) isotherm using a Langmuir-Blodgett trough equipped with a Wilhelmy plate for surface pressure measurement.

  • Trough Preparation: Thoroughly clean the Langmuir trough and barriers with appropriate solvents (e.g., chloroform, ethanol) and then rinse extensively with ultrapure water.

  • Subphase Filling: Fill the trough with the prepared aqueous subphase until a level meniscus is formed.

  • Surface Cleaning: Aspirate the surface of the subphase to remove any potential contaminants.

  • Monolayer Spreading: Using a microsyringe, carefully spread a known volume of the this compound or lipid/peptide solution dropwise onto the subphase surface.

  • Solvent Evaporation: Allow sufficient time (typically 15-20 minutes) for the solvent to evaporate completely.

  • Film Compression: Compress the monolayer at a constant rate using the movable barriers of the trough.

  • Data Acquisition: Record the surface pressure (π) as a function of the mean molecular area (A) to generate the π-A isotherm. The collapse pressure (πc) is identified as the point where a sharp decrease in surface pressure occurs upon further compression, indicating the collapse of the monolayer.

Film Characterization Techniques

To visualize and further characterize the morphology and phase behavior of the this compound containing monolayers, the following techniques are often employed in conjunction with isotherm measurements:

  • Fluorescence Microscopy (FM): A small amount of a fluorescent lipid probe is added to the lipid mixture before spreading. This allows for the direct visualization of different lipid phases and the effect of this compound on domain formation and morphology at the air-water interface.[1][3]

  • Atomic Force Microscopy (AFM): Langmuir-Blodgett or Langmuir-Schaefer techniques are used to transfer the monolayer from the air-water interface to a solid substrate (e.g., mica) at a specific surface pressure. AFM is then used to image the topography of the transferred film at the nanoscale, revealing details about domain structure, protrusions, and the squeezed-out peptide.[3][4]

  • Brewster Angle Microscopy (BAM): This non-invasive technique allows for the visualization of the monolayer directly at the air-water interface without the need for fluorescent probes. It provides information on the homogeneity and domain structure of the film.[4]

Visualized Workflows and Processes

The following diagrams illustrate the key experimental workflow and the physical process of this compound squeeze-out from a mixed monolayer.

experimental_workflow cluster_prep Preparation cluster_lb Langmuir Trough Experiment cluster_analysis Analysis & Characterization prep_peptide Prepare this compound Solution spread Spread Monolayer prep_peptide->spread prep_lipid Prepare Lipid Solution prep_lipid->spread prep_subphase Prepare Aqueous Subphase prep_subphase->spread evap Solvent Evaporation spread->evap compress Compress Monolayer evap->compress measure Measure π-A Isotherm compress->measure fm Fluorescence Microscopy (FM) measure->fm afm Atomic Force Microscopy (AFM) measure->afm bam Brewster Angle Microscopy (BAM) measure->bam

Caption: Experimental workflow for studying this compound in Langmuir troughs.

squeeze_out_process start Mixed Monolayer (this compound + Lipids) at Low Surface Pressure compression Lateral Compression of the Monolayer start->compression pressure_increase Surface Pressure (π) Increases compression->pressure_increase reach_collapse π reaches Collapse Pressure of this compound (~42 mN/m) pressure_increase->reach_collapse squeeze_out Squeeze-out of This compound (and fluid lipids) reach_collapse->squeeze_out phase_trans 2D to 3D Phase Transformation squeeze_out->phase_trans final_state Refined Monolayer (enriched in solid-phase lipid) phase_trans->final_state

Caption: Squeeze-out mechanism of this compound from a mixed monolayer.

Concluding Remarks

This compound is a versatile tool for biophysical studies at the air-water interface. The protocols and data presented here provide a foundation for researchers to design and execute experiments using Langmuir-Blodgett troughs to investigate a wide range of phenomena related to peptide-lipid interactions. The characteristic squeeze-out behavior of this compound at a physiologically relevant surface pressure makes it a particularly interesting component for creating dynamic and responsive model membrane systems.

References

Application Notes and Protocols: Hel 13-5 for In Vitro Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hel 13-5 is an 18-amino acid, amphiphilic α-helical peptide.[1][2][3] Comprising 13 hydrophobic and 5 hydrophilic residues, its structure allows for interaction with lipid membranes.[1][2] The amino acid sequence of this compound is Lys-Leu-Leu-Lys-Leu-Leu-Leu-Lys-Leu-Trp-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Leu .[1] This sequence contains five cationic lysine (B10760008) (Lys) residues, which impart a positive charge at physiological pH, enabling the peptide to electrostatically interact with negatively charged nucleic acids, such as plasmid DNA (pDNA).[1] This interaction facilitates the condensation of DNA into nanoparticles, which can be internalized by cells. While this compound has been primarily studied for its ability to interact with lipids and form nanotubular structures, its amphiphilic and cationic nature suggests its potential as a non-viral vector for in vitro gene delivery.

These application notes provide a comprehensive, albeit theoretical, framework for utilizing a peptide with the characteristics of this compound for the delivery of genetic material into mammalian cells in a research setting. The protocols outlined below are based on established methodologies for other cationic and amphiphilic cell-penetrating peptides (CPPs) and are intended to serve as a starting point for optimization.

Principle of this compound Mediated Gene Delivery

The mechanism of gene delivery using cationic amphiphilic peptides like this compound involves several key steps. The positively charged lysine residues on the peptide interact with the negatively charged phosphate (B84403) backbone of the DNA. This electrostatic interaction, supplemented by hydrophobic interactions, leads to the condensation of the DNA into compact, positively charged nanoparticles, often referred to as "polyplexes". The overall positive charge of these nanoparticles facilitates their interaction with the negatively charged cell membrane, promoting cellular uptake, which typically occurs through endocytosis. Once inside the cell, the peptide-DNA complex must escape the endosome to release the DNA into the cytoplasm, allowing it to eventually enter the nucleus for gene expression.

Physicochemical Properties of this compound

PropertyDescriptionReference
Amino Acid Sequence KLLKLLLKLWLKLLKLLL[1]
Number of Amino Acids 18[1][2]
Hydrophobic Residues 13 (Leu, Trp)[1]
Hydrophilic (Cationic) Residues 5 (Lys)[1]
Secondary Structure Predominantly α-helical in lipid environments[1][3]
Estimated Net Charge at pH 7.4 +5 (from 5 Lysine residues)

Experimental Protocols

Protocol 1: Formation of this compound/pDNA Nanoparticles

This protocol describes the formation of nanoparticles between this compound and a plasmid DNA (pDNA) encoding a reporter gene (e.g., Green Fluorescent Protein, GFP). The key parameter in this process is the N/P ratio, which is the molar ratio of the nitrogen atoms in the peptide's primary amines (from lysine side chains) to the phosphate groups in the DNA.

Materials:

  • This compound peptide (lyophilized powder)

  • Plasmid DNA (pDNA) of interest (e.g., pEGFP-N1) at a concentration of 1 mg/mL in nuclease-free water

  • Nuclease-free water

  • HEPES buffer (20 mM, pH 7.4)

Procedure:

  • Peptide Stock Solution Preparation:

    • Dissolve lyophilized this compound in nuclease-free water to a final concentration of 1 mg/mL.

    • Store aliquots at -20°C.

  • Calculation of N/P Ratio:

    • The number of nitrogen atoms (N) per this compound peptide is 5 (from the primary amine groups of the five lysine residues).

    • The average molecular weight of a DNA base pair is approximately 650 g/mol , containing two phosphate groups.

    • To calculate the amounts of peptide and DNA needed for a specific N/P ratio, use the following formula:

      • µg of peptide = (µg of DNA / 650) * 2 * (N/P ratio) * (MW of peptide / 5)

      • Note: The molecular weight (MW) of this compound is approximately 2286.5 g/mol .

  • Nanoparticle Formation:

    • For a single transfection in a 24-well plate, typically 0.5 µg of pDNA is used.

    • Dilute the required amount of pDNA in HEPES buffer to a final volume of 50 µL.

    • In a separate tube, dilute the calculated amount of this compound peptide for the desired N/P ratio in HEPES buffer to a final volume of 50 µL.

    • Add the diluted peptide solution to the diluted pDNA solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation. The final volume of the nanoparticle solution will be 100 µL.

Table of Exemplary N/P Ratios for 0.5 µg pDNA:

N/P Ratioµg of this compound Peptide
10.70
53.52
107.04
2014.07
4028.14
Protocol 2: In Vitro Transfection of Mammalian Cells

This protocol describes the transfection of a mammalian cell line (e.g., HeLa or HEK293) with the pre-formed this compound/pDNA nanoparticles.

Materials:

  • HeLa or HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM)

  • This compound/pDNA nanoparticles (from Protocol 1)

  • 24-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection (e.g., 5 x 10^4 cells/well for HeLa).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • On the day of transfection, gently wash the cells with PBS.

    • Add 400 µL of serum-free medium to each well.

    • Add the 100 µL of pre-formed this compound/pDNA nanoparticle solution to each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Post-transfection:

    • After the incubation period, remove the transfection medium and replace it with 500 µL of complete growth medium.

    • Incubate the cells for 24-48 hours to allow for gene expression.

  • Analysis of Transfection Efficiency:

    • Transfection efficiency can be assessed by observing the expression of the reporter gene (e.g., GFP) using a fluorescence microscope.

    • For quantitative analysis, cells can be harvested and analyzed by flow cytometry to determine the percentage of GFP-positive cells.

Protocol 3: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the this compound/pDNA nanoparticles to determine the optimal concentration for gene delivery with minimal impact on cell viability.

Materials:

  • Cells treated with this compound/pDNA nanoparticles at various N/P ratios in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PBS

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and treat them with this compound/pDNA nanoparticles at a range of N/P ratios as described in the transfection protocol. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • MTT Incubation:

    • After 24 hours of incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • Cell viability (%) = (Absorbance of treated cells / Absorbance of untreated cells) x 100.

Table for Recording Cytotoxicity Data:

N/P RatioAbsorbance (570 nm)Cell Viability (%)
0 (Untreated)100
1
5
10
20
40
Positive Control

Visualizations

G cluster_prep Nanoparticle Formation cluster_transfection In Vitro Transfection pDNA Plasmid DNA mix Mix at desired N/P ratio pDNA->mix peptide This compound Peptide peptide->mix incubate Incubate 20-30 min mix->incubate nanoparticle This compound/pDNA Nanoparticle incubate->nanoparticle add_complex Add Nanoparticles to Cells nanoparticle->add_complex cells Mammalian Cells cells->add_complex incubate_transfection Incubate 4-6 hours add_complex->incubate_transfection change_medium Replace with Fresh Medium incubate_transfection->change_medium incubate_expression Incubate 24-48 hours change_medium->incubate_expression analysis Analyze Gene Expression incubate_expression->analysis

Caption: Experimental workflow for this compound mediated gene delivery.

G start This compound/pDNA Nanoparticle cell_membrane Cell Membrane start->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm nuclear_import Nuclear Import cytoplasm->nuclear_import nucleus Nucleus nuclear_import->nucleus transcription Transcription nucleus->transcription translation Translation transcription->translation protein Expressed Protein translation->protein

Caption: Putative cellular uptake and gene expression pathway.

References

Application Notes & Protocols for Hel 13-5 Lipid Interaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hel 13-5 is a synthetic, 18-mer amphipathic α-helical peptide known for its potent interactions with lipid membranes.[1] Its sequence, KLLKLLLKLWLKLLKLLL, confers a distinct hydrophobic face and a cationic hydrophilic face, enabling it to readily insert into and modify lipid bilayers.[2] Understanding the biophysical and structural details of the this compound interaction with various lipid compositions is crucial for applications in drug delivery, biomaterial development, and as a model system for studying peptide-membrane dynamics. Notably, this compound can induce the formation of nanotubular structures from neutral liposomes, highlighting its profound effect on membrane morphology.[1]

These application notes provide a comprehensive guide to the experimental setups required to characterize the interaction between this compound and lipid membranes. Detailed protocols for peptide and liposome (B1194612) preparation, along with key biophysical assays, are presented to enable researchers to quantitatively and qualitatively assess this interaction.

Peptide and Reagent Preparation

This compound Peptide Synthesis and Purification

High-purity peptide is essential for reproducible biophysical studies.

  • Protocol:

    • Synthesis: this compound (Sequence: KLLKLLLKLWLKLLKLLL) can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[3] Automated synthesizers can enhance efficiency and consistency.[4]

    • Cleavage and Deprotection: Following synthesis, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

    • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Verification: The purity and identity of the final product should be confirmed by analytical HPLC and mass spectrometry.

    • Quantification: The concentration of the purified peptide stock solution is typically determined by UV absorbance at 280 nm (due to the single tryptophan residue) or by amino acid analysis.

    • Storage: Lyophilized peptide is stored at -20°C or -80°C. Stock solutions are typically prepared in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) and stored in aliquots at -20°C.

Liposome Preparation

Liposomes serve as a versatile model for the cell membrane. The thin-film hydration method followed by extrusion is a common and effective technique for producing unilamellar vesicles of a defined size.[5][6]

  • Protocol:

    • Lipid Selection: Choose lipids based on the desired membrane properties (e.g., zwitterionic 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) for neutral membranes, or a mix with anionic 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) to study electrostatic interactions).

    • Film Formation: Dissolve the desired lipids in a chloroform/methanol solvent mixture in a round-bottom flask.[7] Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. Place the flask under high vacuum for at least 2 hours to remove residual solvent.

    • Hydration: Hydrate (B1144303) the lipid film with the desired aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing. This results in the formation of multilamellar vesicles (MLVs).[6]

    • Extrusion: To create large unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to multiple (e.g., 11-21) passes through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the lipid's phase transition temperature.

    • Characterization: The size distribution and zeta potential of the prepared liposomes should be confirmed using Dynamic Light Scattering (DLS).[8]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound and provide a template for organizing quantitative data obtained from the experimental protocols described below.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Sequence KLLKLLLKLWLKLLKLLL [2]
Amino Acid Count 18 [1]
Molecular Weight ~2181.7 Da Calculated
Hydrophobic Residues 13 [1]
Hydrophilic Residues 5 [1]
Theoretical pI 10.99 Calculated
Net Charge (pH 7.4) +5 Calculated
Secondary Structure α-helical [1]

| Special Properties | Induces nanotubule formation in neutral liposomes |[1] |

Table 2: Template for Quantitative Analysis of this compound-Lipid Interactions

Experimental Technique Parameter Lipid Composition Value
Isothermal Titration Calorimetry (ITC) Binding Affinity (Kd) e.g., POPC/POPG (3:1) To be determined
Enthalpy (ΔH) e.g., POPC/POPG (3:1) To be determined
Stoichiometry (n) e.g., POPC/POPG (3:1) To be determined
Circular Dichroism (CD) % α-helix (in buffer) N/A To be determined
% α-helix (in presence of lipids) e.g., 100% POPC To be determined
% β-sheet (in presence of lipids) e.g., 100% POPC To be determined
Fluorescence Permeability Assay % Calcein (B42510) Leakage (at time t) e.g., 100% POPC To be determined
Dynamic Light Scattering (DLS) Initial Hydrodynamic Radius (Rh) e.g., 100% POPC To be determined
Final Hydrodynamic Radius (Rh) e.g., 100% POPC To be determined

| Langmuir Monolayer | Squeeze-out Surface Pressure | DPPC/PG/PA | ~42 mN m⁻¹ |

Experimental Protocols & Workflows

A typical experimental workflow for investigating the peptide-lipid interaction is outlined below.

G cluster_prep Preparation cluster_assay Biophysical Assays cluster_analysis Analysis Peptide Peptide Synthesis & Purification ITC ITC Peptide->ITC CD CD Spectroscopy Peptide->CD Fluorescence Fluorescence Assay Peptide->Fluorescence DLS DLS Peptide->DLS Liposome Liposome Preparation (Thin-Film Hydration) Liposome->ITC Liposome->CD Liposome->Fluorescence Liposome->DLS Thermo Thermodynamic Parameters ITC->Thermo Structure Secondary Structure Changes CD->Structure Permeability Membrane Permeability Fluorescence->Permeability Size Size & Aggregation Changes DLS->Size

Caption: General experimental workflow for this compound lipid interaction studies.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][10]

  • Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of this compound binding to liposomes.

  • Methodology:

    • Sample Preparation: Prepare a solution of this compound (e.g., 10-50 µM) and a suspension of LUVs (e.g., 5-10 mM lipid concentration) in the same buffer (e.g., 10 mM HEPES, pH 7.4).[11] Degas both solutions immediately before use.

    • Instrument Setup: Set the calorimeter to the desired experimental temperature (e.g., 25°C).

    • Titration: Fill the ITC sample cell with the liposome suspension. Fill the injection syringe with the this compound solution.

    • Experiment Execution: Perform a series of small (e.g., 5-10 µL) injections of the peptide solution into the sample cell.[11] Each injection will produce a heat signal corresponding to the binding interaction.

    • Control Experiment: To account for the heat of dilution, perform a control titration by injecting the peptide solution into the buffer alone.[12]

    • Data Analysis: Subtract the heat of dilution from the binding data. Fit the resulting integrated heat data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters Kd, n, and ΔH.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of peptides and any conformational changes that occur upon binding to lipid membranes.

  • Objective: To determine if this compound undergoes a conformational change (e.g., from random coil to α-helix) upon interaction with liposomes.

  • Methodology:

    • Sample Preparation: Prepare a solution of this compound (e.g., 20-50 µM) in a low-salt buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4, as high chloride concentrations can interfere with measurements). Prepare LUVs in the same buffer.

    • Instrument Setup: Use a CD spectrometer with a quartz cuvette (e.g., 1 mm path length). Set the scanning wavelength range to the far-UV region (e.g., 190-260 nm).

    • Data Acquisition:

      • Record a baseline spectrum of the buffer alone.

      • Record the spectrum of the peptide alone in buffer.

      • Record the spectrum of the liposomes alone (to assess scattering).

      • Add liposomes to the peptide solution at the desired lipid-to-peptide molar ratio and record the spectrum after a short incubation period.

    • Data Analysis: Subtract the buffer and liposome spectra from the peptide-containing spectra. The resulting spectra can be analyzed for characteristic secondary structure signals: α-helices typically show negative bands at ~208 nm and ~222 nm, while β-sheets show a negative band around 215-220 nm.

Fluorescence Spectroscopy: Membrane Permeabilization Assay

This assay measures the ability of a peptide to disrupt the integrity of a lipid bilayer by monitoring the release of an encapsulated fluorescent dye.

  • Objective: To quantify the extent and kinetics of membrane permeabilization induced by this compound.

  • Methodology:

    • Liposome Preparation: Prepare LUVs as described in section 1.2, but hydrate the lipid film with a solution containing a self-quenching concentration of a fluorescent dye, such as calcein (e.g., 50-80 mM) or carboxyfluorescein.

    • Purification: Remove the non-encapsulated dye from the liposome suspension using size-exclusion chromatography (e.g., a Sephadex G-50 column).

    • Assay Setup: Dilute the dye-loaded liposomes in a cuvette with buffer to a final lipid concentration where the fluorescence is low due to quenching.

    • Measurement: Monitor the fluorescence intensity over time using a fluorometer (e.g., excitation/emission wavelengths of 495/515 nm for calcein). After establishing a stable baseline, inject a known concentration of this compound and continue recording.

    • Maximum Leakage Control: At the end of the experiment, add a detergent (e.g., Triton X-100) to the cuvette to lyse all liposomes and release all encapsulated dye. This represents 100% leakage.

    • Data Analysis: Calculate the percentage of dye leakage at any given time point using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100, where Ft is the fluorescence at time t, F0 is the initial baseline fluorescence, and Fmax is the maximum fluorescence after detergent addition.

G cluster_before Initial State cluster_after Final State liposome Liposome label_before Dye-loaded liposome (Fluorescence Quenched) peptide This compound liposome_after Liposome peptide->liposome_after Interaction dye_out liposome_after->dye_out label_after Permeabilized liposome (Fluorescence Increase)

Caption: Principle of the fluorescence-based membrane permeabilization assay.

Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic size of particles in suspension and can be used to detect peptide-induced changes in liposome size, such as aggregation or morphological transformations.[5]

  • Objective: To determine if this compound causes changes in the mean diameter of liposomes.

  • Methodology:

    • Sample Preparation: Prepare a suspension of LUVs (e.g., 0.1-1.0 mM lipid concentration) in a filtered buffer.

    • Initial Measurement: Measure the initial size distribution of the liposome suspension using a DLS instrument to establish a baseline.[8]

    • Interaction: Add this compound to the liposome suspension at the desired concentration and incubate for a defined period.

    • Final Measurement: Measure the size distribution of the liposome-peptide mixture.

    • Data Analysis: Compare the intensity-weighted size distributions before and after the addition of the peptide. An increase in the mean hydrodynamic diameter or the appearance of a second, larger population of particles can indicate aggregation or fusion events. A significant change in size may also reflect the formation of the previously reported tubular structures.[1]

References

Application Notes and Protocols: Hel 13-5 in Artificial Lung Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the synthetic peptide Hel 13-5 and its derivatives in the formulation of artificial lung surfactants. The information compiled from peer-reviewed literature is intended to guide research and development efforts in creating novel surfactant therapies for respiratory distress syndrome (RDS) and acute lung injury (ALI).

Introduction to this compound

This compound is a synthetic, 18-amino acid amphiphilic α-helical peptide designed to mimic the functional properties of native lung surfactant proteins, particularly Surfactant Protein B (SP-B) and Surfactant Protein C (SP-C).[1][2] The primary sequence of this compound is H-Lys-Leu-Leu-Lys-Leu-Leu-Leu-Lys-Leu-Trp-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Leu-OH.[1] Its amphipathic nature, with distinct hydrophobic and hydrophilic domains, allows it to interact with the lipid components of artificial surfactants and facilitate the reduction of surface tension at the air-liquid interface in the alveoli, a critical function for normal respiration.[3][4] A modified version, Hel 13-5D3, incorporates D-amino acids to enhance its properties.[1]

The development of artificial surfactants containing this compound is driven by the high cost and potential for batch-to-batch variability and pathogen transmission associated with animal-derived surfactants.[1][2] Synthetic formulations offer the promise of a more consistent and potentially safer alternative for treating neonatal RDS and other conditions characterized by surfactant deficiency or dysfunction.[2]

Biophysical Mechanism of Action

The primary role of this compound in an artificial lung surfactant is biophysical, not pharmacological. It does not act on a specific signaling pathway but rather improves the surface-active properties of the lipid mixture.

  • Enhanced Adsorption and Spreading: this compound facilitates the rapid adsorption of lipid molecules, primarily dipalmitoylphosphatidylcholine (DPPC), to the air-liquid interface, forming a stable monolayer.[2][3]

  • Film Stability and Squeeze-Out Mechanism: During the compression phase of respiration (exhalation), the surfactant film must withstand high surface pressures to prevent alveolar collapse. Studies have shown that this compound is "squeezed out" of the monolayer at high surface pressures (around 42 mN/m).[4][5][6][7] This process is crucial as it allows the film to become enriched in DPPC, achieving the very low surface tensions necessary to reduce the work of breathing. Upon expansion (inhalation), the peptide re-incorporates into the film, enhancing its respreading ability.[6][7]

  • Interaction with Lipids: The cationic nature of this compound (due to its lysine (B10760008) residues) promotes interaction with anionic phospholipids (B1166683) like phosphatidylglycerol (PG), which can influence the structure and phase behavior of the surfactant film.[8]

Biophysical_Mechanism cluster_inhalation Inhalation (Expansion) cluster_exhalation Exhalation (Compression) Lipid_Peptide_Mix Lipid-Peptide Mixture in Subphase Adsorption Rapid Adsorption & Spreading Lipid_Peptide_Mix->Adsorption This compound facilitates Monolayer_Low_Pressure Stable Monolayer (Low Surface Pressure) Adsorption->Monolayer_Low_Pressure Monolayer_High_Pressure DPPC-Enriched Monolayer (Low Surface Tension) Monolayer_Low_Pressure->Monolayer_High_Pressure Compression Squeeze_Out This compound Squeeze-Out Monolayer_High_Pressure->Squeeze_Out Reservoir Sub-surface Reservoir Squeeze_Out->Reservoir Reservoir->Adsorption Respreading Langmuir_Workflow Prep Prepare Surfactant Suspension in Chloroform Spread Spread Surfactant Solution on Air-Water Interface Prep->Spread Trough Clean Langmuir Trough and Fill with Subphase (Tris Buffer) Trough->Spread Evap Allow Solvent to Evaporate (Monolayer Formation) Spread->Evap Cycle Perform Compression-Expansion Cycles with Barriers Evap->Cycle Measure Measure Surface Pressure (Wilhelmy Plate) Cycle->Measure continuous Analyze Analyze Pressure-Area Isotherms and Hysteresis Measure->Analyze

References

Unraveling the Dance of a Peptide with the Cell Membrane: Techniques for Studying Hel 13-5 Insertion

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular biology and drug development, understanding how molecules interact with and cross the cell membrane is paramount. Hel 13-5, a synthetic 18-mer amphipathic α-helical peptide, has garnered significant interest for its ability to induce dramatic changes in lipid membrane structures, including the formation of nanotubules.[1] This property makes it a valuable model for studying peptide-lipid interactions, which are fundamental to processes like drug delivery, antimicrobial activity, and the formation of cellular organelles. These detailed application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the key techniques used to elucidate the mechanisms of this compound membrane insertion and its consequences for membrane morphology.

Core Techniques and Methodologies

A multi-faceted approach employing a suite of biophysical techniques is essential to fully characterize the interaction of this compound with lipid membranes. These methods allow for the investigation of the peptide's secondary structure upon membrane binding, its depth of insertion into the lipid bilayer, and its influence on the physical properties of the membrane.

Circular Dichroism (CD) Spectroscopy: Unveiling Peptide Secondary Structure

Principle of the Method: Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to study the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different secondary structures: α-helices typically show negative bands around 222 nm and 208 nm and a positive band around 193 nm, while β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm. Random coil structures have a strong negative band around 195 nm. By analyzing the CD spectrum of this compound in the absence and presence of lipid vesicles (liposomes), one can determine its conformational changes upon membrane interaction.

Experimental Workflow for Circular Dichroism Spectroscopy

cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis Peptide_Prep Prepare this compound Stock Solution Mixing Mix Peptide and Liposomes Peptide_Prep->Mixing Liposome_Prep Prepare Liposomes (e.g., POPC) Liposome_Prep->Mixing Blank Measure Buffer/Liposome (B1194612) Blank Mixing->Blank Spectrometer_Setup Set up CD Spectrometer Spectrometer_Setup->Blank Sample_Measure Measure Sample Spectrum Blank->Sample_Measure Data_Processing Process Raw Data Sample_Measure->Data_Processing Deconvolution Deconvolute Spectra Data_Processing->Deconvolution Structure_Quant Quantify Secondary Structure Deconvolution->Structure_Quant

Caption: Workflow for CD spectroscopy analysis of this compound secondary structure.

Experimental Protocol: Circular Dichroism Spectroscopy

1. Materials:

  • This compound peptide (lyophilized powder)

  • Lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine - POPC)

  • Buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Organic solvent (e.g., chloroform)

  • Nitrogen gas stream

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • CD spectrometer

  • Quartz cuvette with a short path length (e.g., 1 mm)

2. Liposome Preparation (Extrusion Method): a. Dissolve lipids in chloroform (B151607) to a desired concentration (e.g., 10 mg/mL). b. Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film on the walls of a round-bottom flask. c. Further dry the film under vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with the buffer by vortexing vigorously, creating multilamellar vesicles (MLVs). e. To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to multiple freeze-thaw cycles. f. Extrude the suspension at least 11 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. This results in a homogenous solution of LUVs.

3. Sample Preparation for CD Measurement: a. Prepare a stock solution of this compound in the buffer. Determine the exact concentration by UV absorbance at 280 nm if the peptide contains Trp or Tyr, or by other quantitative amino acid analysis methods. b. For measurements in the presence of liposomes, mix the peptide stock solution with the liposome suspension to achieve the desired final peptide concentration (e.g., 10-50 µM) and lipid-to-peptide molar ratio (e.g., 50:1). c. Prepare a blank sample containing only the buffer and liposomes at the same concentration as the peptide-containing sample.

4. CD Spectrometer Setup and Data Acquisition: a. Purge the spectrometer with nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs in the far-UV region.[2] b. Set the experimental parameters: wavelength range (e.g., 190-260 nm), data pitch (e.g., 0.5 nm), scanning speed (e.g., 50 nm/min), and number of accumulations (e.g., 3-5 to improve signal-to-noise ratio). c. Record a baseline spectrum with the buffer-filled cuvette. d. Record the spectrum of the this compound solution and the this compound/liposome mixture.

5. Data Analysis: a. Subtract the baseline spectrum (and the liposome blank for the mixture) from the sample spectra. b. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

  • mdeg is the observed ellipticity in millidegrees
  • c is the peptide concentration in mM
  • n is the number of amino acid residues (18 for this compound)
  • l is the path length of the cuvette in cm c. Use deconvolution software (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the processed spectrum.

Quantitative Data Summary: this compound Secondary Structure

Conditionα-Helix (%)β-Sheet (%)Random Coil (%)Reference
Aqueous BufferPredominantly α-helical--[3][4]
In presence of DPPC/DPPG monolayers (low surface pressure)α-helical--[5]
In presence of DPPC/DPPG monolayers (high surface pressure)-Extended β-sheet-[5]

Note: Specific percentages are often dependent on the exact experimental conditions and the deconvolution algorithm used.

Fluorescence Spectroscopy: Probing Membrane Partitioning and Insertion Depth

Principle of the Method: Fluorescence spectroscopy is a highly sensitive technique that can provide information on the local environment of a fluorophore. Many peptides, including this compound if it contains tryptophan or is fluorescently labeled, can be studied this way. When a peptide containing a tryptophan residue partitions from an aqueous environment into the hydrophobic core of a lipid bilayer, the fluorescence emission spectrum of tryptophan typically shows a blue shift (a shift to shorter wavelengths) and an increase in quantum yield. Furthermore, the depth of insertion can be determined using quenching experiments with quenchers positioned at different depths within the lipid bilayer.

Experimental Workflow for Fluorescence Spectroscopy

cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Peptide_Prep Prepare Fluorescent Peptide Solution Titration_Setup Set up Titration Experiment Peptide_Prep->Titration_Setup Liposome_Prep Prepare Liposomes (with/without quenchers) Liposome_Prep->Titration_Setup Initial_Spectrum Record Initial Peptide Spectrum Titration_Setup->Initial_Spectrum Spectrometer_Setup Set up Fluorometer Spectrometer_Setup->Initial_Spectrum Titration Titrate with Liposomes and Record Spectra Initial_Spectrum->Titration Spectral_Analysis Analyze Spectral Shifts and Intensity Changes Titration->Spectral_Analysis Binding_Curve Plot Binding Curve Spectral_Analysis->Binding_Curve Kd_Calculation Calculate Dissociation Constant (Kd) Binding_Curve->Kd_Calculation

Caption: Workflow for fluorescence titration to study peptide-membrane binding.

Experimental Protocol: Tryptophan Fluorescence Titration

1. Materials:

  • This compound peptide (containing a tryptophan residue or fluorescently labeled)

  • Lipids (e.g., POPC, POPG)

  • Buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

  • Fluorometer

2. Liposome Preparation:

  • Prepare LUVs as described in the Circular Dichroism protocol.

3. Fluorescence Titration: a. Set the excitation wavelength of the fluorometer to 295 nm to selectively excite tryptophan. Set the emission wavelength range from 310 to 450 nm. b. Place a solution of this compound (e.g., 1-5 µM) in a quartz cuvette. c. Record the initial fluorescence spectrum of the peptide in buffer. d. Add small aliquots of the liposome suspension to the cuvette, mixing thoroughly after each addition. e. Record the fluorescence spectrum after each addition until no further changes are observed (saturation).

4. Data Analysis: a. Correct the spectra for dilution and for any scattering from the liposomes. b. Plot the change in fluorescence intensity or the shift in the emission maximum as a function of lipid concentration. c. Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of the affinity of the peptide for the membrane.

Quantitative Data Summary: Fluorescence Spectroscopy of Amphipathic Peptides

ParameterTypical Value RangeSignificance
Blue Shift (Δλ) 5 - 20 nmIndicates transfer of the fluorophore to a more hydrophobic environment.
Dissociation Constant (Kd) µM to nM rangeA lower Kd indicates a higher binding affinity of the peptide for the membrane.

Note: Specific values for this compound would need to be determined experimentally.

Infrared Spectroscopy (ATR-FTIR and PM-IRRAS): A Deeper Look at Structure and Orientation

Principle of the Method: Infrared spectroscopy provides detailed information about the secondary structure and orientation of peptides within a lipid membrane.

  • Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy is a surface-sensitive technique ideal for studying peptides in hydrated lipid bilayers.[3][6][7] The amide I band (1600-1700 cm⁻¹) in the IR spectrum is particularly sensitive to the peptide's secondary structure.

  • Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) is used to study the secondary structure and orientation of peptides in lipid monolayers at the air-water interface.[5][8] By analyzing the dichroic ratio of the amide I and amide II bands, the orientation of the peptide's helical axis relative to the membrane normal can be determined.

Proposed Mechanism of this compound Membrane Interaction

cluster_steps This compound Interaction with Liposomes Step1 This compound in Solution (α-helical) Step2 Binding to Liposome Surface Step1->Step2 Electrostatic/Hydrophobic Interaction Step3 Insertion of Hydrophobic Face into Bilayer Step2->Step3 Step4 Peptide Oligomerization Step3->Step4 Step5 Membrane Destabilization and Fusion Step4->Step5 Step6 Formation of Tubular Structures Step5->Step6

Caption: Proposed mechanism of this compound induced liposome tubulation.

Experimental Protocol: ATR-FTIR Spectroscopy

1. Materials:

  • This compound peptide

  • Lipids for liposome formation

  • ATR-FTIR spectrometer with a suitable internal reflection element (e.g., Germanium crystal)

  • D₂O-based buffer (to avoid the strong absorbance of H₂O in the amide I region)

2. Sample Preparation: a. Prepare a mixture of this compound and liposomes in D₂O-based buffer. b. Deposit a small amount of the peptide/liposome suspension onto the ATR crystal and allow it to dry to form a hydrated multilayer film. c. Rehydrate the film by exposing it to a humid D₂O atmosphere.

3. Data Acquisition: a. Place the ATR crystal in the spectrometer. b. Record the IR spectrum, typically by co-adding several hundred scans to achieve a good signal-to-noise ratio.

4. Data Analysis: a. Analyze the shape and position of the amide I band. b. Use Fourier self-deconvolution and curve fitting to identify the different secondary structural components and their relative contributions.

Quantitative Data Summary: Amide I Band Positions for Secondary Structures

Secondary StructureTypical Amide I Band Position (cm⁻¹)
α-Helix1650 - 1658
β-Sheet1620 - 1640 (low frequency component) and 1680-1690 (high frequency component)
Random Coil1640 - 1650
Turns1660 - 1680

Source: General literature values for peptide IR spectroscopy.

Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM): Visualizing a Peptide's Impact

Principle of the Method:

  • Dynamic Light Scattering (DLS) is used to measure the size distribution of particles in a suspension, such as liposomes.[9][10] By measuring the size of liposomes before and after the addition of this compound, one can detect peptide-induced aggregation or fusion events.

  • Transmission Electron Microscopy (TEM) provides direct visualization of the morphology of liposomes.[11] This technique is crucial for observing the dramatic structural changes, such as the formation of nanotubules, induced by this compound.

Experimental Protocol: DLS and TEM

1. Sample Preparation: a. Prepare liposomes as previously described. b. Incubate the liposomes with this compound at a desired peptide-to-lipid ratio and for a specific time.

2. DLS Measurement: a. Dilute the samples to a suitable concentration for DLS analysis. b. Measure the hydrodynamic radius and polydispersity index of the liposomes before and after incubation with the peptide.

3. TEM Imaging: a. Apply a small drop of the sample to a carbon-coated copper grid. b. Negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to enhance contrast. c. Allow the grid to dry. d. Image the grid using a transmission electron microscope.

Quantitative Data Summary: DLS and TEM of this compound Treated Liposomes

TechniqueParameter MeasuredObservation with this compoundReference
DLS Hydrodynamic RadiusIncrease in size, suggesting fusion/aggregation[1]
TEM MorphologyFormation of long, tubular structures from spherical liposomes[1]

Conclusion

The study of this compound membrane insertion necessitates a combination of techniques that provide complementary information. Circular dichroism and infrared spectroscopy are invaluable for determining the peptide's secondary structure and its orientation within the membrane. Fluorescence spectroscopy offers insights into the peptide's binding affinity and depth of insertion. Finally, dynamic light scattering and transmission electron microscopy provide a macroscopic and microscopic view of the peptide's dramatic effects on membrane morphology. By integrating the data from these diverse approaches, a comprehensive understanding of the molecular mechanisms driving this compound's interaction with lipid membranes can be achieved, paving the way for its potential application in nanotechnology and drug delivery systems.

References

Application Notes and Protocols for Hel 13-5 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hel 13-5

This compound is a synthetic, monomeric peptide characterized by its amphipathic α-helical structure.[1][2] Its name is derived from its composition, consisting of 13 hydrophobic amino acid residues (Leucine and Tryptophan) and 5 hydrophilic, positively charged residues (Lysine).[1][3] The specific amino acid sequence is H₂N-Lys-Leu-Leu-Lys-Leu-Leu-Leu-Lys-Leu-Trp-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Leu-OH.[3][4]

Primarily investigated for its role in developing pulmonary surfactant model systems, this compound's physicochemical properties—namely its amphipathicity and cationic nature—classify it as a cell-penetrating peptide (CPP).[1][3] CPPs are a class of short peptides capable of traversing cellular membranes and facilitating the intracellular delivery of various molecular cargoes, such as proteins, nucleic acids, and therapeutic agents, that are otherwise membrane-impermeable.[5] This makes this compound a promising tool for research and drug development applications requiring intracellular delivery.

Mechanism of Action: Cellular Uptake

The precise mechanism of cellular entry for this compound has not been definitively elucidated. However, based on its structural similarity to other amphipathic, cationic CPPs, it is presumed to utilize one or both of the two main pathways for CPP internalization:

  • Direct Translocation: At higher concentrations, this compound may directly perturb the plasma membrane, creating transient pores or utilizing a "carpet-like" mechanism to enter the cytoplasm. This process is generally considered energy-independent.

  • Endocytosis: At lower concentrations, the peptide likely interacts with negatively charged proteoglycans on the cell surface, triggering an energy-dependent uptake via endocytosis (e.g., macropinocytosis, clathrin- or caveolin-mediated endocytosis).[6][7] For the cargo to be effective, it must subsequently escape the endosome before lysosomal degradation.

The dominant pathway is influenced by several factors, including peptide concentration, the nature and size of the cargo, and the specific cell type being used.[7]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space peptide_cargo This compound / Cargo Complex membrane_surface Cell Surface Proteoglycans peptide_cargo->membrane_surface Initial Binding direct Direct Translocation peptide_cargo->direct Direct Penetration (High Concentration) endocytosis Endocytosis membrane_surface->endocytosis Energy-Dependent cytoplasm Cytoplasm (Free Cargo) direct->cytoplasm endosome Endosome endocytosis->endosome endosome->cytoplasm Endosomal Escape lysosome Lysosomal Degradation endosome->lysosome Fusion

Fig. 1: Proposed cellular uptake mechanisms for this compound.

Quantitative Data Summary

Specific quantitative data for this compound as a cargo delivery agent is limited. The following tables provide representative data from studies using other well-characterized amphipathic and cationic CPPs, such as Penetratin, TAT, and MPG. These values should be used as a starting point for optimization with this compound.

Table 1: Representative Concentrations for CPP-Mediated Cargo Delivery

CPP (Analogous)Cargo TypeCell LineEffective CPP Concentration (µM)Incubation TimeReference
PenetratindsDNA (0.2 µM)HeLa5 - 101 h[8]
TATdsDNA (0.2 µM)HeLa5 - 101 h[8]
MPGPlasmid DNAHeLa, Cos-75 - 10 (Peptide:DNA ratio)4 h[9]
Model Amphipathic Peptide (MAP)PNACHO1 - 524 h[10]
TatRI-iCAL36PeptideCaco-2, Calu-31 - 101.5 h[11]

Table 2: Representative Cytotoxicity Data for Common CPPs

CPP (Analogous)Cell LineAssayIncubation TimeEC₅₀ / IC₅₀ (µM)Reference
AntennapediaA549, HeLa, CHOCytotoxicity7 h~17[12]
TransportanA549, HeLa, CHOCytotoxicity7 h~6[12]
TATA549, HeLa, CHOCytotoxicity7 h>100[12]
Polyarginine (R8)A549, HeLa, CHOCytotoxicity7 h~10[12]
[WR]₄RajiMTT24 h~5[13]
4i (Cyclic CPP)U2OSCellTiter-Glo24 h>50[14]

Experimental Protocols

Note: The following protocols are generalized for the use of an amphipathic CPP like this compound. Optimization is critical for each specific application, cell type, and cargo.

Protocol for Intracellular Delivery of a Protein Cargo

This protocol describes a non-covalent complex formation strategy for delivering a protein of interest into cultured mammalian cells.

Materials:

  • This compound peptide (lyophilized)

  • Protein cargo of interest

  • Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Mammalian cells in culture (e.g., HeLa, HEK293, CHO)

  • 96-well or 24-well tissue culture plates

Procedure:

  • Peptide Reconstitution: Prepare a stock solution of this compound (e.g., 1 mM) in sterile, nuclease-free water. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells in a tissue culture plate to achieve 70-80% confluency on the day of the experiment.

  • Complex Formation: a. In a sterile microcentrifuge tube, dilute the desired amount of protein cargo in serum-free medium. b. In a separate tube, dilute the desired amount of this compound peptide. Molar ratios of CPP to protein typically range from 5:1 to 20:1. This must be optimized. c. Add the diluted this compound solution to the diluted protein cargo solution. Mix gently by pipetting. d. Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of peptide-protein complexes.[15]

  • Cell Treatment: a. Wash the cultured cells once with sterile PBS or serum-free medium. b. Remove the wash solution and add the peptide-cargo complexes dropwise to the cells. c. Add additional serum-free medium to achieve the desired final volume and concentration. Final peptide concentrations typically range from 1 µM to 20 µM.

  • Incubation: Incubate the cells with the complexes for 1 to 4 hours at 37°C in a CO₂ incubator.[16] Incubation time is a critical parameter for optimization.

  • Post-Incubation: a. After incubation, remove the medium containing the complexes. b. Wash the cells 2-3 times with PBS to remove surface-bound complexes. c. Add fresh, complete (serum-containing) medium to the cells.

  • Analysis: Incubate the cells for a further 24-72 hours before analyzing the effect of the delivered protein (e.g., via western blot, immunofluorescence, or functional assay).

G start Start: Reconstitute this compound and Protein Cargo seed_cells Seed Cells in Plate (Target 70-80% Confluency) start->seed_cells prepare_complex Prepare Peptide-Cargo Complexes (Incubate 20-30 min at RT) start->prepare_complex wash_cells Wash Cells with Serum-Free Medium prepare_complex->wash_cells add_complex Add Complexes to Cells wash_cells->add_complex incubate Incubate for 1-4 hours at 37°C add_complex->incubate wash_again Remove Complexes & Wash Cells incubate->wash_again add_media Add Complete Medium wash_again->add_media analyze Analyze Cells after 24-72 hours add_media->analyze

Fig. 2: General workflow for protein delivery using this compound.
Protocol for Assessing Cytotoxicity (MTT Assay)

It is crucial to assess the cytotoxicity of this compound, both alone and in complex with its cargo, on the target cell line. The MTT assay is a common colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound peptide

  • Mammalian cells (same as used for delivery)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[16]

  • Peptide Treatment: a. Prepare serial dilutions of this compound in cell culture medium to cover a range of concentrations (e.g., 0.5 µM to 100 µM). b. Remove the medium from the cells and add 100 µL of the peptide dilutions to the wells in triplicate. c. Include control wells: untreated cells (100% viability) and cells treated with a lysis agent like 1% Triton X-100 (0% viability).

  • Incubation: Incubate the plate for a period relevant to your delivery experiment (e.g., 4 hours) or for a standard cytotoxicity timeframe (e.g., 24 hours).[14][16]

  • MTT Addition: a. After incubation, add 10 µL of MTT stock solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[16]

  • Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells and plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Concluding Remarks

This compound, with its amphipathic and α-helical properties, represents a valuable tool for cell culture applications requiring the intracellular delivery of macromolecules. While its primary application has been in biophysical studies of pulmonary surfactants, its characteristics strongly suggest its utility as a cell-penetrating peptide. The protocols and data provided herein, based on well-established analogous peptides, offer a robust starting point for researchers to develop and optimize this compound-mediated delivery systems for their specific needs. As with any CPP, empirical determination of optimal concentrations, incubation times, and peptide-to-cargo ratios is essential for achieving high delivery efficiency with minimal cytotoxicity.

References

Application Notes and Protocols for Hel 13-5 Peptide Reconstitution in Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hel 13-5 is a de novo-designed 18-mer amphipathic α-helical peptide known for its ability to remodel phospholipid membranes. A key characteristic of this compound is its capacity to induce the transformation of spherical liposomes into nanotubular structures, a property that makes it a valuable tool in studying membrane dynamics, protein-lipid interactions, and for potential applications in drug delivery and nanotechnology. This document provides detailed application notes and protocols for the reconstitution of this compound peptide into phospholipid vesicles and the subsequent characterization of the resulting structures.

Data Presentation

Table 1: Properties of this compound Peptide
PropertyValueReference
SequenceAc-(Leu-Ala-Arg-Leu)3-NHCH3 (and derivatives)[1]
StructureAmphipathic α-helix[1]
FunctionInduces liposome-to-nanotube transformation[2]
Known Interacting LipidsPhosphatidylcholine (PC), Phosphatidic Acid (PA)[1]
Table 2: Quantitative Parameters for this compound Induced Liposome (B1194612) Tubulation
ParameterValueExperimental ConditionsReference
Peptide Concentration4 µMIncubation with liposomes at room temperature for 10 min[2][3]
Resulting Nanotube Diameter20–40 nmElectron microscopy of stained liposomes[3]
Liposome Size ChangeAltered distribution to 40–250 nmLaser light scattering assay[2][3]

Experimental Protocols

Protocol 1: Reconstitution of this compound Peptide into Phospholipid Vesicles

This protocol describes the preparation of this compound-containing proteoliposomes using the film hydration method followed by extrusion.

Materials:

  • This compound peptide (lyophilized powder)

  • Phospholipids (B1166683) (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) in chloroform)

  • Organic solvent (chloroform/methanol (B129727) mixture, 2:1 v/v)

  • Reconstitution Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Nitrogen gas source

  • Vacuum desiccator

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Peptide Preparation:

    • Dissolve lyophilized this compound peptide in an appropriate solvent (e.g., a small amount of organic solvent like methanol or a buffer solution). The choice of solvent will depend on the peptide's solubility. For reconstitution with lipids, co-dissolving with lipids in an organic solvent is often effective.

  • Lipid Film Formation:

    • In a round-bottom flask, add the desired amount of phospholipids dissolved in chloroform.

    • Add the this compound peptide solution to the phospholipid solution. The peptide-to-lipid molar ratio is a critical parameter and may need to be optimized. A starting point could be 1:100 to 1:500.

    • Mix the peptide and lipid solution thoroughly.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid-peptide film on the wall of the flask.

    • Further dry the film under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid-peptide film with the Reconstitution Buffer by vortexing or gentle agitation. The volume of the buffer should be chosen to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).

    • The hydration process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.

    • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times to ensure a homogenous population of large unilamellar vesicles (LUVs).

  • Characterization:

    • The resulting proteoliposomes can be characterized for size, peptide incorporation, and morphology as described in Protocol 2.

Protocol 2: Biophysical Characterization of this compound Reconstituted Vesicles

This protocol outlines key techniques to characterize the structural changes in liposomes upon reconstitution with this compound.

1. Dynamic Light Scattering (DLS) for Size Analysis:

  • Purpose: To determine the size distribution of the liposomes before and after reconstitution with this compound.

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the Reconstitution Buffer to an appropriate concentration for DLS analysis.

    • Measure the hydrodynamic radius and polydispersity index (PDI) of the vesicles using a DLS instrument.

    • Compare the size distribution of control liposomes (without peptide) to that of this compound reconstituted liposomes. An increase in size and PDI may indicate vesicle fusion or aggregation, while the formation of elongated structures like nanotubes can lead to more complex scattering profiles.[4]

2. Transmission Electron Microscopy (TEM) for Morphological Analysis:

  • Purpose: To directly visualize the morphology of the liposomes and confirm the formation of nanotubes.

  • Procedure:

    • Apply a small drop of the liposome suspension onto a carbon-coated copper grid.

    • After a brief incubation, blot off the excess liquid.

    • Stain the sample with a negative staining agent (e.g., 2% uranyl acetate).

    • Allow the grid to dry completely.

    • Image the grid using a transmission electron microscope.

    • Observe the morphology of the vesicles, looking for the presence of tubular structures.[3]

3. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis:

  • Purpose: To determine the secondary structure of this compound in the presence and absence of phospholipids.

  • Procedure:

    • Prepare a sample of this compound in buffer and another sample of this compound reconstituted into liposomes.

    • Record the CD spectra of both samples in the far-UV region (e.g., 190-260 nm) using a CD spectropolarimeter.[5]

    • The presence of characteristic minima at approximately 208 and 222 nm is indicative of an α-helical conformation.[5] Changes in the spectra upon interaction with lipids can provide insights into peptide folding and insertion into the membrane.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_characterization Characterization peptide This compound Peptide (Lyophilized) mix Mix Peptide and Lipids in Solvent peptide->mix lipids Phospholipids (in Chloroform) lipids->mix solvent Organic Solvent solvent->mix buffer Reconstitution Buffer hydrate Hydration with Buffer (MLVs) buffer->hydrate film Lipid-Peptide Film Formation mix->film film->hydrate extrude Extrusion (LUVs) hydrate->extrude dls Dynamic Light Scattering (Size Distribution) extrude->dls tem Transmission Electron Microscopy (Morphology) extrude->tem cd Circular Dichroism (Secondary Structure) extrude->cd

Caption: Experimental workflow for the reconstitution and characterization of this compound peptide in phospholipids.

membrane_remodeling cluster_initial Initial State cluster_interaction Interaction & Transformation cluster_final Final State liposome Spherical Liposome binding Peptide Binding & Insertion liposome->binding peptide This compound Peptide peptide->binding Electrostatic & Hydrophobic Interactions remodeling Membrane Remodeling binding->remodeling Induces Curvature nanotube Phospholipid Nanotube remodeling->nanotube Tubulation

Caption: Proposed mechanism of this compound induced membrane remodeling from a spherical liposome to a nanotube.

References

Application Notes and Protocols for the Quantification of Hel 13-5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hel 13-5 is a synthetic monomeric peptide with a composition of 13 hydrophobic and 5 hydrophilic amino acid residues, designed based on the N-terminal segment of human surfactant protein B (SP-B).[1] It is primarily utilized in research for the development of pulmonary surfactant model systems.[1] Accurate quantification of this compound is crucial for in-vitro and in-vivo studies to understand its pharmacokinetics, pharmacodynamics, and overall efficacy in preclinical research. This document provides detailed application notes and generalized protocols for the quantification of this compound using common analytical techniques.

Disclaimer: The following protocols are generalized methodologies for peptide quantification and have not been specifically validated for this compound. Researchers should perform appropriate validation studies to ensure the accuracy, precision, and reliability of the chosen method for their specific application.

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the analytical methods described in this document. These values are representative of typical peptide quantification assays and should be established for this compound through method validation.

ParameterEnzyme-Linked Immunosorbent Assay (ELISA)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Assay Principle Competitive ImmunoassayUV AbsorbanceMass-to-charge ratio
Typical Range 0.1 - 10 ng/mL0.1 - 100 µg/mL1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) ~0.1 ng/mL~0.1 µg/mL~1 ng/mL
Precision (%CV) < 15%< 5%< 15%
Accuracy (% Recovery) 85 - 115%95 - 105%85 - 115%
Sample Volume 50 - 100 µL10 - 50 µL5 - 20 µL
Throughput HighMediumMedium-High

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA, a common format for quantifying small molecules and peptides. This method requires a specific antibody against this compound and a this compound conjugate (e.g., biotinylated or HRP-conjugated this compound).

Materials:

  • Anti-Hel 13-5 polyclonal or monoclonal antibody

  • This compound standard

  • Biotinylated or HRP-conjugated this compound

  • 96-well microplate coated with a capture antibody (e.g., anti-species IgG)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP (if using biotinylated this compound)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Standard and Sample Preparation: Prepare a standard curve of this compound in assay buffer. Dilute unknown samples to fall within the range of the standard curve.

  • Competitive Binding: Add 50 µL of standard or sample to each well of the microplate.

  • Add 25 µL of diluted anti-Hel 13-5 antibody and 25 µL of diluted biotinylated/HRP-conjugated this compound to each well.

  • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate 3-5 times with wash buffer.

  • Enzyme Conjugation (if using biotinylated peptide): Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature. Wash the plate 3-5 times.

  • Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of this compound in the sample.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust method for the separation and quantification of peptides based on their hydrophobicity.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound standard

  • Sample diluent (e.g., Mobile Phase A)

Protocol:

  • Standard Preparation: Prepare a series of this compound standards in the sample diluent.

  • Sample Preparation: Dilute samples in the sample diluent and filter through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 214 nm or 280 nm

    • Injection Volume: 20 µL

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

  • Data Analysis: Integrate the peak area corresponding to the retention time of this compound. Create a standard curve by plotting peak area against concentration. Quantify this compound in unknown samples using the standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity for peptide quantification, particularly in complex biological matrices.

Materials and Equipment:

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

  • C18 reverse-phase column suitable for mass spectrometry

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • This compound standard

  • Internal standard (e.g., a stable isotope-labeled version of this compound)

  • Sample diluent (e.g., Mobile Phase A)

Protocol:

  • Standard and Sample Preparation: Prepare a standard curve of this compound and a fixed concentration of the internal standard in the sample diluent. Spike samples with the internal standard. For complex matrices, a sample clean-up step like solid-phase extraction (SPE) may be necessary.

  • LC Conditions: Use a similar gradient to the HPLC method, but with a lower flow rate compatible with the mass spectrometer (e.g., 0.2-0.4 mL/min).

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Data Acquisition: Full scan to identify the parent ion of this compound. Then, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: Determine the specific precursor and product ion transitions for this compound and the internal standard.

  • Data Analysis: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Create a standard curve by plotting this ratio against the concentration of the standard. Quantify this compound in unknown samples using this calibration curve.

Visualizations

experimental_workflow_ELISA cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_standards Prepare Standards add_reagents Add Standards/Samples, Antibody & Conjugate prep_standards->add_reagents prep_samples Prepare Samples prep_samples->add_reagents incubation1 Incubate (Competitive Binding) add_reagents->incubation1 wash1 Wash Plate incubation1->wash1 add_enzyme Add Streptavidin-HRP (if needed) wash1->add_enzyme incubation2 Incubate add_enzyme->incubation2 wash2 Wash Plate incubation2->wash2 add_substrate Add TMB Substrate wash2->add_substrate incubation3 Incubate (Color Development) add_substrate->incubation3 add_stop Add Stop Solution incubation3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate generate_curve Generate Standard Curve read_plate->generate_curve quantify Quantify Samples generate_curve->quantify

Caption: Competitive ELISA workflow for this compound quantification.

experimental_workflow_HPLC_MS cluster_prep Sample & Standard Preparation cluster_lc Liquid Chromatography cluster_detection Detection & Analysis prep_standards Prepare Standards injection Inject Sample prep_standards->injection prep_samples Prepare & Filter Samples prep_samples->injection separation RP-HPLC Separation (C18 Column) injection->separation uv_detection UV Detection (214/280 nm) separation->uv_detection ms_detection Mass Spectrometry (ESI-MS/MS) separation->ms_detection data_analysis Peak Integration & Quantification uv_detection->data_analysis ms_detection->data_analysis

Caption: General workflow for HPLC and LC-MS based quantification.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus hel13_5 This compound Peptide receptor Membrane Receptor (e.g., GPCR) hel13_5->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade Activation transcription_factor Transcription Factor (e.g., CREB) kinase_cascade->transcription_factor Phosphorylation & Activation gene_expression Target Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway for a bioactive peptide.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Hel 13-5 Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of the synthetic peptide Hel 13-5 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a synthetic, 18-amino acid amphiphilic α-helical peptide. Its sequence is designed to have a hydrophobic face and a hydrophilic face. This amphiphilic nature is the primary driver of its aggregation, as the hydrophobic regions tend to self-associate to minimize contact with aqueous environments. In the presence of lipids, it is known to interact with membranes and can form higher-order structures like fibrils and nanotubes.[1][2]

Q2: What are the common signs of this compound aggregation in my experiments?

Indications of this compound aggregation can include:

  • Visible precipitation: The appearance of cloudiness, particulates, or a pellet after centrifugation.[3]

  • Increased light scattering: An increase in absorbance readings at wavelengths such as 340 nm or 600 nm in a spectrophotometer.[3]

  • Inconsistent assay results: High variability between replicate measurements in functional or binding assays.

  • Artifacts in analytical techniques: For example, the appearance of high molecular weight species in the void volume during size-exclusion chromatography (SEC).[3]

  • Loss of activity: A decrease in the peptide's intended biological or biophysical activity.[3]

Q3: At what stages of my experiment is this compound aggregation most likely to occur?

Aggregation can occur at multiple stages:

  • Storage: Improper storage of lyophilized peptide or stock solutions.

  • Reconstitution: Using inappropriate solvents or buffer conditions.

  • Purification: During and after purification steps, especially when the peptide is at a high concentration.[4][5]

  • Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can induce aggregation.[5]

  • During assays: Incubation conditions, such as temperature and pH, can promote aggregation over the course of an experiment.[6]

Troubleshooting Guide

Issue 1: My this compound solution becomes cloudy or shows visible precipitates.

Potential Cause Recommended Solution
High Peptide Concentration Decrease the working concentration of this compound. If a high concentration is necessary for your experiment, consider adding stabilizing excipients.[5]
Suboptimal Buffer pH Adjust the buffer pH to be at least 1-2 units away from the isoelectric point (pI) of this compound. The pI of this compound is high due to the lysine (B10760008) residues; therefore, a buffer with a more neutral or slightly acidic pH may improve solubility.[5]
Inappropriate Salt Concentration Optimize the ionic strength of your buffer. Try varying the salt (e.g., NaCl, KCl) concentration. Low salt can sometimes lead to aggregation due to unscreened electrostatic interactions.[4]
Temperature Instability Perform manipulations on ice and store the peptide solution at the recommended temperature. Avoid elevated temperatures unless required by the experimental protocol.[5]

Issue 2: I am observing a loss of this compound activity in my functional assays.

Potential Cause Recommended Solution
Formation of Soluble Aggregates Soluble, non-native aggregates may be present that are not visibly apparent but are functionally inactive. Characterize the aggregation state of your peptide solution using techniques like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC).[3]
Oxidation of Residues While this compound does not contain cysteine or methionine, if similar peptides with susceptible residues are used, consider adding a reducing agent like DTT or TCEP to the buffer.[3][5]
Adsorption to Surfaces Peptides can adsorb to plasticware, reducing the effective concentration. Consider using low-adhesion microplates and pipette tips. The addition of a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) can also mitigate this.[3]

Experimental Protocols

Protocol 1: Monitoring this compound Aggregation using Thioflavin T (ThT) Fluorescence

This protocol describes a method to monitor the kinetics of this compound fibrillar aggregation in vitro.

Materials:

  • This compound peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., 20 mM Tris, 100 mM KCl, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in the desired assay buffer. To ensure a monomeric starting state, you can pre-treat the solution by size-exclusion chromatography.

  • Accurately determine the peptide concentration (e.g., by UV-Vis spectroscopy).

  • In the wells of the 96-well plate, add the this compound solution to the desired final concentration.

  • Include negative controls (buffer only) and any positive controls if available.

  • Add ThT to each well to a final concentration of 10-20 µM.

  • Incubate the plate in the fluorometer at a constant temperature (e.g., 37°C).

  • Set the fluorometer to take readings at regular intervals (e.g., every 15-30 minutes) with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[6]

  • It is recommended to shake the plate briefly before each reading to ensure a homogenous solution.[6]

  • For data analysis, subtract the fluorescence of the buffer-only control from all readings and plot the fluorescence intensity against time.

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Detection

This protocol allows for the separation and quantification of monomeric this compound from soluble aggregates.

Materials:

  • This compound sample

  • SEC column suitable for the molecular weight of this compound and its potential oligomers

  • HPLC or FPLC system

  • Mobile phase (e.g., a filtered and degassed buffer similar to the sample buffer)

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Prepare the this compound sample by centrifuging at high speed (e.g., >14,000 x g) for 10-15 minutes to remove any insoluble aggregates.

  • Inject a known volume of the supernatant onto the column.

  • Run the chromatography at a constant flow rate.

  • Monitor the eluate using a UV detector at a wavelength where the peptide absorbs (e.g., 220 nm or 280 nm if it contains Trp or Tyr).

  • Analyze the resulting chromatogram. Monomeric this compound should elute as a single, sharp peak at a specific retention volume. Aggregates will elute earlier, potentially in the void volume for large aggregates.[3]

Data Presentation

Table 1: Effect of Buffer Additives on this compound Aggregation

AdditiveConcentrationIncubation Time (h)% Aggregation (by SEC)ThT Fluorescence (a.u.)
None (Control)-2435%8500
L-Arginine50 mM2412%2300
Glycerol10% (v/v)2418%3500
Tween-200.01% (v/v)248%1500

Note: This is example data for illustrative purposes.

Table 2: Influence of pH and Ionic Strength on this compound Solubility

pHNaCl Concentration (mM)Visual Appearance (after 12h at RT)Soluble Peptide (%)
5.0150Clear98%
7.420Slightly turbid75%
7.4150Clear95%
8.5150Clear92%

Note: This is example data for illustrative purposes.

Visualizations

Experimental_Workflow Workflow for Assessing this compound Aggregation cluster_prep Sample Preparation cluster_assays Aggregation Assays cluster_analysis Data Analysis & Interpretation prep Prepare this compound Stock in Various Buffers quant Quantify Peptide Concentration prep->quant tht ThT Fluorescence Assay quant->tht Incubate & Monitor dls Dynamic Light Scattering (DLS) quant->dls Measure Particle Size sec Size-Exclusion Chromatography (SEC) quant->sec Separate Monomer vs. Aggregates analysis Analyze Aggregation Kinetics and Endpoint Data tht->analysis dls->analysis sec->analysis conclusion Identify Optimal Conditions to Minimize Aggregation analysis->conclusion

Caption: Workflow for Assessing this compound Aggregation.

Troubleshooting_Logic Troubleshooting this compound Aggregation cluster_solutions Potential Solutions cluster_verify Verification start Aggregation Observed? sol_conc Decrease Concentration start->sol_conc Yes sol_buffer Optimize Buffer (pH, Salt, Additives) start->sol_buffer Yes sol_temp Lower Temperature start->sol_temp Yes sol_handling Improve Handling (e.g., avoid freeze-thaw) start->sol_handling Yes no_agg No Aggregation Observed start->no_agg No verify_sec Confirm Monomeric State (SEC) sol_conc->verify_sec sol_buffer->verify_sec verify_activity Check Functional Activity sol_buffer->verify_activity sol_temp->verify_sec sol_handling->verify_sec success Aggregation Prevented verify_sec->success verify_activity->success

Caption: Troubleshooting Logic for this compound Aggregation.

References

Technical Support Center: HEL 13-5 Lipid Film Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HEL 13-5 lipid film experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during the preparation and characterization of lipid films and liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the thin-film hydration method?

The thin-film hydration method, also known as the Bangham method, is a common technique for preparing liposomes. It involves dissolving lipids (and any lipophilic drugs) in an organic solvent, evaporating the solvent to create a thin lipid film on the inner surface of a round-bottom flask, and then hydrating the film with an aqueous solution to form liposomes.[1][2]

Q2: Why is it important to remove all residual organic solvent?

Residual organic solvent in the lipid film can interfere with proper hydration and liposome (B1194612) formation, potentially leading to a heterogeneous population of vesicles with low encapsulation efficiency.[3] Complete removal of the solvent is crucial for the formation of a stable and uniform lipid bilayer.

Q3: What is the significance of the gel-to-liquid crystalline phase transition temperature (Tm)?

The phase transition temperature (Tm) is the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state. Hydrating the lipid film above the Tm of all lipid components is essential to ensure proper lipid mobility and the formation of stable, well-formed vesicles.[3][4]

Q4: What is the Polydispersity Index (PDI) and what is an acceptable value?

The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in a sample. A PDI value of 0.0 indicates a perfectly uniform sample, while a value of 1.0 suggests a highly polydisperse sample. For liposomal drug delivery systems, a PDI value below 0.3 is generally considered acceptable, indicating a homogenous population of vesicles.[5]

Q5: How does the drug-to-lipid ratio affect my experiment?

The drug-to-lipid ratio is a critical parameter that influences the encapsulation efficiency, stability, and therapeutic efficacy of the final liposomal formulation.[6] Optimizing this ratio is essential for maximizing drug loading while maintaining the integrity of the liposomes.[4][7]

Troubleshooting Guides

This section addresses specific issues that may arise during your this compound lipid film experiments.

Problem 1: Poor or Incomplete Lipid Film Formation

Symptoms:

  • The lipid solution does not form a thin, uniform film on the flask's interior.

  • The dried lipid appears as clumps or patches rather than a transparent film.

Possible Causes & Solutions:

Possible Cause Solution
Incomplete dissolution of lipids. Ensure lipids are fully dissolved in the organic solvent before evaporation. Gentle warming or sonication may be necessary.
Incorrect solvent choice. Use a volatile organic solvent or a mixture (e.g., chloroform, chloroform:methanol) in which the lipids are highly soluble.[4]
Too rapid solvent evaporation. Evaporate the solvent slowly and evenly using a rotary evaporator. Rapid evaporation can lead to the formation of lipid aggregates.
Flask is not rotating during evaporation. Continuous rotation of the flask is necessary to ensure the lipid solution coats the entire surface, forming a thin, even film.
Problem 2: Difficulty in Hydrating the Lipid Film

Symptoms:

  • The lipid film does not readily detach from the flask upon addition of the aqueous phase.

  • Large lipid aggregates are visible after the hydration step.

Possible Causes & Solutions:

Possible Cause Solution
Residual organic solvent. Ensure the lipid film is thoroughly dried under vacuum for an extended period (e.g., overnight) to remove all traces of organic solvent.[3]
Hydration temperature is too low. The hydration medium should be pre-heated to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm.[3][4]
Inadequate agitation. Vigorous shaking, vortexing, or stirring is required to facilitate the swelling and detachment of the lipid film to form multilamellar vesicles (MLVs).[3]
Incorrect pH or ionic strength of the hydration buffer. Ensure the hydration buffer is at the appropriate pH and ionic strength for the specific lipids and any encapsulated molecules.
Problem 3: Low Drug Encapsulation Efficiency

Symptoms:

  • A significant portion of the drug is found in the external medium after liposome formation.

Possible Causes & Solutions:

Possible Cause Solution
Suboptimal drug-to-lipid ratio. Optimize the drug-to-lipid ratio. For hydrophobic drugs, a lower ratio may be needed to ensure complete incorporation into the bilayer. For hydrophilic drugs, a higher lipid concentration can increase the encapsulated aqueous volume.[2][8]
Poor drug solubility in the chosen phase. For hydrophobic drugs, ensure they are fully dissolved with the lipids in the organic solvent. For hydrophilic drugs, ensure they are completely dissolved in the aqueous hydration buffer.[5]
Liposome leakage. The lipid composition can affect membrane fluidity and drug retention. The inclusion of cholesterol can decrease membrane permeability.
Incorrect loading method. For some drugs, active loading methods (e.g., creating a pH or ion gradient) after liposome formation can significantly improve encapsulation efficiency compared to passive loading.
Problem 4: Inconsistent Liposome Size and High Polydispersity (PDI)

Symptoms:

  • Dynamic Light Scattering (DLS) analysis shows a broad size distribution and a PDI value above 0.3.

Possible Causes & Solutions:

Possible Cause Solution
Lack of a size reduction step. The initial multilamellar vesicles (MLVs) formed during hydration are typically large and heterogeneous. A post-formation sizing method is necessary.
Ineffective sizing method. Extrusion through polycarbonate membranes with defined pore sizes is a highly effective method for producing unilamellar vesicles with a narrow size distribution and low PDI.[3][9] Sonication can also reduce vesicle size, but may lead to a broader size distribution and potential lipid degradation if not properly controlled.[10][11]
Aggregation of liposomes. Liposome aggregation can lead to an apparent increase in particle size and PDI. This can be mitigated by including PEGylated lipids in the formulation to provide steric stabilization.
Improper DLS measurement. Ensure the liposome sample is appropriately diluted for DLS analysis to avoid multiple scattering effects.[12]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for consideration in your lipid film experiments.

Table 1: Influence of Drug Type on Drug-to-Lipid Molar Ratio for Optimal Encapsulation
Drug TypeGeneral PrincipleTypical Molar Ratio (Drug:Lipid)References
Hydrophilic Encapsulated in the aqueous core. Encapsulation efficiency is dependent on the internal volume.1:10 to 1:20[8]
Hydrophobic Incorporated within the lipid bilayer. Encapsulation is limited by the drug's solubility in the lipid membrane.1:20 to 1:100[2][5]
Amphiphilic Partition between the aqueous and lipid phases. Encapsulation depends on the specific interactions with the lipid headgroups and acyl chains.Varies widely based on the molecule[6]

Note: These are general guidelines. The optimal drug-to-lipid ratio is highly dependent on the specific drug and lipid composition and should be determined empirically.[2]

Table 2: Comparison of Polydispersity Index (PDI) for Different Liposome Sizing Methods
Sizing MethodDescriptionTypical PDIAdvantagesDisadvantagesReferences
Sonication Uses high-frequency sound waves to break down large MLVs into smaller unilamellar vesicles (SUVs).0.2 - 0.5Simple and quick.Can lead to a broader size distribution, potential for lipid degradation and metal contamination from the probe.[10][11]
Extrusion Forces the liposome suspension through polycarbonate membranes with defined pore sizes to produce vesicles of a specific size.< 0.2Produces a homogenous population of vesicles with a narrow size distribution. Good reproducibility.Can lead to lipid loss during the process.[3][9]

Experimental Protocols

Protocol 1: Thin-Film Hydration for Liposome Preparation

This protocol outlines the standard procedure for preparing liposomes using the thin-film hydration method.

  • Lipid Dissolution:

    • Weigh the desired lipids and dissolve them in a suitable organic solvent (e.g., a 2:1 chloroform:methanol mixture) in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it along with the lipids in this step.[4]

    • Ensure complete dissolution to form a clear solution.

  • Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the boiling point of the solvent but below the Tm of the lipids.

    • Gradually reduce the pressure to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner wall of the flask.

  • Drying:

    • To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours, or preferably overnight.[3]

  • Hydration:

    • Add the aqueous hydration buffer (which may contain a hydrophilic drug) to the flask. The buffer should be pre-warmed to a temperature above the Tm of the lipid with the highest transition temperature.[3]

    • Agitate the flask vigorously by hand, vortexing, or mechanical shaking until the entire lipid film is suspended, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Sizing (Downsizing):

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension must be downsized.

    • Extrusion (Recommended): Load the MLV suspension into an extruder and pass it through polycarbonate membranes of a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times). The extrusion should be performed at a temperature above the lipid Tm.[5]

    • Sonication: Alternatively, sonicate the MLV suspension using a probe or bath sonicator until the suspension becomes clear. This should be done in an ice bath to prevent overheating and lipid degradation.

  • Characterization:

    • Analyze the final liposome suspension for particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using appropriate analytical techniques (e.g., chromatography, spectroscopy) after separating the unencapsulated drug.

Signaling Pathways and Experimental Workflows

Experimental Workflow: Liposome Preparation and Characterization

The following diagram illustrates the general workflow for preparing and characterizing liposomes using the thin-film hydration method followed by extrusion.

G cluster_prep Liposome Preparation cluster_char Characterization dissolve 1. Dissolve Lipids (and hydrophobic drug) in organic solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate Forms thin film dry 3. Dry Film (High Vacuum) evaporate->dry Remove residual solvent hydrate 4. Hydrate Film (Aqueous buffer with hydrophilic drug) dry->hydrate Forms MLVs extrude 5. Extrude (Size Reduction) hydrate->extrude Forms LUVs dls Size, PDI, Zeta Potential (DLS) extrude->dls ee Encapsulation Efficiency (Chromatography/Spectroscopy) extrude->ee

Workflow for liposome preparation and characterization.
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation Model

Lipid bilayers are excellent models for studying the function of membrane-bound proteins like G-Protein Coupled Receptors (GPCRs). The following diagram illustrates a simplified GPCR signaling cascade that can be reconstituted in a proteoliposome system.

GPCR_Signaling cluster_membrane Lipid Bilayer GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein 2. Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector 3. Gα activates GDP GDP G_protein->GDP releases Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Ligand Ligand Ligand->GPCR 1. Binding GTP GTP GTP->G_protein binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction TLR_Signaling cluster_membrane Lipid Bilayer TLR4 TLR4/MD-2 Complex MyD88 MyD88 TLR4->MyD88 2. Recruitment LPS Lipopolysaccharide (LPS) LPS->TLR4 1. Recognition IRAKs IRAKs MyD88->IRAKs 3. Phosphorylation Cascade TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB 4. Activation Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines 5. Gene Transcription

References

Technical Support Center: Synthesis of Hel 13-5 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the Hel 13-5 peptide. This compound is an 18-residue amphipathic α-helical peptide known for its hydrophobic nature, which presents unique challenges during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary structure of the this compound peptide?

A1: The this compound peptide is an 18-mer, meaning it is composed of 18 amino acids. It is characterized by a high content of hydrophobic residues (13) and a smaller number of hydrophilic residues (5).[1]

Q2: What are the main challenges encountered during the synthesis of this compound?

A2: Due to its high hydrophobicity and tendency to form a stable α-helical secondary structure, the primary challenges during the synthesis of this compound are:

  • Peptide Aggregation: The growing peptide chains can aggregate on the solid support, leading to incomplete coupling and deprotection steps. This is a common issue with hydrophobic peptides and those prone to forming secondary structures.[2][3]

  • Low Solubility: The hydrophobic nature of this compound can lead to poor solubility of the growing peptide chain in standard SPPS solvents, further contributing to aggregation and reduced reaction efficiency.

  • Low Yield and Purity: Incomplete reactions due to aggregation result in a crude product containing a high percentage of deletion sequences and other impurities, leading to low overall yield of the desired peptide.

  • Difficult Purification: The hydrophobicity of this compound makes it challenging to purify using standard reversed-phase HPLC protocols, as it may precipitate on the column or exhibit poor peak shape.

Q3: Which solid-phase synthesis chemistry is recommended for this compound?

A3: The Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy is commonly used for the synthesis of peptides like this compound. While Boc (tert-butyloxycarbonyl) chemistry can sometimes offer advantages for hydrophobic peptides by protonating the N-terminus after deprotection and reducing aggregation, Fmoc chemistry is generally milder and widely applicable.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of the this compound peptide.

Problem 1: Low Coupling Efficiency (Positive Kaiser or Ninhydrin (B49086) Test after Coupling)

Possible Causes:

  • Peptide Aggregation: The N-terminus of the growing peptide chain is inaccessible due to the formation of secondary structures (α-helices or β-sheets) and intermolecular hydrogen bonding.

  • Steric Hindrance: Certain amino acid residues can be sterically hindered, making coupling more difficult.

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reaction sites.

  • Inefficient Activation: The coupling reagents may not be efficiently activating the incoming amino acid.

Solutions:

StrategyDescriptionKey Considerations
Optimize Solvents Use solvents known to disrupt secondary structures and improve solvation. N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can be used instead of or in combination with dimethylformamide (DMF). A "magic mixture" of DCM/DMF/NMP (1:1:1) has also been shown to be effective for hydrophobic peptides.[2]Ensure solvent purity. DMSO can be difficult to remove during washing steps.
Use Chaotropic Salts Add chaotropic salts such as LiCl or KSCN to the coupling and deprotection solutions to disrupt hydrogen bonds and reduce aggregation.Salts must be thoroughly washed out to prevent interference with subsequent steps.
Incorporate Structure-Disrupting Moieties Introduce pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) at strategic locations (every 6-7 residues) to introduce kinks in the peptide backbone and prevent aggregation.Requires specific protected amino acid derivatives and may necessitate modified cleavage protocols.
Elevated Temperature/Microwave Synthesis Perform coupling reactions at elevated temperatures (e.g., 50-60°C) or use a microwave peptide synthesizer to increase reaction kinetics and disrupt aggregation.May increase the risk of side reactions, such as racemization. Careful optimization is required.
Double Coupling Repeat the coupling step with a fresh solution of activated amino acid to drive the reaction to completion.Increases synthesis time and reagent consumption.
Use More Potent Coupling Reagents Employ stronger coupling reagents like HATU, HBTU, or COMU, which are known to be more effective for difficult couplings.These reagents can be more expensive and may require specific activation conditions.
Problem 2: Incomplete Fmoc-Deprotection

Possible Cause:

  • Aggregation: Similar to coupling, aggregation can hinder the access of the deprotection reagent (piperidine) to the N-terminal Fmoc group.

Solutions:

StrategyDescriptionKey Considerations
Modify Deprotection Reagent Use a stronger base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in the deprotection solution (e.g., 2% DBU/2% piperidine (B6355638) in DMF).DBU is a very strong base and may cause side reactions if not used carefully.
Increase Deprotection Time Extend the deprotection reaction time to allow for complete removal of the Fmoc group.Monitor for potential side reactions with extended exposure to basic conditions.
Solvent Optimization Use NMP or add chaotropic salts to the deprotection solution to improve solvation and reduce aggregation.As with coupling, ensure thorough washing after deprotection.
Problem 3: Poor Yield and Purity of Crude Peptide after Cleavage

Possible Causes:

  • Cumulative effect of incomplete coupling and deprotection steps.

  • Side reactions during synthesis or cleavage.

  • Loss of peptide from the resin during synthesis.

Solutions:

StrategyDescriptionKey Considerations
Low-Loading Resin Use a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) to increase the distance between growing peptide chains and reduce intermolecular aggregation.Results in a lower overall yield per gram of resin, but often a higher purity crude product.
Specialized Resins Employ resins with enhanced swelling properties, such as PEG-based resins (e.g., ChemMatrix®), which can improve solvation of the peptide chain.May require different swelling and washing protocols compared to standard polystyrene resins.
Optimized Cleavage Cocktail Use a cleavage cocktail with appropriate scavengers to protect sensitive amino acid residues and minimize side reactions during cleavage. For a peptide like this compound, a standard cocktail such as TFA/TIS/H2O (95:2.5:2.5) is often a good starting point.The choice of scavengers depends on the specific amino acid composition of the peptide.
Problem 4: Difficulty in Purifying the Crude Peptide by RP-HPLC

Possible Causes:

  • Poor solubility of the peptide in the mobile phase.

  • Aggregation of the peptide in solution.

  • Irreversible adsorption to the HPLC column.

Solutions:

StrategyDescriptionKey Considerations
Initial Dissolution in Organic Solvent Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or hexafluoroisopropanol (HFIP) before diluting with the initial mobile phase.Use the minimum amount of strong solvent necessary, as it can affect chromatographic performance.
Use a C4 or C8 HPLC Column For hydrophobic peptides, a C4 or C8 stationary phase is often more suitable than the standard C18 phase, as it provides less hydrophobic retention and can improve peak shape and recovery.The optimal column choice may require some screening.
Optimize Mobile Phase Use a mobile phase system of acetonitrile (B52724) (ACN) and water with 0.1% trifluoroacetic acid (TFA). A shallow gradient (e.g., 0.5% ACN/minute) can improve the separation of closely eluting impurities.Ensure high-purity solvents and additives are used.
Elevated Column Temperature Running the purification at a higher temperature (e.g., 40-60°C) can increase peptide solubility and improve peak shape.May affect column stability over time.

Experimental Protocols

General Fmoc-SPPS Protocol for this compound

This protocol provides a general guideline for the manual or automated synthesis of this compound. Optimization may be required based on the specific equipment and reagents used.

  • Resin Selection and Swelling:

    • Start with a Rink Amide resin or a similar resin suitable for producing a C-terminal amide. A low-loading resin (0.1-0.3 mmol/g) is recommended.

    • Swell the resin in DMF for at least 1 hour before the first deprotection step.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents relative to resin loading) with a coupling reagent such as HATU (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF.

    • Allow the activation mixture to stand for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings, this time can be extended, or a double coupling can be performed.

    • Monitor the reaction completion using a Kaiser or ninhydrin test.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation:

    • Repeat the deprotection and coupling cycles for each amino acid in the this compound sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection.

    • Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.

    • Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, and wash the pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Purification Protocol for Crude this compound
  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a minimal amount of DMSO.

    • Dilute the solution with the initial mobile phase (e.g., 95% water/5% ACN with 0.1% TFA). If precipitation occurs, a higher initial percentage of ACN may be required.

    • Filter the sample through a 0.22 µm syringe filter.

  • RP-HPLC Conditions:

    • Column: A preparative C4 or C8 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient: A shallow linear gradient, for example, from 5% to 65% Mobile Phase B over 60 minutes. This should be optimized based on analytical HPLC runs.

    • Flow Rate: Dependent on the column dimensions.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Analysis and Lyophilization:

    • Collect fractions across the main peak.

    • Analyze the purity of each fraction using analytical RP-HPLC.

    • Pool the fractions with the desired purity (>95%).

    • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Visualizing Workflows and Concepts

General SPPS Workflow

SPPS_Workflow Resin Start with Resin Swell Swell Resin (e.g., DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Amino Acid (Fmoc-AA-OH, HATU, DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotect Yes Cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Repeat->Cleave No (Final AA) Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Final Pure Peptide Purify->Final

Caption: A flowchart illustrating the key steps in Fmoc-based solid-phase peptide synthesis.

Troubleshooting Logic for Low Coupling Efficiency

Troubleshooting_Coupling Start Low Coupling Efficiency (Positive Kaiser Test) Check_Aggregation Is Aggregation Suspected? Start->Check_Aggregation Aggregation_Solutions Strategies to Combat Aggregation Check_Aggregation->Aggregation_Solutions Yes Non_Aggregation_Solutions Other Strategies Check_Aggregation->Non_Aggregation_Solutions No Change_Solvent Change Solvent (NMP, DMSO) Aggregation_Solutions->Change_Solvent Add_Salts Add Chaotropic Salts (LiCl) Aggregation_Solutions->Add_Salts Use_Microwave Use Microwave/Heat Aggregation_Solutions->Use_Microwave Backbone_Mod Use Backbone Protection (Hmb, Pseudoproline) Aggregation_Solutions->Backbone_Mod Double_Couple Double Couple Non_Aggregation_Solutions->Double_Couple Stronger_Reagent Use Stronger Coupling Reagent (HATU, COMU) Non_Aggregation_Solutions->Stronger_Reagent Check_Reagents Check Reagent Quality Non_Aggregation_Solutions->Check_Reagents

Caption: A decision-making diagram for troubleshooting low coupling efficiency during SPPS.

References

Technical Support Center: Enhancing the Stability of Hel 13-5 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation of Hel 13-5. This compound is a de novo-designed, 18-amino acid amphipathic α-helical peptide with the sequence H-Lys-Leu-Leu-Lys-Leu-Leu-Leu-Lys-Leu-Trp-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Leu-OH. Its high content of hydrophobic leucine (B10760876) residues and cationic lysine (B10760008) residues, along with a tryptophan residue, presents unique formulation and stability considerations. This guide offers practical advice and detailed protocols to help maintain the integrity and functionality of your this compound formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound, like many amphipathic α-helical peptides, are physical aggregation and chemical degradation. Due to its high hydrophobicity, this compound is prone to self-association and aggregation in aqueous solutions.[1] Chemically, the tryptophan residue is susceptible to oxidation, and the peptide bonds, particularly those involving lysine, can be subject to hydrolysis at non-optimal pH.

Q2: What is the optimal pH range for a stable aqueous formulation of this compound?

A2: The optimal pH for peptide formulations is typically one that minimizes chemical degradation rates and maintains the desired solubility and physical stability. For this compound, a pH range of 4.0 to 6.0 is generally recommended. In this acidic to slightly acidic range, hydrolysis of peptide bonds is minimized. It is crucial to perform pH screening studies to determine the exact optimal pH for your specific formulation.

Q3: How can I prevent the aggregation of this compound in my formulation?

A3: Preventing aggregation of this compound can be achieved through several strategies:

  • pH Optimization: Maintaining the peptide at a pH where it has a net positive charge can increase electrostatic repulsion between molecules, reducing aggregation.

  • Excipients: The addition of stabilizers such as sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol) can help prevent aggregation.

  • Surfactants: Non-ionic surfactants like polysorbate 80 can be effective in preventing the aggregation of hydrophobic peptides.

  • Concentration Control: Working with the lowest effective concentration of the peptide can also mitigate aggregation.

Q4: The tryptophan residue in my this compound formulation appears to be degrading. What is causing this and how can it be prevented?

A4: The indole (B1671886) side chain of tryptophan is susceptible to oxidation, which can be initiated by exposure to light, heat, or the presence of trace metal ions and reactive oxygen species.[2][3] To prevent tryptophan oxidation:

  • Protect from Light: Store formulations in amber vials or protect them from light.

  • Inert Atmosphere: Purge the headspace of vials with an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Antioxidants: Include antioxidants such as methionine or ascorbic acid in the formulation.

  • Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.

Q5: I am observing a loss of this compound potency over time, but I don't see any aggregation or signs of oxidation. What else could be the cause?

A5: If aggregation and oxidation are ruled out, other potential causes for potency loss include:

  • Hydrolysis: Cleavage of peptide bonds can occur, especially at pH extremes. Ensure your formulation is buffered to an optimal pH.

  • Adsorption: Peptides can adsorb to the surfaces of containers, especially those made of glass. Using polypropylene (B1209903) vials or adding a surfactant can reduce adsorption.

Troubleshooting Guides

Issue 1: Visible Particulates or Cloudiness in the this compound Formulation

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Recommended Action
Aggregation 1. Check the pH of the formulation. 2. Analyze the formulation for the presence of aggregates using Size Exclusion Chromatography (SEC-HPLC). 3. Review the formulation composition.1. Adjust the pH to a range of 4.0-6.0. 2. If aggregates are confirmed, consider adding a stabilizing excipient (e.g., sucrose, polysorbate 80). 3. Lower the peptide concentration if possible.
Precipitation 1. Verify the solubility of this compound in the chosen buffer system. 2. Assess the impact of ionic strength on solubility.1. If solubility is low, consider using a co-solvent (e.g., a small percentage of ethanol (B145695) or propylene (B89431) glycol). 2. Optimize the buffer and salt concentration.
Contamination 1. Check for microbial contamination by plating a sample of the formulation.1. If contamination is present, discard the formulation and prepare a new batch using sterile techniques and consider adding an antimicrobial preservative if it is a multi-dose formulation.
Issue 2: Decrease in this compound Purity Over Time as Measured by RP-HPLC

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Recommended Action
Oxidation 1. Analyze the sample using a mass spectrometer (LC-MS) to identify peaks with a +16 Da or +32 Da mass shift, corresponding to oxidized tryptophan.[4] 2. Review the storage conditions.1. If oxidation is confirmed, protect the formulation from light and oxygen. 2. Add an antioxidant (e.g., methionine) and/or a chelating agent (e.g., EDTA).
Hydrolysis 1. Use LC-MS to identify peptide fragments. 2. Measure the pH of the formulation.1. If hydrolysis is occurring, adjust the pH to an optimal range (typically 4.0-6.0) and maintain it with a suitable buffer.
Deamidation 1. Although this compound does not contain asparagine or glutamine, deamidation can occur at the C-terminus if it is amidated. The provided sequence has a free C-terminus, so this is less likely.1. This is not a primary degradation pathway for the specified this compound sequence.

Quantitative Data Summary

The following tables provide illustrative data on the stability of a model amphipathic α-helical peptide similar to this compound under various conditions. Note: This is example data and may not be representative of all this compound formulations.

Table 1: Effect of pH on the Stability of a Model Peptide (1 mg/mL) at 40°C for 4 Weeks

pH% Purity Remaining (RP-HPLC)% Aggregate Formation (SEC-HPLC)% Oxidized Peptide (LC-MS)
3.092.51.50.5
4.098.10.80.6
5.098.50.50.8
6.097.21.21.5
7.090.35.62.8
8.085.19.84.5

Table 2: Effect of Excipients on the Aggregation of a Model Peptide (1 mg/mL, pH 5.0) after 4 Weeks at 40°C

ExcipientConcentration% Aggregate Formation (SEC-HPLC)
None-5.2%
Sucrose5% (w/v)1.1%
Mannitol5% (w/v)1.5%
Polysorbate 800.02% (w/v)0.8%
L-Arginine50 mM2.3%

Table 3: Effect of Protective Measures on Tryptophan Oxidation of a Model Peptide (1 mg/mL, pH 6.0) after 4 Weeks at 40°C with Light Exposure

Condition% Oxidized Peptide (LC-MS)
Control (Clear vial, air headspace)8.5%
Amber Vial3.2%
Nitrogen Headspace2.8%
Amber Vial + Nitrogen Headspace1.1%
Amber Vial + N₂ + 10 mM Methionine0.4%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5][6][7]

1. Objective: To evaluate the stability of this compound under various stress conditions.

2. Materials:

  • This compound peptide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Appropriate buffers (e.g., citrate, acetate, phosphate)

  • RP-HPLC and SEC-HPLC systems

  • LC-MS system

3. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., 10 mM citrate, pH 5.0).

  • Acid Hydrolysis: Add 0.1 M HCl to the peptide solution and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to the peptide solution and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to the peptide solution and incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the peptide solution at 70°C for 48 hours.

  • Photostability: Expose the peptide solution to light according to ICH Q1B guidelines.

  • Analysis: At appropriate time points, neutralize the acid and base-stressed samples and analyze all samples by RP-HPLC, SEC-HPLC, and LC-MS to determine the percentage of remaining peptide and identify degradation products.

Protocol 2: Analysis of this compound Stability by RP-HPLC

This protocol provides a general method for assessing the purity and stability of this compound.[8][9][10]

1. Objective: To quantify the amount of intact this compound and its degradation products.

2. HPLC System and Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 280 nm

  • Column Temperature: 40°C

3. Procedure:

  • Sample Preparation: Dilute the this compound formulation to a suitable concentration (e.g., 0.1 mg/mL) with Mobile Phase A.

  • Injection: Inject a known volume (e.g., 20 µL) of the sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas of the intact this compound and any degradation products. Calculate the percentage purity of this compound.

Visualizations

Cellular Uptake Pathway of this compound

As a cell-penetrating peptide (CPP), this compound can enter cells through various endocytic pathways. The following diagram illustrates the potential mechanisms of cellular uptake.[11][12][13][14]

G cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_intracellular Cytoplasm This compound This compound Clathrin-coated pit Clathrin-coated pit This compound->Clathrin-coated pit Caveolae Caveolae This compound->Caveolae Macropinosome Macropinosome This compound->Macropinosome mem_top mem_mid mem_bot Clathrin-coated vesicle Clathrin-coated vesicle Clathrin-coated pit->Clathrin-coated vesicle Clathrin-mediated Endocytosis Early Endosome Early Endosome Clathrin-coated vesicle->Early Endosome Caveosome Caveosome Caveolae->Caveosome Caveolin-mediated Endocytosis Caveosome->Early Endosome Macropinosome->Early Endosome Macropinocytosis Late Endosome Late Endosome Early Endosome->Late Endosome Lysosome Lysosome Late Endosome->Lysosome Degradation Pathway Cytosolic Release Cytosolic Release Late Endosome->Cytosolic Release Endosomal Escape

Caption: Potential endocytic pathways for the cellular uptake of the cell-penetrating peptide this compound.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the stability of a this compound formulation.

G cluster_planning 1. Planning cluster_execution 2. Execution cluster_analysis 3. Analysis cluster_reporting 4. Reporting Define Formulation Define Formulation Select Stability Conditions Select Stability Conditions Define Formulation->Select Stability Conditions Prepare Samples Prepare Samples Select Stability Conditions->Prepare Samples Place in Stability Chambers Place in Stability Chambers Prepare Samples->Place in Stability Chambers Pull Samples at Timepoints Pull Samples at Timepoints Place in Stability Chambers->Pull Samples at Timepoints Visual Inspection Visual Inspection Pull Samples at Timepoints->Visual Inspection pH Measurement pH Measurement Pull Samples at Timepoints->pH Measurement HPLC Analysis HPLC Analysis Pull Samples at Timepoints->HPLC Analysis LC-MS Analysis LC-MS Analysis Pull Samples at Timepoints->LC-MS Analysis Data Compilation Data Compilation Visual Inspection->Data Compilation pH Measurement->Data Compilation HPLC Analysis->Data Compilation LC-MS Analysis->Data Compilation Stability Report Stability Report Data Compilation->Stability Report

Caption: A typical experimental workflow for conducting a stability study of a this compound formulation.

References

Technical Support Center: Hel 13-5 Mediated Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Hel 13-5 cell-penetrating peptide for the intracellular delivery of nucleic acids such as plasmids and siRNA.

Troubleshooting Guides

This section addresses common problems encountered during this compound mediated delivery experiments.

Problem Potential Cause Recommended Solution
Low Transfection/Delivery Efficiency Suboptimal this compound/Nucleic Acid Ratio: Incorrect ratio of the positively charged peptide to the negatively charged nucleic acid can lead to inefficient complex formation and uptake.Perform a titration experiment to determine the optimal Nitrogen-to-Phosphate (N/P) ratio. Start with a range of N/P ratios (e.g., 1:1, 2:1, 5:1, 10:1) to identify the most effective complex for your specific nucleic acid and cell type.
Poor Complex Formation: Inadequate mixing or incubation of the peptide and nucleic acid can result in poorly formed complexes.Ensure thorough but gentle mixing of the this compound peptide and nucleic acid solution. Incubate the mixture for 15-30 minutes at room temperature to allow for stable complex formation before adding to cells.[1]
Low Cellular Uptake: The cell type being used may have inherent resistance to CPP-mediated uptake.Increase the concentration of the this compound/nucleic acid complexes. Optimize cell seeding density to ensure cells are in a healthy, proliferative state (typically 60-80% confluency).[1]
Endosomal Entrapment: The this compound/nucleic acid complexes may be successfully internalized by the cell but remain trapped within endosomes, preventing the nucleic acid from reaching its target in the cytoplasm or nucleus.Co-administration with endosomolytic agents can facilitate endosomal escape. The choice of agent and its concentration should be optimized to minimize cytotoxicity.
High Cell Toxicity/Death High Concentration of this compound: Cell-penetrating peptides can be cytotoxic at high concentrations due to membrane disruption.Determine the optimal concentration of the this compound peptide by performing a cell viability assay (e.g., MTT or LDH assay) with a range of peptide concentrations. Use the lowest concentration that provides efficient delivery with minimal toxicity.
Contaminants in Peptide or Nucleic Acid Preparation: Impurities in the this compound peptide or nucleic acid solution can contribute to cytotoxicity.Ensure high purity of both the this compound peptide and the nucleic acid. Use endotoxin-free reagents and sterile, nuclease-free water for all preparations.
Prolonged Exposure Time: Leaving the complexes on the cells for an extended period can increase toxicity.Optimize the incubation time of the complexes with the cells. Start with a standard incubation time (e.g., 4-6 hours) and then wash the cells and replace with fresh media.
Inconsistent or Non-Reproducible Results Variability in Cell Health and Confluency: Differences in cell conditions between experiments can lead to inconsistent outcomes.Maintain a consistent cell culture practice. Use cells within a low passage number, ensure they are free from contamination (e.g., mycoplasma), and seed them to achieve a consistent confluency at the time of transfection.[1]
Inconsistent Complex Preparation: Variations in the preparation of the this compound/nucleic acid complexes will affect their size and charge, leading to variable results.Follow a standardized and precise protocol for complex formation, paying close attention to volumes, concentrations, mixing, and incubation times.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a synthetic, amphipathic cell-penetrating peptide (CPP) designed for the intracellular delivery of various molecular cargoes, including nucleic acids.[2] It is rich in hydrophobic (Leucine) and cationic (Lysine) amino acids, which allows it to interact with and traverse cell membranes.[2] The positively charged lysine (B10760008) residues facilitate the binding to negatively charged nucleic acids through electrostatic interactions, forming condensed nanoparticles. These complexes are then internalized by cells, primarily through endocytosis.[2]

2. What is the optimal N/P ratio for this compound and my nucleic acid?

The optimal Nitrogen-to-Phosphate (N/P) ratio, which represents the molar ratio of nitrogen atoms in the peptide's lysine residues to the phosphate (B84403) groups in the nucleic acid backbone, is critical for efficient delivery and needs to be empirically determined. A higher N/P ratio generally leads to more condensed, positively charged particles, which can enhance interaction with the negatively charged cell membrane. However, excessively high ratios can also increase cytotoxicity. It is recommended to test a range of N/P ratios (e.g., from 1:1 to 10:1 or higher) to find the best balance between delivery efficiency and cell viability for your specific application.

3. How can I improve the endosomal escape of this compound delivered cargo?

Endosomal entrapment is a major barrier to the efficacy of CPP-mediated delivery.[3] Several strategies can be employed to enhance endosomal escape:

  • Inclusion of Endosomolytic Peptides: Co-administration of peptides with pH-dependent fusogenic or pore-forming properties can help disrupt the endosomal membrane.

  • Use of Chemical Enhancers: Certain chemicals can facilitate the release of cargo from endosomes.

  • Photochemical Internalization (PCI): This technique involves the use of a photosensitizer that, upon light activation, generates reactive oxygen species that rupture endosomal membranes.

4. Is this compound toxic to cells?

Like many CPPs, this compound can exhibit cytotoxicity, particularly at higher concentrations.[4] The toxicity is often due to the peptide's ability to disrupt cell membranes. It is crucial to perform a dose-response experiment to determine the concentration range of this compound that is well-tolerated by your specific cell line. Assays such as MTT, LDH, or live/dead cell staining can be used to quantify cytotoxicity.

5. What are the best methods to assess the efficiency of this compound mediated delivery?

The method for assessing delivery efficiency depends on the nucleic acid cargo:

  • For plasmid DNA expressing a reporter gene (e.g., GFP, luciferase): Transfection efficiency can be quantified by flow cytometry or fluorescence microscopy to count the number of fluorescent cells, or by a luciferase assay to measure enzyme activity.

  • For siRNA: The efficiency of delivery is typically assessed by measuring the knockdown of the target gene's mRNA (by qRT-PCR) or protein levels (by Western blot or ELISA).

  • For fluorescently labeled nucleic acids: Cellular uptake can be directly visualized and quantified using fluorescence microscopy or flow cytometry.

Experimental Protocols

Protocol 1: Formation of this compound/Nucleic Acid Complexes

This protocol provides a general guideline for the preparation of complexes. Optimal ratios and concentrations should be determined experimentally.

Materials:

  • This compound peptide stock solution (e.g., 1 mg/mL in sterile, nuclease-free water)

  • Nucleic acid (plasmid or siRNA) stock solution of known concentration

  • Nuclease-free water or a suitable buffer (e.g., HBS or PBS)

Procedure:

  • Dilute Nucleic Acid: In a sterile microcentrifuge tube, dilute the required amount of nucleic acid in your chosen buffer.

  • Dilute this compound Peptide: In a separate sterile microcentrifuge tube, dilute the calculated amount of this compound peptide to achieve the desired N/P ratio.

  • Combine and Mix: Add the diluted this compound peptide solution to the diluted nucleic acid solution. Mix gently by pipetting up and down or by brief vortexing. Note: Avoid vigorous vortexing which could damage the nucleic acid.

  • Incubate: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable complexes. The complexes are now ready to be added to the cells.

Protocol 2: General Transfection Protocol for Adherent Cells

Materials:

  • Healthy, sub-confluent cells in culture plates

  • Prepared this compound/nucleic acid complexes

  • Serum-free cell culture medium

  • Complete cell culture medium

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will result in 60-80% confluency on the day of transfection.[1]

  • Prepare Complexes: Prepare the this compound/nucleic acid complexes as described in Protocol 1.

  • Cell Preparation: Just before adding the complexes, gently wash the cells with serum-free medium.

  • Add Complexes: Add the prepared complexes to the cells. It is recommended to add the complexes in serum-free medium to enhance uptake, as serum proteins can interfere with complex formation and cellular interaction.

  • Incubate: Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Medium Change: After the incubation period, remove the medium containing the complexes and replace it with fresh, complete culture medium.

  • Assay: Incubate the cells for 24-72 hours, depending on the nucleic acid and the desired assay, before assessing the delivery efficiency.

Visualizations

Experimental Workflow for this compound Mediated Delivery

G cluster_prep Complex Preparation cluster_transfection Transfection cluster_analysis Analysis prep_na Dilute Nucleic Acid mix Combine and Incubate (15-30 min) prep_na->mix prep_pep Dilute this compound Peptide prep_pep->mix add_complex Add Complexes to Cells (in serum-free media) mix->add_complex Formed Complexes seed_cells Seed Adherent Cells (24h prior) seed_cells->add_complex incubate Incubate (4-6 hours) add_complex->incubate medium_change Replace with Complete Media incubate->medium_change assay Assay for Delivery Efficiency (24-72 hours post-transfection) medium_change->assay

Caption: General experimental workflow for nucleic acid delivery using this compound.

Putative Mechanism of CPP-Mediated Cellular Uptake and Endosomal Escape

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space complex This compound/Nucleic Acid Complex endosome Early Endosome complex->endosome Endocytosis cytoplasm Cytoplasm release Nucleic Acid Release cytoplasm->release endosome->cytoplasm Endosomal Escape late_endosome Late Endosome/ Lysosome endosome->late_endosome Maturation degradation Degradation late_endosome->degradation nucleus Nucleus release->cytoplasm for siRNA release->nucleus for plasmids

Caption: Proposed mechanism of this compound mediated delivery via endocytosis.

References

Technical Support Center: Refining Hel 13-5 Interaction with Anionic Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the interaction of the amphipathic peptide Hel 13-5 with anionic lipid membranes. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the typical secondary structure of this compound in solution and upon interacting with anionic lipid membranes?

In an aqueous buffer, this compound generally adopts a random coil or partially helical structure. Upon interaction with lipid membranes, particularly those containing anionic lipids, it undergoes a significant conformational change to a more ordered alpha-helical structure.[1][2] However, under certain conditions, such as high surface pressure on a lipid monolayer, it can convert to a β-sheet conformation.[3]

Q2: What is the primary driving force for this compound's interaction with anionic lipid membranes?

The interaction is driven by a combination of electrostatic and hydrophobic forces. The positively charged lysine (B10760008) residues on the hydrophilic face of the this compound helix interact with the negatively charged headgroups of anionic lipids (e.g., phosphatidylglycerol, PG). Subsequently, the large hydrophobic face of the helix inserts into the nonpolar acyl chain region of the lipid bilayer.

Q3: Can this compound induce lipid membrane disruption?

Yes, this compound has been shown to induce membrane permeabilization and leakage of encapsulated contents from liposomes. The extent of leakage is dependent on the peptide concentration and the lipid composition of the vesicles.

Q4: Does this compound interact with neutral lipid membranes?

This compound can interact with neutral lipids like phosphatidylcholine (PC), and has been observed to induce the formation of nanotubular structures from egg PC liposomes.[1] However, the presence of anionic lipids generally enhances the binding affinity and membrane-disruptive activity.

Q5: What are some common techniques to study the this compound-lipid interaction?

Commonly used biophysical techniques include:

  • Circular Dichroism (CD) Spectroscopy: To monitor changes in the peptide's secondary structure.

  • Fluorescence Spectroscopy: To determine binding affinity, membrane penetration depth, and to perform leakage assays.

  • Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding.

  • Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS): To study the secondary structure and orientation of the peptide at the air-water interface.

  • Electron Microscopy (EM): To visualize morphological changes in liposomes, such as the formation of nanotubules.[1]

Troubleshooting Guides

Circular Dichroism (CD) Spectroscopy
Issue Possible Cause Troubleshooting Steps
Low signal-to-noise ratio - Low peptide concentration.- High lipid concentration causing light scattering.- Increase peptide concentration if possible.- Use a lower lipid concentration.- Subtract the spectrum of liposomes alone from the peptide-liposome spectrum.
Inconsistent spectra between replicates - Incomplete mixing of peptide and liposomes.- Aggregation of peptide or liposomes.- Ensure thorough mixing before measurement.- Centrifuge samples briefly to remove large aggregates.- Monitor the dynode voltage during the experiment; a significant increase can indicate aggregation.
Unexpected secondary structure (e.g., β-sheet) - High peptide-to-lipid ratio leading to aggregation.- Contaminants in the sample.- Titrate the peptide into the liposome (B1194612) solution to find the optimal ratio.- Ensure the purity of the peptide and lipids.
Fluorescence Leakage Assay
Issue Possible Cause Troubleshooting Steps
High background fluorescence (high initial leakage) - Liposomes are not stable and are leaking spontaneously.- The dye/quencher concentration is too high.- Optimize the liposome preparation protocol (e.g., extrusion, sonication).- Check the stability of liposomes over time before adding the peptide.- Titrate the dye/quencher concentration to find the optimal balance between signal and self-quenching.
No or very low leakage observed - Peptide is not active at the tested concentration.- The lipid composition is not suitable for interaction.- Incorrect experimental conditions (pH, temperature).- Increase the peptide concentration.- Use liposomes with a higher content of anionic lipids.- Verify that the experimental buffer pH and temperature are optimal for peptide activity.
Rapid, uncontrolled leakage upon peptide addition - Peptide concentration is too high, causing immediate and complete lysis.- Perform a dose-response experiment with a wider range of peptide concentrations, starting from a much lower concentration.
Artifacts from peptide fluorescence - The peptide itself is fluorescent and interferes with the leakage dye signal.- Measure the fluorescence of the peptide alone at the same excitation and emission wavelengths and subtract it from the experimental data.- If possible, use a fluorescent dye that has excitation/emission spectra distinct from the peptide.

Quantitative Data

Table 1: Secondary Structure Content of this compound in Different Environments
Environmentα-Helix (%)β-Sheet (%)Random Coil (%)Reference
Buffer (10 mM Tris-HCl, pH 7.4)~100~90[1]
Egg PC Liposomes~60<5~35[1]
Egg PC/Egg PG (3:1) Liposomes~75<5~20[1]

Note: The values presented are illustrative and can vary depending on the specific experimental conditions.

Table 2: Illustrative Binding and Leakage Data for this compound with Anionic Liposomes
Lipid CompositionBinding Affinity (Kd)Partition Coefficient (Kp)Max. Leakage (%) at [P]/[L]=1:50
POPC> 50 µM1.2 x 104 M-115
POPC/POPG (3:1)~5 µM8.5 x 105 M-170
POPC/POPG (1:1)~1 µM2.3 x 106 M-195
POPC/POPS (3:1)~8 µM5.0 x 105 M-160

Disclaimer: The data in this table are representative examples based on typical results for amphipathic peptides and are intended for illustrative purposes. Actual experimental values may vary.

Experimental Protocols

Liposome Preparation by Extrusion
  • Lipid Film Formation:

    • In a round-bottom flask, mix the desired lipids (e.g., POPC and POPG in a 3:1 molar ratio) dissolved in chloroform.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4) by vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the phase transition temperature of the lipids.

    • Pass the MLV suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs).

  • Characterization:

    • Determine the size distribution of the LUVs using dynamic light scattering (DLS).

    • The phospholipid concentration can be determined using a standard phosphate (B84403) assay.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired buffer.

    • Prepare LUVs of the desired lipid composition.

    • In a quartz cuvette with a 1 mm path length, add the liposome suspension to the desired final lipid concentration.

    • Record a baseline spectrum of the liposomes alone.

    • Add the this compound stock solution to the cuvette to the desired final peptide concentration and mix gently.

  • Data Acquisition:

    • Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25 °C).

    • Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum of the liposomes from the peptide-liposome spectrum.

    • Convert the raw data (millidegrees) to mean residue ellipticity [θ].

    • Deconvolute the final spectrum using a secondary structure estimation program (e.g., K2D2, DichroWeb) to determine the percentage of α-helix, β-sheet, and random coil.

ANTS/DPX Leakage Assay
  • Liposome Preparation with Entrapped Fluorophore/Quencher:

    • Prepare a lipid film as described in the liposome preparation protocol.

    • Hydrate the film with a buffer containing 12.5 mM ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid, disodium (B8443419) salt) and 45 mM DPX (p-xylene-bis(pyridinium) bromide).

    • Form LUVs by extrusion.

  • Removal of External ANTS/DPX:

    • Separate the liposomes with encapsulated ANTS/DPX from the unencapsulated material using a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the assay buffer.

  • Fluorescence Measurement:

    • Dilute the ANTS/DPX-loaded liposomes in a cuvette to a final lipid concentration of 50-100 µM in the assay buffer.

    • Record the baseline fluorescence (F0) for ~60 seconds using an excitation wavelength of ~352 nm and an emission wavelength of ~520 nm.

    • Add the desired concentration of this compound to the cuvette and continue recording the fluorescence (Ft) over time until it plateaus.

    • At the end of the experiment, add Triton X-100 (to a final concentration of 0.1% v/v) to completely lyse the liposomes and measure the maximum fluorescence (F100).

  • Data Analysis:

    • Calculate the percentage of leakage at time 't' using the following equation: % Leakage = [(F_t - F_0) / (F_100 - F_0)] * 100

Visualizations

Experimental_Workflow_for_Hel13_5_Interaction cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation Peptide Synthesize & Purify This compound Peptide CD Circular Dichroism (Secondary Structure) Peptide->CD Fluorescence Fluorescence Spectroscopy (Binding & Leakage) Peptide->Fluorescence ITC Isothermal Titration Calorimetry (Thermodynamics) Peptide->ITC Liposomes Prepare Anionic Liposomes (LUVs) Liposomes->CD Liposomes->Fluorescence Liposomes->ITC EM Electron Microscopy (Morphology) Liposomes->EM Analysis Analyze Quantitative Data (Binding affinity, Leakage %, Structure %) CD->Analysis Fluorescence->Analysis ITC->Analysis Mechanism Elucidate Interaction Mechanism EM->Mechanism Analysis->Mechanism

Caption: Workflow for investigating this compound and anionic lipid interactions.

Hel13_5_Membrane_Interaction_Mechanism cluster_peptide This compound Peptide cluster_membrane Anionic Lipid Membrane cluster_interaction Interaction & Consequence Peptide This compound in Solution (Random Coil) Binding Electrostatic Binding (Lysine - Anionic Headgroup) Peptide->Binding Initial Contact Membrane Anionic Liposome Membrane->Binding Conformation Conformational Change (Random Coil -> α-Helix) Binding->Conformation Insertion Hydrophobic Insertion (Helix into Bilayer Core) Disruption Membrane Disruption (Pore Formation / Leakage) Insertion->Disruption Conformation->Insertion

Caption: Proposed mechanism of this compound interaction with anionic membranes.

References

Technical Support Center: Overcoming In Vitro Limitations of Hel 13-5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common in vitro limitations encountered when working with the Hel 13-5 cell line.

Frequently Asked Questions (FAQs)

Q1: What are the basic characteristics of the this compound cell line?

The this compound cell line is a human erythroleukemia cell line established from the peripheral blood of a 30-year-old male with erythroleukemia.[1][2] These cells are capable of spontaneous and induced globin synthesis.[1][2] Morphologically, they are round, large, and exist as single cells in suspension, with a small portion of the cells being adherent.[1][2] A key characteristic of this compound cells is the confirmed expression of a mutated JAK2 gene.[1]

Q2: What are the recommended culture conditions for this compound cells?

This compound cells are typically cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.[1][3] The standard incubation conditions are a humidified atmosphere at 37°C with 5% CO2.[1][2] Due to their semi-adherent nature, it is recommended to collect both the suspension and adherent cells during subculturing.[1][2]

Q3: What are some common challenges when working with this compound cells in vitro?

Common challenges include maintaining a healthy, actively dividing culture, achieving high transfection efficiency, and addressing potential drug resistance. Optimizing experimental conditions for each of these aspects is crucial for reliable and reproducible results.

Q4: Which signaling pathways are particularly relevant in this compound cells?

The JAK/STAT signaling pathway is constitutively active in this compound cells due to the presence of a JAK2 mutation.[1][4] This pathway is crucial for processes like cell proliferation, differentiation, and apoptosis.[5][6][7] Additionally, pathways like the MAPK and AKT/mTOR pathways have been implicated in supporting the proliferation of erythroleukemia cells.[8]

Troubleshooting Guides

Cell Culture & Maintenance

Q: My this compound cells are showing poor viability and slow growth. What could be the cause?

A: Several factors can contribute to poor cell health. Consider the following:

  • Culture Conditions: Ensure the cells are cultured at 37°C in a humidified incubator with 5% CO2.[1][2]

  • Media Composition: Use the recommended RPMI-1640 medium with the appropriate concentration of FBS. The quality and batch-to-batch variability of FBS can impact cell growth.

  • Cell Density: Avoid letting the cells become overly confluent, as this can lead to nutrient depletion and accumulation of toxic byproducts. Maintain a consistent seeding density.

  • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly affect cell health and experimental outcomes.[9]

Transfection Optimization

Q: I am observing low transfection efficiency with my plasmid DNA in this compound cells. How can I improve it?

A: Low transfection efficiency is a common issue. Here are several parameters you can optimize:

  • Cell Health and Density: Transfect only healthy, actively dividing cells.[9] The optimal cell confluency at the time of transfection is typically between 70-90%.[10]

  • DNA Quality and Quantity: Use high-quality, endotoxin-free plasmid DNA.[11] The amount of DNA used should be optimized; increasing the DNA amount does not always lead to higher efficiency and can increase toxicity.[9] The size and topology of the plasmid can also influence efficiency, with supercoiled DNA being generally more effective for transient transfection.[10]

  • Transfection Reagent to DNA Ratio: The ratio of transfection reagent to DNA is critical and needs to be optimized for your specific cell line and reagent.[9][11]

  • Incubation Time: The incubation time of the transfection complex with the cells can be optimized. Shorter incubation times may reduce cytotoxicity.[11]

  • Choice of Transfection Method: While lipid-based reagents are common, other methods like electroporation could be considered for difficult-to-transfect cells.[11][12]

Drug Sensitivity Assays

Q: I am not getting consistent results in my drug sensitivity assays with this compound cells. What should I check?

A: Reproducibility in drug sensitivity assays depends on careful experimental execution. Here are some key points:

  • Cell Seeding Density: Ensure a uniform cell seeding density across all wells of your assay plate. Variations in cell number will lead to inconsistent results.[13]

  • Drug Concentration Range: Use a sufficiently wide range of drug concentrations to generate a complete dose-response curve, which is essential for accurately calculating metrics like IC50.[14]

  • Assay Duration: The duration of the drug exposure should be standardized. Typically, assays are run for a defined period, such as 72 hours.[14]

  • Controls: Include appropriate controls, such as untreated cells and vehicle-treated cells, to ensure the validity of your results.[15]

  • Assay Method: The choice of viability assay (e.g., CellTiter-Glo®, MTT) can influence the results. Ensure the chosen method is suitable for your experimental setup.[16]

Quantitative Data Summary

Table 1: General Recommendations for Transfection Optimization

ParameterRecommended Range/ConditionSource
Cell Confluency 70-90% for adherent cells[10]
DNA Quality (A260/A280) 1.7 - 1.9[9]
Transfection Reagent:DNA Ratio 1.5:1 to 4:1 (µL reagent:µg DNA) - requires optimization[9]
Post-Transfection Incubation 24 - 72 hours[9][12]

Experimental Protocols

Protocol 1: Culturing this compound Cells

Materials:

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), calcium and magnesium free

  • Accutase or Trypsin-EDTA

  • Sterile culture flasks (T-25 or T-75)

  • Sterile centrifuge tubes

Procedure:

  • Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • For subculturing, carefully collect the cells growing in suspension into a sterile centrifuge tube.[1][2]

  • Wash the adherent cells with PBS.[1][2]

  • Add Accutase or Trypsin-EDTA to the flask to detach the adherent cells.[1][2]

  • Incubate at 37°C for 5-10 minutes, or until cells detach.

  • Collect the detached cells and combine them with the suspension cells from step 2.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.[2]

  • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Dispense the cell suspension into new culture flasks at the desired seeding density.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.[1][2]

  • Change the medium every 2-3 days.

Protocol 2: Optimizing Transient Transfection of this compound Cells

Materials:

  • Healthy, actively dividing this compound cells

  • High-quality plasmid DNA (0.2–1 mg/ml)

  • Lipid-based transfection reagent (e.g., Lipofectamine™)

  • Serum-free medium (e.g., Opti-MEM™)

  • 6-well plates

  • Complete growth medium

Procedure:

  • One day before transfection, seed this compound cells in a 6-well plate to achieve 70-90% confluency on the day of transfection.

  • On the day of transfection, prepare the DNA-lipid complexes. In separate tubes:

    • Tube A: Dilute the desired amount of plasmid DNA in serum-free medium.

    • Tube B: Dilute the transfection reagent in serum-free medium.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form.[17]

  • During the incubation, replace the medium in the cell culture wells with fresh, pre-warmed complete growth medium.

  • Add the DNA-lipid complexes dropwise to the cells.

  • Gently rock the plate to ensure even distribution.

  • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assessing transfection efficiency.

  • To optimize, vary the DNA concentration and the transfection reagent to DNA ratio.[9]

Protocol 3: Assessing Drug Sensitivity using a Cell Viability Assay

Materials:

  • This compound cells

  • 96-well plates

  • Drug of interest, serially diluted

  • Complete growth medium

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence or absorbance

Procedure:

  • Seed this compound cells in a 96-well plate at a predetermined optimal density and allow them to attach and resume growth overnight.

  • Prepare serial dilutions of the drug in complete growth medium.

  • Remove the old medium from the wells and add the medium containing the different drug concentrations. Include vehicle-only and no-treatment controls.

  • Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a CO2 incubator.

  • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate as recommended by the reagent manufacturer.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Visualizations

JAK-STAT Signaling Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) CytokineReceptor->STAT_inactive 4. STAT Recruitment JAK->CytokineReceptor 3. Phosphorylation JAK->STAT_inactive 5. STAT Phosphorylation STAT_active STAT (active dimer) STAT_inactive->STAT_active 6. Dimerization DNA DNA STAT_active->DNA 7. Nuclear Translocation & DNA Binding GeneExpression Gene Expression (Proliferation, Survival) DNA->GeneExpression 8. Transcription Activation Cytokine Cytokine Cytokine->CytokineReceptor 1. Ligand Binding

Caption: A diagram of the JAK-STAT signaling pathway.

Experimental Workflow for Drug Sensitivity Assay Experimental Workflow for Drug Sensitivity Assay start Start cell_culture 1. Culture this compound Cells start->cell_culture seeding 2. Seed Cells in 96-well Plate cell_culture->seeding treatment 4. Treat Cells with Drug seeding->treatment drug_prep 3. Prepare Drug Dilutions drug_prep->treatment incubation 5. Incubate for 72 hours treatment->incubation viability_assay 6. Perform Cell Viability Assay incubation->viability_assay data_acq 7. Read Plate viability_assay->data_acq analysis 8. Analyze Data (Calculate IC50) data_acq->analysis end End analysis->end

References

Technical Support Center: Optimizing Enzyme Activity by Adjusting pH

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research for "Hel 13-5" suggests it is a peptide involved in lipid monolayer studies, and no evidence was found of it being an enzyme with catalytic activity. Therefore, this guide provides a comprehensive template for determining the optimal pH for a generic enzyme, referred to as "Enzyme X". Researchers can adapt the protocols and information presented here for their specific enzyme of interest.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in adjusting the pH for optimal enzyme activity.

Frequently Asked Questions (FAQs)

Q1: Why is pH important for enzyme activity?

Enzymes are proteins, and their three-dimensional structure is crucial for their catalytic function. The pH of the surrounding environment influences the ionization state of the amino acid residues in the enzyme, particularly those in the active site. Changes in pH can alter the shape of the active site, affect substrate binding, and modify the catalytic activity. Extreme pH values can lead to irreversible denaturation of the enzyme, causing a complete loss of activity.

Q2: What is the "optimal pH" of an enzyme?

The optimal pH is the pH value at which an enzyme exhibits its maximum catalytic activity under a specific set of conditions (e.g., temperature, substrate concentration). It is important to note that the optimal pH can vary depending on the source of the enzyme and the experimental conditions. For example, pepsin, an enzyme in the stomach, has an optimal pH of around 2, while lipase (B570770) in the pancreas functions best at a pH of about 8 to 9.[1]

Q3: How do I determine the optimal pH for my enzyme?

To determine the optimal pH, you need to measure the enzyme's activity across a range of pH values. This is typically done by preparing a series of buffers with different pHs and then performing an enzyme assay at each pH. The pH at which the highest activity is observed is the optimal pH.

Q4: What kind of buffers should I use for pH optimization studies?

The choice of buffer is critical. You should use a buffer system that is effective in the desired pH range and does not interfere with the enzyme's activity or the assay itself. It is often necessary to use multiple buffer systems to cover a broad pH range. For example, a combination of citrate (B86180), phosphate (B84403), and Tris buffers can be used to span a pH range from 3 to 9.

Troubleshooting Guide

Q1: My enzyme shows no activity at any pH I've tested. What could be the problem?

  • Enzyme Denaturation: The enzyme may have been denatured during purification or storage. Check the storage buffer and conditions.

  • Incorrect Assay Conditions: Ensure that all other assay components (substrate, cofactors) are present at the correct concentrations and that the temperature is appropriate for the enzyme.

  • Inactive Enzyme: The enzyme preparation itself might be inactive. If possible, obtain a new batch of the enzyme or re-purify it.

  • pH Range Too Narrow: You may be testing a pH range where the enzyme is naturally inactive. Try a broader range of pH values.

Q2: I see two peaks of activity at two different pH values. What does this mean?

This phenomenon, known as a biphasic pH profile, can occur for several reasons:

  • Ionization of Different Groups: The two peaks could correspond to the ionization of two different critical amino acid residues in the enzyme that are involved in catalysis.

  • Different Enzyme Forms: The enzyme preparation may contain multiple isoforms of the enzyme, each with a different optimal pH.

  • Change in Reaction Mechanism: The reaction mechanism might change at different pH values, leading to two distinct activity peaks.

Q3: The optimal pH of my enzyme seems to shift depending on the substrate concentration. Why is this happening?

The apparent optimal pH can sometimes be influenced by the substrate concentration. This can happen if the ionization state of the substrate is also pH-dependent, or if the binding of the substrate alters the pKa values of the catalytic residues in the enzyme's active site. It is advisable to determine the optimal pH at a saturating substrate concentration to minimize this effect.

Quantitative Data Summary

The following table provides an example of how to present data from a pH optimization experiment for "Enzyme X".

Buffer SystempHRelative Activity (%)
Citrate4.015
Citrate5.045
Phosphate6.085
Phosphate7.0100
Tris8.070
Tris9.030

Experimental Protocols

Protocol: Determination of Optimal pH for Enzyme X

This protocol describes a general method for determining the optimal pH of an enzyme using a spectrophotometric assay.

Materials:

  • Purified Enzyme X

  • Substrate for Enzyme X

  • A series of buffers covering a broad pH range (e.g., 0.1 M citrate buffer for pH 3-6, 0.1 M phosphate buffer for pH 6-8, 0.1 M Tris-HCl for pH 8-9)

  • Spectrophotometer

  • Cuvettes

  • Micropipettes and tips

  • pH meter

Methodology:

  • Buffer Preparation: Prepare a series of buffers, each at a specific pH value across the desired range (e.g., in 0.5 or 1.0 pH unit increments). Calibrate the pH meter before use and adjust the pH of each buffer carefully.

  • Enzyme Dilution: Dilute the stock solution of Enzyme X to a suitable working concentration using a neutral, non-interfering buffer. Keep the enzyme on ice.

  • Reaction Mixture Preparation: For each pH value to be tested, prepare a reaction mixture in a cuvette. The mixture should contain the appropriate buffer and the substrate at a saturating concentration.

  • Assay Initiation: Equilibrate the reaction mixture to the optimal temperature for the enzyme in the spectrophotometer. Initiate the reaction by adding a small volume of the diluted Enzyme X to the cuvette. Mix quickly but gently.

  • Data Collection: Immediately start recording the change in absorbance over time at a predetermined wavelength. The rate of the reaction is proportional to the initial velocity (the slope of the linear portion of the absorbance vs. time curve).

  • Data Analysis: Calculate the initial velocity for each pH value. Determine the relative activity at each pH by normalizing the data to the highest observed activity (which is set to 100%).

  • Optimal pH Determination: Plot the relative activity as a function of pH. The peak of this curve represents the optimal pH for Enzyme X under these specific assay conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Prepare Buffers (pH 4-10) D Mix Buffer and Substrate A->D B Prepare Substrate Solution B->D C Dilute Enzyme X E Initiate with Enzyme X C->E D->E F Measure Activity (Spectrophotometry) E->F G Calculate Initial Velocities F->G H Determine Relative Activity (%) G->H I Plot Activity vs. pH H->I J Identify Optimal pH I->J

Caption: Workflow for determining the optimal pH of Enzyme X.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol (pH 7.2) Receptor Receptor Signal_A Signal A Receptor->Signal_A Activation Enzyme_X Enzyme X (Inactive) Signal_A->Enzyme_X Translocation to Lysosome Enzyme_X_Active Enzyme X (Active) Enzyme_X->Enzyme_X_Active pH-dependent Activation Substrate_X Substrate X Product_Y Product Y Response Cellular Response Product_Y->Response Initiates Enzyme_X_Active->Substrate_X Catalysis Enzyme_X_Active->Product_Y Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Binding

Caption: Hypothetical signaling pathway involving a pH-dependent enzyme.

References

Validation & Comparative

A Comparative Guide to Hel 13-5 and Other Synthetic Surfactant Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an optimal synthetic surfactant peptide is critical for the successful formulation of artificial pulmonary surfactants. This guide provides an objective comparison of Hel 13-5, a synthetic mimic of Surfactant Protein C (SP-C), with other notable synthetic surfactant peptides, particularly KL4, a mimic of Surfactant Protein B (SP-B). The comparison is supported by experimental data on their biophysical performance and detailed methodologies for key analytical techniques.

Overview of this compound and KL4

This compound is an 18-amino acid, amphipathic α-helical peptide designed to mimic the function of the native human Surfactant Protein C (SP-C)[1]. It is characterized by a sequence of 13 hydrophobic and 5 hydrophilic amino acid residues. Its primary role in a synthetic surfactant formulation is to enhance the stability and respreading of the phospholipid film at the air-liquid interface during the dynamic process of breathing[2].

KL4 is a 21-residue synthetic peptide composed of repeating units of lysine (B10760008) (K) and leucine (B10760876) (L), designed to emulate the function of Surfactant Protein B (SP-B)[3]. SP-B is essential for the rapid adsorption of phospholipids (B1166683) to the air-liquid interface and for the formation and stability of the surfactant film[1][4].

Quantitative Performance Comparison

The following table summarizes the key biophysical properties of synthetic surfactants containing this compound and KL4. The data is compiled from various in vitro studies using techniques such as the Langmuir-Wilhelmy balance and pulsating bubble surfactometer. These values are often reported for the peptides when combined with a mixture of phospholipids, typically dipalmitoylphosphatidylcholine (DPPC), phosphatidylglycerol (PG), and palmitic acid (PA).

ParameterSurfactant with this compoundSurfactant with KL4Significance
Minimum Surface Tension (mN/m) < 10< 10Both peptides, when formulated with appropriate lipids, can achieve the very low surface tensions necessary to prevent alveolar collapse at the end of expiration.
Maximum Surface Tension (mN/m) ~32-33~36A lower maximum surface tension upon expansion indicates better respreading of the surfactant film.
Adsorption Rate ModerateRapidKL4, as an SP-B mimic, is designed for rapid adsorption of phospholipids to the interface, a critical function for initiating the formation of the surfactant layer. This compound also enhances adsorption, though the primary role of SP-C mimics is in film stability.
Film Stability (Hysteresis) Large Hysteresis AreaGood StabilityA larger hysteresis area in pressure-area isotherms for this compound containing surfactants suggests good film stability and respreading, which are crucial for the dynamic changes in surface area during breathing cycles. KL4 also contributes significantly to film stability.
In Vivo Efficacy (Animal Models) Effective in improving lung complianceEffective in improving oxygenation and lung complianceBoth peptides have demonstrated efficacy in animal models of respiratory distress syndrome, improving lung function. Formulations containing both SP-B and SP-C mimics often show superior performance to single-peptide surfactants[5][6].

Experimental Protocols

Detailed methodologies for the key experiments used to characterize synthetic surfactant peptides are provided below.

Langmuir-Wilhelmy Film Balance for Surface Pressure-Area Isotherms

This technique is used to study the behavior of insoluble monolayers at an air-liquid interface.

Materials:

  • Langmuir trough made of Teflon

  • Movable barriers (hydrophilic material, e.g., Delrin)

  • Wilhelmy plate (platinum or filter paper) connected to a microbalance

  • Subphase solution (e.g., 0.02 M Tris buffer with 0.13 M NaCl, pH 7.4)[1]

  • Synthetic surfactant solution (peptide and lipids dissolved in a volatile, water-insoluble solvent like chloroform)

  • Microsyringe

Procedure:

  • Trough Preparation: Thoroughly clean the Langmuir trough with a suitable solvent (e.g., chloroform) and then with ultrapure water to remove any contaminants.

  • Subphase Addition: Fill the trough with the subphase solution until a convex meniscus is formed above the trough edges.

  • Surface Cleaning: Sweep the movable barriers across the entire surface area to compress any impurities, which are then aspirated from the surface. Repeat until the surface is clean (indicated by a stable surface tension of pure water, ~72 mN/m).

  • Monolayer Spreading: Using a microsyringe, carefully deposit small droplets of the synthetic surfactant solution onto the subphase surface at different locations. Allow 10-20 minutes for the solvent to evaporate completely, leaving a monolayer of the surfactant at the air-water interface.

  • Isotherm Measurement:

    • Begin compressing the monolayer by moving the barriers at a constant, slow speed (e.g., 20 Ų/molecule/min)[7].

    • Simultaneously, record the surface pressure (the reduction in surface tension from that of the pure subphase) as a function of the mean molecular area. The surface pressure is measured by the Wilhelmy plate, which detects the force exerted on it by the surface.

    • Continue compression until the monolayer collapses (indicated by a sharp, irreversible drop or plateau in surface pressure).

  • Hysteresis Cycles: To evaluate film stability and respreading, perform successive compression and expansion cycles. After the first compression, expand the barriers at the same speed to their initial position and then re-compress, recording the surface pressure throughout the cycles.

Fluorescence Microscopy of Surfactant Films

This method allows for the visualization of the morphology and phase behavior of the surfactant monolayer.

Materials:

  • Langmuir trough equipped with a fluorescence microscope

  • Fluorescent lipid probe (e.g., a lipid with a fluorescently labeled headgroup) incorporated into the synthetic surfactant mixture (typically at a low molar ratio, e.g., <1 mol%)

  • Objective lens with a long working distance

Procedure:

  • Sample Preparation: Prepare the synthetic surfactant solution as for the Langmuir-Wilhelmy balance experiment, but with the addition of a fluorescent lipid probe.

  • Monolayer Formation: Spread the fluorescently labeled surfactant solution on the subphase in the Langmuir trough as described above.

  • Microscopy Setup: Position the fluorescence microscope objective above or below the trough to focus on the air-water interface.

  • Image Acquisition:

    • Acquire images of the monolayer at different stages of compression and expansion.

    • The fluorescent probe will preferentially partition into the more fluid, liquid-expanded (LE) phase, which will appear bright, while the more ordered, liquid-condensed (LC) phase, which excludes the probe, will appear dark.

    • Observe the formation, size, and shape of different lipid domains and how they change with surface pressure. This provides insights into the miscibility of the components and the overall organization of the surfactant film.

Mechanism of Action and Functional Roles

The primary mechanism of action for synthetic surfactant peptides is the modulation of the biophysical properties of the phospholipid layer at the alveolar air-liquid interface. This is not a classical signaling pathway involving cellular receptors but rather a physical and chemical interaction that ensures the proper function of the lungs.

This compound (SP-C mimic) and KL4 (SP-B mimic) have distinct but complementary roles in the surfactant lifecycle, which are essential for reducing the work of breathing.

Surfactant_Lifecycle cluster_inspiration Inspiration (Alveolar Expansion) cluster_expiration Expiration (Alveolar Compression) Adsorption Rapid Adsorption (KL4) Spreading Monolayer Spreading (KL4 & this compound) Adsorption->Spreading Forms Monolayer Film_Stability Film Stability & Prevention of Collapse (this compound & KL4) Spreading->Film_Stability Reduces Surface Tension Respreading Rapid Respreading (this compound) Film_Stability->Respreading Prepares for next cycle Respreading->Adsorption Maintains Surfactant Pool Experimental_Workflow_Surfactant_Analysis cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation Peptide_Synth Peptide Synthesis (this compound, KL4, etc.) Surfactant_Sol Dissolution in Volatile Solvent Peptide_Synth->Surfactant_Sol Lipid_Mix Lipid Mixture Preparation (DPPC, PG, PA) Lipid_Mix->Surfactant_Sol Langmuir Langmuir-Wilhelmy Balance (Surface Pressure-Area Isotherms) Surfactant_Sol->Langmuir Fluorescence Fluorescence Microscopy (Monolayer Morphology) Surfactant_Sol->Fluorescence Isotherm_Analysis Isotherm Analysis (Min/Max Surface Tension, Hysteresis) Langmuir->Isotherm_Analysis Image_Analysis Image Analysis (Domain Structure, Phase Behavior) Fluorescence->Image_Analysis Performance_Eval Performance Evaluation & Comparison Isotherm_Analysis->Performance_Eval Image_Analysis->Performance_Eval

References

A Comparative Analysis of Hel 13-5 and Native Surfactant Protein B in Pulmonary Surfactant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic peptide Hel 13-5 and the native Surfactant Protein B (SP-B). This analysis is based on available experimental data to evaluate their performance and potential as components in therapeutic surfactants.

Native Surfactant Protein B (SP-B) is a critical component of pulmonary surfactant, essential for the proper function of the lungs. It is an 8-kDa hydrophobic protein that plays a crucial role in the formation of the surfactant film at the air-liquid interface of the alveoli, which is vital for reducing surface tension and preventing alveolar collapse during breathing. The absence or deficiency of SP-B can lead to severe respiratory distress, particularly in premature infants.

This compound is a synthetic, 18-amino acid amphipathic α-helical peptide designed to mimic the structural and functional properties of native SP-B. Its development has been driven by the need for effective and readily available synthetic surfactants that can overcome the limitations of animal-derived preparations, such as potential immunogenicity and batch-to-batch variability.

In Vitro Performance: Surface Activity

The primary function of both native SP-B and its synthetic mimics is to reduce surface tension at the air-liquid interface. This is typically evaluated using techniques such as captive bubble surfactometry and the Wilhelmy plate method.

While direct head-to-head quantitative comparisons in single studies are limited in the published literature, the available data indicates that this compound, when incorporated into appropriate lipid mixtures, exhibits significant surface activity. However, some studies suggest that it may be less effective than native SP-B and SP-C in achieving the lowest surface tension values.

A key parameter in assessing surfactant function is the collapse pressure, the surface pressure at which the monolayer film breaks down. Formulations containing this compound have been shown to maintain stable monolayers at high surface pressures, a characteristic crucial for preventing alveolar collapse at the end of expiration. The hysteresis curves of lipid mixtures containing this compound, which represent the surface tension changes during compression and expansion cycles, have been shown to be comparable to those of commercially available animal-derived surfactants like Surfacten®.

In Vivo Efficacy: Animal Models of Respiratory Distress Syndrome

The ultimate test of a surfactant's efficacy is its performance in a living organism. Animal models of Respiratory Distress Syndrome (RDS), typically induced in premature lambs or surfactant-deficient rats, are used to evaluate the in vivo performance of therapeutic surfactants.

One study demonstrated that a synthetic surfactant composed of a mixture of lipids and this compound was able to restore lung compliance in a surfactant-deficient rat model to a degree comparable to that of Surfacten®, a well-established animal-derived surfactant.[1] This suggests that this compound-containing surfactants have the potential to be effective in a physiological setting. However, more extensive in vivo studies directly comparing this compound formulations with those containing purified native SP-B are needed to fully elucidate their relative efficacy.

Cellular Interactions and Signaling Pathways

The interaction of surfactant components with alveolar epithelial cells is crucial for surfactant metabolism and homeostasis. While the primary role of SP-B and its mimics is biophysical, their interactions with cells can also trigger signaling events.

Native Surfactant Protein B (SP-B): The transcriptional regulation of the gene encoding SP-B is a complex process. Recent research has also indicated that SP-B peptide mimics can bind to the angiotensin-converting enzyme 2 (ACE2) receptor on lung epithelial cells, suggesting a potential role in modulating inflammatory responses.

This compound: Currently, there is a lack of specific data on the cellular signaling pathways directly activated or modulated by this compound. It is known that other synthetic peptides designed to mimic SP-B, such as KL4 (a component of the synthetic surfactant Surfaxin®), are taken up by lung epithelial cells but do not appear to alter the expression of endogenous surfactant proteins.[2][3][4] This suggests that such synthetic peptides may primarily exert their effects through their biophysical properties at the air-liquid interface rather than by directly modulating cellular machinery. Further research is needed to determine if this compound has any distinct effects on alveolar cell signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate and compare surfactant preparations.

Captive Bubble Surfactometry

This technique is used to measure the surface tension of a surfactant film at an air-liquid interface under dynamic conditions that mimic breathing.

Objective: To determine the minimum and maximum surface tension of a surfactant preparation during dynamic cycling.

Procedure:

  • A small air bubble is formed in a temperature-controlled chamber filled with the surfactant suspension.

  • The bubble is pulsated at a defined frequency and amplitude to simulate the compression and expansion of the alveoli.

  • The shape of the bubble is continuously monitored by a camera, and the surface tension is calculated from the bubble's dimensions using the Laplace equation.

  • Data is recorded over multiple cycles to assess the stability and performance of the surfactant film.

experimental_workflow_captive_bubble cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep Prepare Surfactant Suspension chamber Fill Chamber with Surfactant Suspension prep->chamber bubble Form Air Bubble chamber->bubble pulsate Pulsate Bubble (Simulate Breathing) bubble->pulsate record Record Bubble Shape (Video) pulsate->record calculate Calculate Surface Tension (Laplace Equation) record->calculate plot Plot Surface Tension vs. Area calculate->plot

Wilhelmy Plate Method

This is a widely used technique for measuring the equilibrium surface tension of a liquid or the surface pressure of a monolayer at the air-liquid interface.

Objective: To measure the surface tension of a surfactant solution or the surface pressure of a spread monolayer.

Procedure:

  • A thin platinum plate is suspended from a microbalance and oriented perpendicular to the air-liquid interface.

  • The plate is brought into contact with the surface of the liquid.

  • The force exerted on the plate by the surface tension is measured by the microbalance.

  • The surface tension is calculated from the measured force, the perimeter of the plate, and the contact angle of the liquid on the plate.

experimental_workflow_wilhelmy_plate start Start suspend Suspend Platinum Plate from Microbalance start->suspend contact Bring Plate into Contact with Liquid Surface suspend->contact measure Measure Force on Plate contact->measure calculate Calculate Surface Tension measure->calculate end End calculate->end

In Vivo Measurement of Lung Compliance in an Animal Model of RDS

This protocol assesses the ability of a surfactant preparation to improve lung function in a living animal with induced respiratory distress.

Objective: To measure the change in lung compliance after administration of a surfactant.

Procedure:

  • Induce respiratory distress in a suitable animal model (e.g., premature rabbit or rat) via lung lavage to remove endogenous surfactant.

  • Ventilate the animal and measure baseline lung mechanics, including pressure-volume loops to determine lung compliance.

  • Administer the test surfactant intratracheally.

  • Continue ventilation and periodically measure lung mechanics to assess the improvement in lung compliance over time.

  • At the end of the experiment, the animal is euthanized, and the lungs may be harvested for histological analysis.

experimental_workflow_in_vivo cluster_setup Animal Preparation cluster_measurement Measurement & Treatment cluster_conclusion Analysis induce_rds Induce RDS (Lung Lavage) ventilate Initiate Mechanical Ventilation induce_rds->ventilate baseline Measure Baseline Lung Compliance ventilate->baseline administer Administer Surfactant baseline->administer post_treatment Measure Post-Treatment Lung Compliance administer->post_treatment analyze Compare Pre- and Post- Treatment Compliance post_treatment->analyze histology Perform Histological Analysis of Lungs post_treatment->histology

Conclusion

The synthetic peptide this compound shows considerable promise as a mimic of native SP-B for use in therapeutic surfactants. Its ability to form stable, surface-active films and its demonstrated efficacy in animal models of RDS make it a viable candidate for further development. However, the existing literature lacks comprehensive, direct comparisons with native SP-B, particularly in terms of quantitative in vitro performance and in vivo efficacy under identical conditions.

Future research should focus on conducting such side-by-side comparisons to definitively establish the performance profile of this compound relative to native SP-B. Furthermore, a deeper investigation into the cellular effects and potential signaling pathways of this compound will be crucial for a complete understanding of its biological activity and for the development of the next generation of synthetic surfactants.

References

Validating Hel 13-5 as a Gene Transfer Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an effective and reliable gene transfer agent is a critical step in developing novel therapeutics and research models. This guide provides a comprehensive comparison of Hel 13-5, a cell-penetrating peptide, with established viral and non-viral gene transfer methods. Due to a lack of publicly available quantitative performance data for this compound, this guide focuses on providing a framework for its validation, alongside comparative data for widely used alternatives.

Performance Comparison of Gene Transfer Agents

FeatureThis compound (Cell-Penetrating Peptide)Lipofectamine 2000 (Lipid-Based)Adeno-Associated Virus (AAV)
Mechanism Direct penetration of the cell membrane or endocytosis.Formation of lipid-DNA complexes (lipoplexes) that fuse with the cell membrane or are taken up via endocytosis.Receptor-mediated endocytosis followed by endosomal escape and nuclear entry of the viral genome.
Transfection Efficiency Data not available. Generally variable for CPPs depending on cell type, cargo, and peptide concentration.Up to 90.3% in HeLa cells and 64.2% in HaCaT cells with a GFP-expressing plasmid[2]. In another study, transfection of HeLa cells with a pCMV β-Gal DNA plasmid resulted in an efficiency of 31.66 ± 2.5%[3].Highly efficient, with transduction rates of 79-97% in CHO cells (AAV5 mutants) and up to 98.5% in ARPE-19 cells (AAV-DJ)[4][5].
Cell Viability / Cytotoxicity Data not available. A known challenge for cell-penetrating peptides.Can be considerable. In HeLa cells, it was shown to be more toxic than some other reagents at all tested ratios[6]. In another study, cell viability was over 95% at the optimal transfection concentration[3].Generally low cytotoxicity and immunogenicity compared to other viral vectors.
Payload Capacity Typically smaller nucleic acids like siRNA and plasmids.Can accommodate a range of plasmid sizes.Limited to ~4.7kb for single-stranded AAV.
In Vivo Application Potential for in vivo delivery, but can be limited by stability and biodistribution.Limited in vivo use due to toxicity and instability in the bloodstream.Widely used and effective for in vivo gene delivery to various tissues.

Experimental Protocols for Validation

To validate this compound or any novel gene transfer agent, a series of standardized experiments are required to quantify its performance and assess its safety.

Protocol 1: Determination of Transfection Efficiency using Flow Cytometry

This protocol allows for the quantification of the percentage of cells successfully transfected with a reporter gene, typically Green Fluorescent Protein (GFP).

Materials:

  • Target cells (e.g., HeLa)

  • This compound peptide

  • Plasmid DNA encoding GFP (pGFP)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: One day before transfection, seed the target cells in a 24-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.

  • Complex Formation:

    • Dilute the desired amount of pGFP in a serum-free medium.

    • In a separate tube, dilute the this compound peptide in a serum-free medium.

    • Mix the diluted DNA and diluted this compound and incubate at room temperature for 20 minutes to allow for complex formation.

  • Transfection:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the this compound/pGFP complexes to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • After incubation, remove the transfection mixture and replace it with a complete culture medium.

  • Analysis:

    • 24-48 hours post-transfection, wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in PBS.

    • Analyze the cell suspension using a flow cytometer to determine the percentage of GFP-positive cells. An untransfected cell sample should be used as a negative control to set the gate for GFP expression.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

  • Target cells

  • This compound peptide

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the this compound peptide in a complete culture medium.

    • Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a control group with medium only.

    • Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the control group (untreated cells). The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in validating a gene transfer agent, the following diagrams illustrate the key workflows and a relevant signaling pathway.

Gene_Transfer_Validation_Workflow cluster_preparation Preparation cluster_transfection Transfection cluster_analysis Analysis p1 Synthesize/Produce Gene Transfer Agent (e.g., this compound) t1 Form Agent-Nucleic Acid Complexes p1->t1 p2 Prepare Nucleic Acid (Plasmid DNA/siRNA) p2->t1 t2 Incubate Complexes with Target Cells t1->t2 a1 Assess Transfection Efficiency (e.g., Flow Cytometry) t2->a1 a2 Evaluate Cytotoxicity (e.g., MTT Assay) t2->a2 a3 Analyze Gene/Protein Expression (qPCR/Western Blot) t2->a3 Endocytosis_Pathway start This compound/Nucleic Acid Complex membrane Cell Membrane start->membrane Binding endocytosis Endocytosis membrane->endocytosis endosome Early Endosome endocytosis->endosome escape Endosomal Escape endosome->escape cytoplasm Cytoplasm escape->cytoplasm Nucleic Acid Release nucleus Nucleus (for DNA) cytoplasm->nucleus DNA risc RISC Complex (for siRNA) cytoplasm->risc siRNA expression Gene Expression nucleus->expression silencing Gene Silencing risc->silencing

References

The Efficacy of Hel 13-5 in Different Lipid Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of the synthetic peptide Hel 13-5 when incorporated into various lipid mixtures for the development of artificial pulmonary surfactants. This compound, a biomimetic of the N-terminal segment of human Surfactant Protein B (SP-B), is an 18-amino acid amphipathic α-helical peptide known for its ability to improve the surface-active properties of lipid formulations. Its effectiveness, however, is critically dependent on the composition of the accompanying lipids. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated mechanisms to aid in the research and development of next-generation surfactant therapies.

Data Presentation: Performance of this compound in Various Lipid Formulations

The efficacy of this compound is most commonly assessed by its ability to lower surface tension and improve lung compliance. The following tables summarize key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Surface Tension Measurements of this compound Lipid Mixtures

Lipid Mixture Composition (by weight/mol)This compound ConcentrationKey Findings
DPPC/egg-PG (68:22)VariedThis compound is squeezed out of the monolayer at a collapse pressure of approximately 42 mN/m.[1]
DPPC/PA (90:9)VariedThis compound alone is squeezed out of this ternary monolayer system.[1]
DPPC/DPPG (4:1, mol/mol)VariedThe presence of anionic DPPG shows specific interactions with the cationic this compound, leading to a large hysteresis loop in surface potential-area isotherms, which is indicative of good surfactant function.[2]
DPPC/egg-PC (1:1, mol/mol)Small amountThe addition of this compound induces a dispersed pattern of ordered domains in DPPC monolayers and causes shrinkage of ordered domains in the DPPC/egg-PC mixture.[3]
Hydrogenated Soy Lecithin (B1663433)/Fractionated Soy Lecithin PC70/Palmitic Acid (40:40:17.5)2.5% (w/w)This mixture, when combined with this compound, demonstrates desirable hysteresis curves similar to the commercial surfactant Surfacten®.[3]

Table 2: In Vivo Efficacy of this compound in an Animal Model of Respiratory Distress Syndrome

Surfactant FormulationAnimal ModelKey Efficacy EndpointResult
Hydrogenated soy lecithin/fractionated soy lecithin PC70/palmitic acid/Hel 13-5 (40:40:17.5:2.5, w/w)Surfactant-deficient rat modelRecovery of lung complianceComparable to the commercially available surfactant, Surfacten® (beractant).[3]
Synthetic Lung Surfactant (SLS-EEG) powder aerosol (composition not fully specified but contains a SP-B peptide mimic)Juvenile rabbits with surfactant washoutArterial oxygenation (PaO2) and lung complianceSimilar recovery of PaO2 (96-100%) as liquid Curosurf, but with superior recovery of compliance.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used to evaluate this compound lipid mixtures.

In Vitro Surfactant Activity Assessment: Langmuir-Blodgett Trough

This technique is used to evaluate the surface activity of surfactant preparations by measuring the surface pressure as a function of the area of a monolayer at an air-water interface.

  • Monolayer Formation: The lipid or lipid-peptide mixture is dissolved in a volatile solvent (e.g., chloroform) and spread onto the surface of an aqueous subphase (e.g., Tris buffer with NaCl) in a Langmuir-Blodgett trough.

  • Isotherm Measurement: Movable barriers compress the monolayer at a constant rate, and the surface pressure is measured using a Wilhelmy plate or other sensitive tensiometer. This generates a surface pressure-area (π-A) isotherm.

  • Cyclic Compression and Expansion: To assess the stability and respreading ability of the surfactant, the monolayer is subjected to repeated cycles of compression and expansion, simulating breathing. The hysteresis in the π-A isotherms provides insight into the surfactant's dynamic surface properties.

  • Microscopy: Fluorescence microscopy can be coupled with the Langmuir trough to visualize the phase behavior and domain formation within the monolayer in real-time. A fluorescent lipid probe is added to the lipid mixture for this purpose.

In Vivo Efficacy Testing: Animal Model of Respiratory Distress Syndrome (RDS)

Animal models, particularly those involving surfactant depletion, are essential for evaluating the physiological efficacy of artificial surfactants.

  • Animal Preparation: Juvenile rabbits or rats are commonly used. The animals are anesthetized, intubated, and mechanically ventilated.

  • Surfactant Depletion: Respiratory distress is induced by repeated lung lavage with a saline solution to wash out the endogenous surfactant. This is confirmed by a significant drop in arterial oxygenation (PaO2) and lung compliance.

  • Surfactant Administration: The test surfactant (this compound lipid mixture) or a control (e.g., a commercial surfactant or saline) is instilled intratracheally as a liquid bolus or administered as an aerosol.

  • Monitoring: Key physiological parameters, including arterial blood gases (PaO2, PaCO2), lung compliance, and oxygenation index, are monitored for several hours post-instillation.

  • Histological Analysis: At the end of the experiment, lung tissue may be collected for histological examination to assess lung injury and surfactant distribution.

Visualizing the Mechanism of Action

The interaction of this compound with lipid membranes is a key determinant of its function. As a cationic and amphipathic peptide, it preferentially interacts with anionic phospholipids, which are often a component of artificial surfactants.

cluster_0 Air-Water Interface Unstructured_Hel_13_5 This compound (in solution) Structured_Hel_13_5 α-helical this compound Unstructured_Hel_13_5->Structured_Hel_13_5 Adsorption to interface Lipid_Monolayer Lipid Monolayer (e.g., DPPC/DPPG) Electrostatic_Interaction Electrostatic Interaction (Cationic Peptide - Anionic Lipid) Lipid_Monolayer->Electrostatic_Interaction Structured_Hel_13_5->Electrostatic_Interaction Hydrophobic_Insertion Hydrophobic Insertion Electrostatic_Interaction->Hydrophobic_Insertion Monolayer_Stabilization Monolayer Stabilization & Fluidization Hydrophobic_Insertion->Monolayer_Stabilization Reduced_Surface_Tension Reduced Surface Tension Monolayer_Stabilization->Reduced_Surface_Tension

Caption: Interaction of this compound with a lipid monolayer at the air-water interface.

The diagram above illustrates the proposed mechanism for this compound's function in an artificial surfactant. Initially, the peptide adsorbs to the air-water interface and adopts an α-helical conformation. It then interacts with the lipid monolayer, with a strong affinity for anionic lipids like DPPG, through electrostatic forces. This is followed by the insertion of its hydrophobic face into the lipid layer, which helps to fluidize and stabilize the monolayer, especially during compression, ultimately leading to a significant reduction in surface tension.

cluster_1 In Vivo Efficacy Testing Workflow Animal_Prep Animal Preparation (Anesthesia, Intubation, Ventilation) Surfactant_Washout Surfactant Depletion (Lung Lavage) Animal_Prep->Surfactant_Washout Group_Assignment Group Assignment Surfactant_Washout->Group_Assignment Treatment_Group Instillation of This compound Formulation Group_Assignment->Treatment_Group Control_Group Instillation of Control Surfactant or Saline Group_Assignment->Control_Group Monitoring Physiological Monitoring (Blood Gases, Lung Compliance) Treatment_Group->Monitoring Control_Group->Monitoring Data_Analysis Data Analysis and Comparison Monitoring->Data_Analysis

Caption: Experimental workflow for in vivo evaluation of this compound based surfactants.

This workflow outlines the key steps in assessing the physiological efficacy of a this compound containing artificial surfactant in an animal model of Respiratory Distress Syndrome. This standardized approach allows for the direct comparison of different formulations against each other and against existing clinical standards.

References

Unveiling the Surface Activity of Hel 13-5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the synthetic peptide Hel 13-5 and its alternatives in the context of pulmonary surfactant research. Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, details experimental protocols for surface tension measurement, and visualizes critical workflows to facilitate a deeper understanding of these important biomaterials.

This compound is a synthetic, 18-amino acid amphipathic α-helical peptide designed to mimic the function of native pulmonary surfactant proteins, particularly Surfactant Protein B (SP-B).[1] Its primary role is to reduce surface tension at the air-liquid interface within the alveoli, preventing their collapse during respiration. This guide explores the efficacy of this compound in reducing surface tension and compares it with other notable alternatives, providing valuable insights for the development of next-generation respiratory therapeutics.

Performance Comparison of Surfactant Peptides

The ability of a surfactant to lower surface tension is a critical measure of its performance. This is often quantified by the collapse pressure, which is the maximum surface pressure a monolayer can withstand before collapsing. The data presented below is compiled from various studies and it is important to note that a direct, side-by-side comparison of this compound and KL4 under identical experimental conditions is not currently available in published literature. The lipid composition of the model surfactant system significantly influences the measured surface activity.

Peptide/Surfactant Composition Collapse Pressure (mN/m) Minimum Surface Tension (mN/m) Reference
This compound In DPPC/egg-PG/PA~42Not specified[2][3]
KL4 In DPPC/POPG (7:3)~72Not specified[4]
Surfacten (Surfactant TA) Natural (bovine extract)Not specifiedNear 0[5]

Note: The surface tension of a clean air-water interface at room temperature is approximately 72 mN/m.[6] A lower minimum surface tension and a higher collapse pressure are indicative of a more effective surfactant.

In-Depth Look at Key Alternatives

KL4 Peptide

KL4 is a 21-residue synthetic peptide that also mimics the amphipathic helical structure of SP-B.[7] Its sequence consists of repeating units of lysine (B10760008) (K) and leucine (B10760876) (L), giving it a highly regular amphipathic character.[7] Studies have shown that in a lipid mixture of DPPC and POPG, KL4 can achieve a very high collapse pressure of approximately 72 mN/m, indicating its profound ability to lower surface tension.[4]

Surfacten® (Beractant)

Surfacten, also known as Surfactant TA or Beractant, is a natural bovine lung extract used clinically for the treatment of neonatal respiratory distress syndrome.[2][8] It contains a mixture of phospholipids, neutral lipids, and hydrophobic surfactant proteins SP-B and SP-C. As a clinically approved and effective treatment, it serves as a benchmark for the performance of synthetic surfactant preparations. Natural pulmonary surfactants are known for their ability to reduce surface tension to near-zero values.[5]

Experimental Protocols: Measuring Surface Tension

The most common method for evaluating the surface activity of pulmonary surfactants in a laboratory setting is through the use of a Langmuir-Blodgett trough equipped with a Wilhelmy plate.[9][10] This technique allows for the precise measurement of surface pressure as a function of the area occupied by a monolayer of the surfactant at an air-water interface.

Langmuir-Blodgett Trough with Wilhelmy Plate Method

Objective: To determine the surface pressure-area (π-A) isotherm of a surfactant monolayer.

Materials:

  • Langmuir-Blodgett trough (Teflon)

  • Movable barriers (hydrophilic material, e.g., Delrin)

  • Wilhelmy plate (platinum or chromatography paper)

  • Microbalance

  • Subphase (e.g., Tris buffer with 0.13 M NaCl at pH 7.4)[2]

  • Spreading solvent (e.g., chloroform)

  • Surfactant mixture (e.g., DPPC/PG/PA/Hel 13-5)[2]

Procedure:

  • Trough Preparation: The Langmuir trough is meticulously cleaned to remove any surface-active contaminants.

  • Subphase Addition: The trough is filled with the aqueous subphase, and the surface is cleaned by aspiration.

  • Monolayer Spreading: The surfactant mixture, dissolved in a volatile solvent like chloroform, is carefully deposited onto the subphase surface using a microsyringe. The solvent evaporates, leaving a monolayer of the surfactant.

  • Equilibration: The monolayer is allowed to equilibrate for a defined period (e.g., 5-10 minutes).

  • Compression: The movable barriers are compressed at a constant rate (e.g., 20 Ų/molecule/min), reducing the area available to the surfactant molecules.

  • Surface Pressure Measurement: The Wilhelmy plate, partially immersed in the subphase, measures the force exerted on it by the surface tension. As the monolayer is compressed, the surface pressure increases, and this change is recorded by the microbalance.

  • Data Acquisition: The surface pressure is plotted against the mean molecular area to generate a π-A isotherm.

  • Collapse Point Determination: The isotherm is monitored to identify the collapse point, which is the pressure at which the monolayer can no longer be compressed as a two-dimensional film and begins to form three-dimensional structures. This is typically observed as a plateau in the isotherm.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in a Langmuir-Blodgett trough experiment for measuring the surface tension of a synthetic pulmonary surfactant.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start clean_trough Clean Langmuir Trough start->clean_trough fill_subphase Fill with Aqueous Subphase clean_trough->fill_subphase spread_monolayer Spread Surfactant Monolayer fill_subphase->spread_monolayer equilibrate Equilibrate Monolayer spread_monolayer->equilibrate compress Compress Monolayer with Barriers equilibrate->compress measure_pressure Measure Surface Pressure (Wilhelmy Plate) compress->measure_pressure record_data Record Surface Pressure vs. Area measure_pressure->record_data generate_isotherm Generate π-A Isotherm record_data->generate_isotherm determine_collapse Determine Collapse Pressure generate_isotherm->determine_collapse end End determine_collapse->end

References

Assessing the Cytotoxicity of Hel 13-5 Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to assess the cytotoxicity of the Hel 13-5 peptide, a synthetic peptide modeled on the N-terminal fragment of human surfactant protein B (SP-B). Due to the limited publicly available cytotoxicity data directly pertaining to this compound, this guide incorporates data from structurally and functionally similar peptides, such as KL4 and other SP-B mimics, to provide a comparative context for researchers.

Comparative Cytotoxicity Data

Peptide/CompoundCell LineAssayEndpointResultReference
KL4 peptide A549, BEAS-2B (human lung epithelial)Not specifiedCytotoxicityNo sign of cytotoxicity[1][2]
KL4/siRNA complexes A549, BEAS-2B (human lung epithelial)Not specifiedCytotoxicityNo sign of cytotoxicity[1][2]
K4 peptide HeLa (human cervical cancer)MTTIC506.3 µg/ml (80% cytotoxicity)[3][4]
K4 peptide Human ErythrocytesHemolysis% Hemolysis24% at 1 mg/ml[3][4]

Experimental Protocols for Cytotoxicity Assessment

A thorough evaluation of a peptide's cytotoxicity involves a multi-faceted approach, typically employing a combination of assays that measure different cellular endpoints. Below are detailed protocols for key experiments commonly used in the field.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Peptide Treatment: Prepare serial dilutions of the this compound peptide in serum-free cell culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include vehicle-treated (negative) and known cytotoxic agent-treated (positive) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[5][6][7]

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[5][7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Membrane Integrity Assay (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from cells with a damaged plasma membrane.

Materials:

  • LDH Assay Kit (containing substrate, cofactor, and dye)

  • Lysis solution (for positive control)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with the this compound peptide as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution).

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[8][9]

  • LDH Reaction: Add the LDH reaction mix from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8][9][10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with the this compound peptide for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[11][12][13]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.[11][12]

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_assays Cytotoxicity Assays cluster_endpoints Measured Endpoints MTT MTT Assay (Metabolic Activity) Viability Cell Viability MTT->Viability LDH LDH Assay (Membrane Integrity) Membrane_Damage Membrane Damage LDH->Membrane_Damage AnnexinV Annexin V/PI Staining (Apoptosis/Necrosis) Apoptosis_Necrosis Apoptosis vs. Necrosis AnnexinV->Apoptosis_Necrosis Peptide This compound Peptide Treatment Peptide->MTT Peptide->LDH Peptide->AnnexinV Cell_Culture Cell Culture Cell_Culture->Peptide

Caption: Experimental workflow for assessing the cytotoxicity of this compound peptide.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Mitochondria Mitochondria Caspase8->Mitochondria via Bid cleavage Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Peptide Cytotoxic Peptide Peptide->Death_Receptor Peptide->Mitochondria

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

Necroptosis_Pyroptosis_Pathways cluster_necroptosis Necroptosis cluster_pyroptosis Pyroptosis RIPK1 RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL Phosphorylation & Oligomerization RIPK3->MLKL Necroptosis_Outcome Membrane Pores Cell Lysis MLKL->Necroptosis_Outcome Inflammasome Inflammasome Activation Caspase1 Caspase-1 Activation Inflammasome->Caspase1 GSDMD Gasdermin D Cleavage Caspase1->GSDMD Pyroptosis_Outcome Membrane Pores Cell Lysis & Inflammation GSDMD->Pyroptosis_Outcome Stimulus Cellular Stress / PAMPs / DAMPs Stimulus->RIPK1 Stimulus->Inflammasome

Caption: Key signaling events in necroptosis and pyroptosis cell death pathways.[14][15][16][17][18][19][20][21][22][23]

References

A Comparative Guide to In Vivo and In Vitro Studies of Hel 13-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo and in vitro studies on Hel 13-5, a synthetic, cationic amphiphilic α-helical peptide. Primarily investigated for its role as a mimic of surfactant protein B (SP-B) in artificial pulmonary surfactants, this compound has been the subject of numerous studies to characterize its biophysical properties and physiological effects. This document synthesizes key experimental data, details common methodologies, and presents visual workflows to facilitate a deeper understanding of this promising peptide.

Executive Summary

This compound is an 18-amino acid peptide designed to emulate the function of native lung surfactant proteins. In vitro studies have been instrumental in characterizing its fundamental interactions with lipids, demonstrating its ability to modulate the surface tension of lipid monolayers. These studies provide a controlled environment to dissect the molecular mechanisms of action. In vivo studies, primarily in animal models of respiratory distress syndrome (RDS), are crucial for evaluating the physiological efficacy and therapeutic potential of this compound-containing surfactant preparations. While in vitro findings generally translate to positive outcomes in vivo, the complexities of the biological system introduce variables not present in controlled laboratory settings.

Data Presentation: In Vitro vs. In Vivo Performance

The following tables summarize key quantitative data from representative in vitro and in vivo studies on this compound and its formulations.

Table 1: Key In Vitro Performance Metrics of this compound-Containing Lipid Monolayers

ParameterLipid CompositionThis compound ConcentrationValueReference
Collapse Pressure (mN/m) DPPC/PG/PA (68:22:9 wt/wt/wt)10 mol %~42[1][2]
DPPC/PA (90:10 wt/wt/wt)2.5 mol %~42[3]
Equilibrium Surface Tension (mN/m) Various lipid mixturesNot specified22-25[4]

DPPC: Dipalmitoylphosphatidylcholine, PG: Phosphatidylglycerol, PA: Palmitic Acid

Table 2: Key In Vivo Efficacy Measures of this compound-Containing Surfactants in Animal Models of RDS

Animal ModelSurfactant CompositionOutcome MeasureResultReference
Lung-irrigated rats Dehydrogenated soy lecithin, fractionated soy lecithin, palmitic acid, Hel 13-5D3 (40:40:17.5:2.5 wt/wt/wt/wt)Pulmonary Surfactant ActivitySuperior to commercial beractant (B1167717) (Surfacten®)[5][6]
Ventilated immature newborn rabbits DPPC-egg PG-PA (68:22:9 wt/wt/wt) with SP-C33 (a different synthetic peptide)Tidal Volume15-20 ml/kg body weight[7]
Rats with respiratory failure Not specifiedArterial Oxygenation (PaO2)Increased to 56-64% of pre-lavage values[8]
Rats with respiratory failure Not specifiedDynamic Lung ComplianceRapid recovery observed[8]

Note: Specific quantitative data for tidal volume, PaO2, and lung compliance for this compound specifically were not available in the reviewed literature, hence data from a similar synthetic surfactant study is included for context.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used in the study of this compound.

In Vitro: Langmuir Monolayer Surface Balance

This technique is fundamental for characterizing the surface activity of pulmonary surfactants.

  • Monolayer Formation: A lipid mixture, often composed of dipalmitoylphosphatidylcholine (DPPC), phosphatidylglycerol (PG), and palmitic acid (PA), combined with this compound, is dissolved in an organic solvent (e.g., chloroform).[1][2] This solution is carefully spread onto the surface of an aqueous subphase (e.g., Tris buffer at pH 7.4) in a Langmuir trough.[1][2]

  • Surface Pressure-Area Isotherms: Movable barriers compress the monolayer at a constant rate, and the surface pressure is measured using a Wilhelmy plate or similar sensor.[1][2] This generates a surface pressure-area isotherm, which provides information about the phase behavior of the monolayer.

  • Collapse Pressure Determination: The monolayer is compressed until it collapses, and the maximum surface pressure achieved before the collapse is recorded as the collapse pressure.[1][2]

  • Cyclic Compression and Expansion: To assess the respreading ability of the surfactant, the monolayer is subjected to multiple cycles of compression and expansion, and the hysteresis in the surface pressure-area isotherms is analyzed.[3]

In Vivo: Animal Model of Respiratory Distress Syndrome

Animal models, particularly rats with surfactant deficiency induced by lung lavage, are commonly used to evaluate the efficacy of surfactant preparations.

  • Induction of RDS: Anesthetized and mechanically ventilated animals undergo repeated lung lavage with saline to wash out endogenous surfactant, leading to respiratory failure characterized by poor lung compliance and hypoxemia.[5][6]

  • Surfactant Administration: A suspension of the this compound-containing artificial surfactant is instilled intratracheally.[5][6] Control groups may receive saline or a commercially available surfactant.

  • Monitoring of Physiological Parameters: Key indicators of lung function, including dynamic lung compliance, tidal volume, and arterial blood gases (e.g., PaO2), are monitored over several hours.[8]

  • Data Analysis: The outcomes for the this compound group are compared to the control groups to determine the efficacy of the treatment.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

InVitro_Workflow cluster_prep Preparation cluster_experiment Langmuir Trough Experiment cluster_analysis Data Analysis Lipid_Mix Lipid + this compound in Chloroform Spread Spread Monolayer Lipid_Mix->Spread Subphase Aqueous Subphase (e.g., Tris Buffer) Subphase->Spread Compress Compress Monolayer Spread->Compress Measure Measure Surface Pressure Compress->Measure Cycle Cyclic Compression/ Expansion Compress->Cycle Isotherm Generate Surface Pressure-Area Isotherm Measure->Isotherm Hysteresis Analyze Hysteresis Cycle->Hysteresis Collapse Determine Collapse Pressure Isotherm->Collapse

In Vitro Langmuir Monolayer Workflow

InVivo_Workflow cluster_animal_prep Animal Preparation cluster_rds_induction RDS Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Anesthetize Anesthetize and Mechanically Ventilate Rat Lavage Induce Surfactant Deficiency via Lung Lavage Anesthetize->Lavage Administer Intratracheal Administration of this compound Surfactant Lavage->Administer Monitor Monitor Lung Compliance, Tidal Volume, Blood Gases Administer->Monitor Analyze Compare to Control Groups Monitor->Analyze

References

A Comparative Analysis of Hel 13-5 and Commercial Surfactants for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical formulations, the choice of surfactant is critical to enhancing drug solubility, stability, and bioavailability. While conventional commercial surfactants are widely utilized, novel peptide-based surfactants like Hel 13-5 are emerging as promising alternatives, particularly in specialized applications. This guide provides an objective comparison of the performance of this compound against common commercial non-ionic surfactants, supported by available data and detailed experimental protocols.

This compound is a synthetic, 18-amino acid amphiphilic α-helical peptide designed to mimic the function of native pulmonary surfactant proteins. Its structure, comprising 13 hydrophobic and 5 hydrophilic residues, allows it to effectively interact with and stabilize lipid monolayers at air-water interfaces. This property is particularly relevant for the development of artificial pulmonary surfactants.

Performance Data: A Comparative Overview

Direct quantitative comparisons of this compound with commercial surfactants in terms of standard performance metrics like Critical Micelle Concentration (CMC) and solubilization efficiency are not extensively available in public literature. The primary focus of this compound research has been on its interaction with phospholipids (B1166683) in pulmonary surfactant systems. However, to provide a comprehensive guide, the following table summarizes the performance data for several widely used commercial non-ionic surfactants. This data serves as a benchmark for understanding the typical performance characteristics of surfactants in pharmaceutical formulations.

SurfactantChemical ClassMolecular Weight (Approx.)Critical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)
Polysorbate 80 (Tween 80) Polyoxyethylene sorbitan (B8754009) monooleate~1310 g/mol 0.012 mM[1]~38 mN/m at 22°C[2]
Pluronic F-68 (Poloxamer 188) Polyoxyethylene-polyoxypropylene block copolymer~8400 g/mol 0.04 mM[3]~50 mN/m at 25°C[3]
Cremophor EL Polyoxyethylated castor oil~2500 g/mol [4]~0.02% (w/v)[5][6]Not readily available
Tyloxapol Alkyl aryl polyether alcoholVariableNot readily availableNot readily available

This compound: Performance Characteristics

While specific CMC and standalone solubilization data for this compound are scarce, its surface activity has been demonstrated in the context of artificial lung surfactants. Studies have shown that this compound, in combination with phospholipids like dipalmitoylphosphatidylcholine (DPPC) and phosphatidylglycerol (PG), significantly improves the surface tension-lowering properties of these lipid mixtures, mimicking the function of natural lung surfactant. This suggests that this compound is highly effective at reducing surface tension at the air-water interface.

Experimental Protocols

To facilitate reproducible research and comparative studies, detailed methodologies for key surfactant performance experiments are provided below.

Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence

This method relies on the sensitivity of the fluorescence spectrum of pyrene to the polarity of its microenvironment.

Protocol:

  • Prepare a stock solution of the surfactant in deionized water.

  • Prepare a series of surfactant solutions of varying concentrations by serial dilution from the stock solution.

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol).

  • Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the volume of the organic solvent is minimal to avoid affecting the surfactant's properties.

  • Allow the solutions to equilibrate for a specified period (e.g., 24 hours) in the dark to ensure complete pyrene partitioning.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer with an excitation wavelength of 335 nm.

  • Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.

  • Plot the ratio of I1/I3 as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at which a sharp decrease in the I1/I3 ratio is observed, indicating the partitioning of pyrene into the nonpolar micellar core. This is typically identified as the inflection point of the sigmoidal curve.

CMC_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare Surfactant Stock Solution B Create Serial Dilutions A->B D Add Pyrene to Dilutions B->D C Prepare Pyrene Stock Solution C->D E Equilibrate Samples D->E F Excite at 335 nm E->F G Record Emission Spectra F->G H Measure I1 (~373 nm) and I3 (~384 nm) G->H I Calculate I1/I3 Ratio H->I J Plot I1/I3 vs. log[Surfactant] I->J K Identify Inflection Point (CMC) J->K Wilhelmy_Plate_Method A Clean and Flame Platinum Plate D Suspend Plate Above Liquid A->D B Calibrate Tensiometer F Measure Force (F) B->F C Prepare Surfactant Solution E Raise Liquid to Contact Plate C->E D->E E->F G Calculate Surface Tension (γ) F->G Drug_Solubilization_Pathway cluster_system Aqueous System with Hydrophobic Drug A Poorly Soluble Drug (Low Aqueous Solubility) D Solubilized Drug (in Micellar Core) A->D Encapsulation B Surfactant Monomers C Micelles (Above CMC) B->C Self-Assembly (Concentration > CMC) C->D E Increased Apparent Aqueous Solubility D->E

References

Safety Operating Guide

Proper Disposal Procedures for Hel 13-5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and step-by-step procedures for the safe disposal of Hel 13-5, a synthetic peptide utilized in research settings. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is paramount.

This compound is a synthetic, monomeric peptide with CAS number 177942-21-1. It is based on the N-terminal segment of human SP-B and is composed of 13 hydrophobic and 5 hydrophilic amino acid residues.[1] Primarily used in research for the development of pulmonary surfactant model systems, its disposal requires careful consideration of its nature as a biologically-derived material and the potential for contamination with other laboratory reagents.

Key Properties and Disposal Considerations

PropertyDescriptionDisposal Consideration
Chemical Name This compoundTreat as a chemical and biological material.
CAS Number 177942-21-1Use for accurate identification and in waste manifests.
Physical Form Typically a lyophilized powder or in solution.Disposal method will vary based on its physical state.
Hazards Not classified as hazardous, but should be handled with standard laboratory precautions. The potential for allergic reactions exists.Assume it may be contaminated with other laboratory chemicals.
Primary Disposal Route As chemical or biological laboratory waste, in accordance with institutional EHS guidelines.Do not dispose of down the drain or in regular trash without appropriate deactivation and assessment.[2]

Experimental Protocols for Disposal

The proper disposal of this compound should be approached with a clear, step-by-step methodology to ensure safety and compliance. The following protocols outline the recommended procedures for both liquid and solid waste containing this peptide.

I. Decontamination of Liquid Waste

Liquid waste containing this compound, such as unused solutions or experimental residues, should be deactivated before disposal.

  • Collection : Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container.

  • Chemical Deactivation :

    • In a chemical fume hood, add a 10% bleach solution to the liquid waste to achieve a final concentration sufficient to denature the peptide. Allow the mixture to react for a minimum of 30 minutes.[3]

    • Alternatively, treatment with a 1M sodium hydroxide (B78521) (NaOH) solution can be used to hydrolyze the peptide bonds.[4]

  • Neutralization : If a strong acid or base was used for decontamination, neutralize the solution to a pH between 6.0 and 8.0.

  • Disposal : Dispose of the neutralized solution as chemical waste through your institution's EHS program. Do not pour down the sanitary sewer unless explicitly permitted by your EHS office for non-hazardous, neutralized biological materials.[2]

II. Disposal of Solid Waste

Solid waste, including contaminated labware (e.g., pipette tips, vials), personal protective equipment (PPE), and unused lyophilized powder, requires careful handling.

  • Collection : Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container lined with a biohazard bag.

  • Unused Powder : For the disposal of expired or unwanted lyophilized this compound, it should be treated as chemical waste. Do not attempt to dispose of it in regular trash.

  • Decontamination of Labware : Non-disposable labware that has come into contact with this compound should be decontaminated.

    • Immerse the labware in an enzymatic detergent solution to break down the peptide.[5]

    • Follow this with a soak in a 10% bleach solution for at least 30 minutes.[3]

    • Thoroughly rinse with purified water.

  • Final Disposal : The sealed biohazard bag containing the solid waste should be placed in a designated biohazardous or chemical waste collection area for pickup and disposal by your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Hel13_5_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Decontamination & Treatment cluster_3 Final Disposal start This compound Waste Generated liquid_waste Liquid Waste start->liquid_waste Is it liquid? solid_waste Solid Waste start->solid_waste Is it solid? decon_liquid Chemically Deactivate (e.g., Bleach, NaOH) liquid_waste->decon_liquid collect_solid Collect in Labeled Biohazard Container solid_waste->collect_solid neutralize Neutralize to pH 6-8 decon_liquid->neutralize ehs_liquid Dispose via EHS (Chemical Waste) neutralize->ehs_liquid ehs_solid Dispose via EHS (Biohazardous/Chemical Waste) collect_solid->ehs_solid

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Hel 13-5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the amphipathic peptide Hel 13-5. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

This compound is an amphipathic α-helical peptide, which is comprised of 13 hydrophobic and five hydrophilic amino acid residues.[1][2] It is often supplied as a trifluoroacetate (B77799) salt.[3] While specific hazard data for this compound is not prominently available, good laboratory practices for handling peptides should be strictly followed to minimize any potential risks.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.

PPE CategoryRecommended EquipmentSpecification Notes
Hand Protection Nitrile or Latex GlovesStandard laboratory grade. Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or Safety GogglesMust be worn at all times in the laboratory.
Body Protection Laboratory CoatFully buttoned to protect skin and personal clothing from potential splashes.
Respiratory Not generally required under normal useIf weighing or handling the lyophilized powder, use in a well-ventilated area or under a fume hood to avoid inhalation.

Safe Handling and Storage Protocol

Follow these step-by-step procedures for the safe handling and storage of this compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.
  • Verify that the product name on the label matches the order (e.g., this compound trifluoroacetate salt).

2. Storage:

  • Store the lyophilized peptide in a cool, dry, and dark place. A desiccator at -20°C is recommended for long-term storage.
  • Once reconstituted in a solvent, store the solution according to experimental requirements, typically at -20°C or -80°C to prevent degradation.

3. Preparation and Handling:

  • All handling of the lyophilized powder should be conducted in a clean, designated area, preferably within a chemical fume hood or on a clean bench, to prevent inhalation of the powder and contamination of the sample.
  • Use appropriate laboratory equipment (e.g., calibrated pipettes, sterile tubes) for all measurements and transfers.
  • When reconstituting the peptide, slowly add the recommended solvent to the vial to avoid frothing. Gently swirl or pipette to dissolve; do not shake vigorously as this can cause aggregation.

4. Spill and Emergency Procedures:

  • Minor Spill (Powder): Gently sweep up the material, avoiding dust generation. Place in a sealed container for disposal. Clean the area with a suitable laboratory detergent and water.
  • Minor Spill (Solution): Absorb the spill with an inert material (e.g., paper towels, absorbent pads). Place the contaminated material in a sealed container for disposal. Clean the spill area thoroughly.
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

Disposal Plan

All waste materials contaminated with this compound should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste.

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste. Do not dispose of down the drain.
Contaminated Consumables Place used gloves, pipette tips, tubes, and absorbent materials in a designated, sealed waste container.
Empty Containers Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation & Handling cluster_disposal Disposal Receive Receive & Inspect Store Store Appropriately Receive->Store Prep Prepare for Use (e.g., Weighing, Reconstituting) Store->Prep Use Experimental Use Prep->Use Collect Collect Waste Use->Collect Segregate Segregate Waste Types Collect->Segregate Dispose Dispose via Chemical Waste Stream Segregate->Dispose

Figure 1. A flowchart outlining the key steps for the safe handling and disposal of this compound in a laboratory setting.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.